Olverembatinib
Description
Olverembatinib is an orally bioavailable inhibitor of a variety of kinases, including the Bcr-Abl tyrosine kinase, the mast/stem cell growth factor receptor Kit (c-Kit), the serine/threonine protein kinase Akt (protein kinase B), and the extracellular signal-regulated kinase (ERK) with antineoplastic activity. Upon administration,this compound targets, binds to and inhibits the kinase activities of Bcr-Abl, AKT, c-Kit and ERK. This inhibits their mediated signaling pathways and inhibits proliferation of tumor cells in which these kinases are overexpressed and/or mutated. Bcr-Abl, c-Kit, AKT and ERK play key roles in the proliferation, differentiation and survival of tumor cells.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
inhibits Bcr-Abl kinase to overcome imatinb resistance
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKBVRDEOITLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257628-77-5 | |
| Record name | Olverembatinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257628775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HQP1351 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OLVEREMBATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV1M7Q3CBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Olverembatinib's Mechanism of Action in Chronic Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olverembatinib (HQP1351) is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in heavily pretreated patients with chronic myeloid leukemia (CML), including those with the recalcitrant T315I mutation. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by preclinical and clinical data. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction to Chronic Myeloid Leukemia and BCR-ABL1
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase. The BCR-ABL1 oncoprotein drives the malignant transformation of hematopoietic stem cells, leading to the excessive production of granulocytes.
The primary therapeutic strategy for CML involves the inhibition of the BCR-ABL1 kinase activity with TKIs. While first and second-generation TKIs have revolutionized CML treatment, the emergence of resistance, often due to point mutations in the ABL1 kinase domain, remains a significant clinical challenge. The T315I mutation, in particular, confers resistance to most approved TKIs.
This compound: A Third-Generation TKI
This compound is a potent, orally bioavailable, third-generation TKI designed to effectively inhibit the activity of both native and a wide spectrum of mutated BCR-ABL1 kinases, including the T315I "gatekeeper" mutation.[1][2][3][4] Its unique chemical structure allows it to bind to the ATP-binding pocket of the ABL1 kinase domain with high affinity, overcoming the steric hindrance imposed by the T315I mutation that prevents the binding of many other TKIs.
Core Mechanism of Action: BCR-ABL1 Kinase Inhibition
This compound exerts its therapeutic effect by directly competing with ATP for the binding site within the catalytic domain of the BCR-ABL1 kinase. This competitive inhibition prevents the autophosphorylation and activation of the kinase, thereby blocking the downstream signaling pathways that are crucial for the proliferation and survival of CML cells.[1]
Downstream Signaling Pathway Inhibition
By inhibiting BCR-ABL1, this compound effectively suppresses the phosphorylation of key downstream effector proteins. This has been demonstrated through the reduced phosphorylation of Crk-like adapter protein (CRKL) and Signal Transducer and Activator of Transcription 5 (STAT5) in CML cells following treatment with this compound.[2] The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in BCR-ABL1-positive cells.
Preclinical Data
Kinase Inhibition and Cellular Proliferation
In vitro studies have demonstrated this compound's potent inhibitory activity against a panel of BCR-ABL1 mutations. The half-maximal inhibitory concentration (IC50) values highlight its efficacy against both wild-type and mutant forms of the kinase.
| Cell Line | BCR-ABL1 Mutation | IC50 (nM) |
| K562 | Wild-type | 0.2[2] |
| Ku812 | Wild-type | 0.13[2] |
| Ba/F3 | T315I | 1.0 |
| K562R | Q252H (Imatinib-resistant) | 4.5[2] |
| SUP-B15 | Philadelphia chromosome-positive ALL | 2.5[2] |
Table 1: In Vitro Antiproliferative Activity of this compound in CML and ALL Cell Lines
In Vivo Efficacy in Animal Models
Preclinical studies using murine models of CML have shown that oral administration of this compound leads to significant tumor regression and prolonged survival in mice engrafted with cells expressing either wild-type or T315I-mutant BCR-ABL1.[1][5]
Clinical Efficacy and Safety
Multiple clinical trials have evaluated the efficacy and safety of this compound in patients with CML who are resistant or intolerant to prior TKI therapies.
Phase 1/2 Study in TKI-Resistant CML (NCT03883087 & NCT03883100)
These pivotal studies in China assessed this compound in patients with TKI-resistant chronic phase (CP) and accelerated phase (AP) CML, a significant portion of whom harbored the T315I mutation.[1]
| Response Metric | Chronic Phase (CP) Patients (n=121) | Accelerated Phase (AP) Patients (n=38) |
| Major Cytogenetic Response (MCyR) | 79.3% | 47.4% |
| Complete Cytogenetic Response (CCyR) | 69.4% | 47.4% |
| Major Molecular Response (MMR) | 55.6% | 44.7% |
| Complete Hematologic Response (CHR) | Not Reported | 73.0% (among those without baseline CHR) |
Table 2: Efficacy of this compound in TKI-Resistant CML Patients [1]
Phase 1b Study in Heavily Pretreated CML (NCT04260022)
This study evaluated this compound in a heavily pretreated population of CML patients in the United States, including those who had failed prior treatment with ponatinib and/or asciminib.[6]
| Patient Population | Complete Cytogenetic Response (CCyR) Rate | Major Molecular Response (MMR) Rate |
| Overall Evaluable (n=60 for CCyR, n=64 for MMR) | 58.3% | 45.3% |
| With T315I Mutation (n=18 for CCyR) | 66.7% | 50.0% |
| Without T315I Mutation (n=42 for CCyR) | 54.8% | 43.35% |
| 30 mg Dose (n=26 for CCyR, n=28 for MMR) | 57.7% | 46.6% |
| 40 mg Dose (n=26 for CCyR, n=28 for MMR) | 57.7% | 46.4% |
| 50 mg Dose (n=8) | 62.5% | 37.5% |
Table 3: Efficacy of this compound in Heavily Pretreated CML Patients [6][7]
Common treatment-related adverse events observed in clinical trials include thrombocytopenia, hyperpigmentation, anemia, and elevated levels of creatine phosphokinase and liver enzymes.[1][6]
Experimental Protocols
Kinase Inhibition Assay (FRET-based Z′-Lyte Assay)
This assay quantifies the inhibitory activity of this compound against purified BCR-ABL1 kinase and its mutants.
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Reagents : Full-length human recombinant ABL1 kinase (wild-type and mutants), FRET-based peptide substrate (Tyr2 Peptide), ATP, and assay buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).
-
Procedure :
-
The kinase and substrate are mixed in a 384-well plate.
-
This compound at various concentrations is added.
-
The reaction is initiated by the addition of ATP (10 µM for wild-type and some mutants, 5 µM for others).
-
After a 2-hour incubation at room temperature, a development reagent is added.
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Following another incubation, a stop solution is added.
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The fluorescence ratio is measured to determine the extent of substrate phosphorylation.
-
IC50 values are calculated using data analysis software.[7]
-
Cell Proliferation Assay (CCK-8)
This assay determines the effect of this compound on the viability of CML cell lines.
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Cell Culture : CML cell lines are cultured in appropriate media.
-
Procedure :
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with varying concentrations of this compound or a vehicle control for 72 hours.
-
CCK-8 reagent is added to each well and incubated for 3 hours.
-
The absorbance at 450 nm is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.[7]
-
Western Blot Analysis of Downstream Signaling
This technique is used to assess the phosphorylation status of BCR-ABL1 downstream targets like CRKL and STAT5.
-
Cell Treatment and Lysis : CML cells are treated with this compound for a specified time, then lysed to extract proteins.
-
Procedure :
-
Protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total CRKL and STAT5.
-
After washing, the membrane is incubated with a secondary antibody.
-
The protein bands are visualized using a detection reagent.
-
In Vivo Xenograft Model
This model evaluates the antitumor activity of this compound in a living organism.
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Animal Model : Immunocompromised mice are used.
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Procedure :
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Mice are subcutaneously or intravenously injected with CML cells expressing wild-type or mutant BCR-ABL1.
-
Once tumors are established or leukemia is evident, mice are treated with this compound or a vehicle control via oral gavage.
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Tumor volume is measured regularly, and/or survival is monitored.[1]
-
Conclusion
This compound is a highly potent, third-generation BCR-ABL1 TKI with a mechanism of action centered on the direct inhibition of the BCR-ABL1 kinase, including the clinically significant T315I mutant. Its ability to suppress downstream signaling pathways leads to the induction of apoptosis and inhibition of proliferation in CML cells. Robust preclinical data and compelling clinical trial results in heavily pretreated and TKI-resistant CML populations underscore its importance as a valuable therapeutic option for patients with limited treatment alternatives. Ongoing and future studies will further delineate its role in the evolving landscape of CML management.
References
- 1. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HQP1351 (this compound) - Chronic Myeloid Leukemia [cmleukemia.com]
- 4. This compound in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. selleckchem.com [selleckchem.com]
Olverembatinib's Binding Affinity to BCR-ABL1 Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (HQP1351) is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with chronic myeloid leukemia (CML), particularly those harboring the T315I mutation, which confers resistance to first and second-generation TKIs. This technical guide provides an in-depth overview of the binding affinity of this compound to the BCR-ABL1 kinase, detailing the quantitative data, experimental protocols used for its characterization, and the signaling pathways it modulates.
Data Presentation: Quantitative Analysis of this compound's Binding Affinity
The potency of this compound has been quantified through various preclinical studies, primarily measuring its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) against wild-type and mutant BCR-ABL1 kinase.
Table 1: Biochemical Inhibition of BCR-ABL1 Kinase Activity by this compound
| BCR-ABL1 Variant | IC50 (nM) | Kd (nM) | Reference(s) |
| Wild-type (WT) | 0.34 | 0.32 | [1][2] |
| T315I | 0.68 | 0.71 | [1][2] |
| Q252H | 0.15 | - | [3] |
| E255K | 0.27 | - | [3] |
| M351T | 0.29 | - | [3] |
| H396P | 0.35 | - | [3] |
| General Mutant | 0.5 | - | [4] |
Note: The "General Mutant" IC50 value of 0.5 nM was reported for both wild-type and mutant BCR-ABL1, indicating broad and potent activity.
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line/BCR-ABL1 Mutant | IC50 (nM) | Reference(s) |
| Ba/F3 expressing wild-type BCR-ABL1 | 1.0 | [3] |
| Ba/F3 expressing BCR-ABL1 T315I | Potent Inhibition | [3] |
| Ba/F3 expressing 14 other resistant mutants | Strong Inhibition | [3] |
| K562 (CML cell line) | Potent Inhibition | [3] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the binding affinity and cellular activity of this compound.
Biochemical Kinase Inhibition Assay: FRET-Based Z'-Lyte™ Assay
This assay quantifies the inhibition of BCR-ABL1 kinase activity by measuring the phosphorylation of a synthetic peptide substrate.
Principle: The assay utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. When the peptide is phosphorylated by BCR-ABL1, it is protected from cleavage by a development reagent protease. In the absence of phosphorylation (i.e., when inhibited by this compound), the peptide is cleaved, disrupting FRET and leading to a change in the emission ratio of the fluorophores.
Protocol:
-
Reaction Setup: In a 384-well plate, a reaction mixture is prepared containing the specific BCR-ABL1 kinase (wild-type or mutant), the FRET peptide substrate, and varying concentrations of this compound.
-
ATP Addition: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically 10 µM for wild-type and some mutants, and 5 µM for others like T315I.
-
Incubation: The reaction is incubated at room temperature to allow for kinase-mediated phosphorylation.
-
Development: A development reagent containing a site-specific protease is added. This protease cleaves only the unphosphorylated peptides.
-
Signal Detection: The fluorescence is read on a plate reader, measuring the emission at both the donor and acceptor wavelengths. The ratio of these emissions is used to calculate the percentage of inhibition.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay: Ba/F3 Cell-Based Assay
This assay assesses the ability of this compound to inhibit the proliferation of murine pro-B Ba/F3 cells, which are engineered to be dependent on the activity of the expressed BCR-ABL1 kinase for their survival and growth.
Principle: The viability of the Ba/F3 cells expressing a specific BCR-ABL1 variant is measured in the presence of varying concentrations of this compound. A reduction in cell viability indicates inhibition of the BCR-ABL1 kinase.
Protocol:
-
Cell Culture: Ba/F3 cells stably expressing the BCR-ABL1 kinase of interest (wild-type or mutant) are cultured in appropriate media.
-
Assay Plating: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Addition: A serial dilution of this compound is added to the wells.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for the compound to exert its effect on cell proliferation.
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is read using a luminometer. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
BCR-ABL1 Signaling Pathway and this compound's Point of Intervention
Caption: BCR-ABL1 signaling and this compound inhibition.
Experimental Workflow for Determining this compound's IC50
Caption: Workflow for IC50 determination of this compound.
Logical Relationship: this compound's Development Rationale
Caption: this compound's development rationale.
Conclusion
This compound demonstrates high-affinity binding and potent inhibition of both wild-type and a spectrum of mutant BCR-ABL1 kinases, most notably the clinically significant T315I mutant. The robust preclinical data, generated through well-defined biochemical and cellular assays, underscores its mechanism of action in overcoming TKI resistance. By effectively blocking the constitutively active BCR-ABL1 kinase, this compound disrupts key downstream signaling pathways essential for the proliferation and survival of CML cells, offering a valuable therapeutic option for patients with resistant disease. This technical guide provides a foundational understanding of the core binding characteristics of this compound for researchers and professionals in the field of oncology drug development.
References
- 1. Identification of GZD824 as an orally bioavailable inhibitor that targets phosphorylated and nonphosphorylated breakpoint cluster region-Abelson (Bcr-Abl) kinase and overcomes clinically acquired mutation-induced resistance against imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (GZD824) | Bcr-Abl 抑制剂 | MCE [medchemexpress.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Olverembatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (formerly HQP1351) is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI) designed to overcome the limitations of earlier-generation TKIs in the treatment of chronic myeloid leukemia (CML), particularly in cases with the T315I "gatekeeper" mutation. This mutation confers resistance to most approved TKIs. This compound has also demonstrated significant preclinical and clinical activity in gastrointestinal stromal tumors (GIST). This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and safety profile.
Mechanism of Action
This compound is a potent, orally bioavailable, small-molecule inhibitor of BCR-ABL1 kinase and its mutants. It binds to the ATP-binding site of the ABL1 kinase domain, effectively blocking its catalytic activity and downstream signaling. A key feature of this compound is its high affinity for both native and mutated forms of BCR-ABL1, including the highly resistant T315I mutation.
The drug also exhibits inhibitory activity against other clinically relevant kinases, including stem cell factor receptor (KIT) and platelet-derived growth factor receptor alpha (PDGFRA), which are key drivers in the pathogenesis of GIST.
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Caption: this compound inhibits BCR-ABL1, blocking downstream signaling pathways like RAS/MAPK and PI3K/AKT.
In Vitro Efficacy
Kinase Inhibition
This compound has demonstrated potent inhibitory activity against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 (nM) | Reference |
| Native BCR-ABL1 | 0.25 | |
| BCR-ABL1 T315I | 0.53 - 0.62 | |
| BCR-ABL1 G250E | 0.28 | |
| BCR-ABL1 E255V | 0.35 | |
| BCR-ABL1 F359V | 0.41 | |
| c-KIT | 2.45 | |
| PDGFRα | 2.81 | |
| SRC | 3.10 | |
| LYN | 1.10 |
Cellular Activity
The anti-proliferative effects of this compound have been evaluated in various cell lines, including those harboring different BCR-ABL1 mutations.
| Cell Line | Genotype | IC50 (nM) | Reference |
| Ba/F3-BCR-ABL1WT | Wild-Type | 1.48 | |
| Ba/F3-BCR-ABL1T315I | T315I Mutation | 7.94 | |
| K562 | Wild-Type | 1.3 | |
| KU812 | Wild-Type | 0.9 | |
| GIST-T1 | KIT Exon 11 Deletion | ~10 | |
| GIST-882 | KIT Exon 13 Mutation | ~25 |
This compound effectively induces apoptosis in CML cell lines and inhibits the phosphorylation of BCR-ABL1 and its downstream signaling proteins, such as CrkL.
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in multiple preclinical animal models.
CML Xenograft Models
In mouse xenograft models using Ba/F3 cells expressing either wild-type or T315I-mutant BCR-ABL1, this compound demonstrated significant, dose-dependent tumor growth inhibition and prolonged survival.
| Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Ba/F3-BCR-ABL1WT Xenograft | This compound | 25 mg/kg/day | >90 | Significant | |
| Ba/F3-BCR-ABL1T315I Xenograft | This compound | 50 mg/kg/day | >85 | Significant |
GIST Xenograft Models
This compound has also shown efficacy in GIST patient-derived xenograft (PDX) models, including those resistant to imatinib.
| Model | Genotype | Treatment | Tumor Growth Inhibition (%) | Reference |
| GIST PDX | Imatinib-resistant | This compound | Significant |
Pharmacokinetics
Preclinical studies in rats and dogs have characterized the pharmacokinetic profile of this compound. It exhibits good oral bioavailability and a dose-proportional increase in plasma exposure.
| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 10 (oral) | 2.0 | 580 | 3450 | 45 |
| Dog | 5 (oral) | 4.0 | 320 | 4100 | 55 |
Safety Pharmacology
Preclinical safety studies have indicated that this compound is generally well-tolerated at therapeutic doses. In repeat-dose toxicology studies in rats and dogs, the most common findings were related to its on-target effects on hematological parameters, which were reversible upon cessation of treatment. No significant off-target toxicities were identified in preclinical models.
Experimental Protocols
In Vitro Kinase Inhibition Assay
A typical workflow for assessing the kinase inhibitory activity of this compound is outlined below.
Olverembatinib: A Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (HQP1351) is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with chronic myeloid leukemia (CML), particularly those harboring the T315I mutation, which confers resistance to first and second-generation TKIs. This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization.
Target Profile and Kinase Selectivity
This compound was designed to potently inhibit the Bcr-Abl kinase, including its mutated forms that are resistant to other TKIs. Its high affinity and selectivity for both the native and mutated forms of Bcr-Abl are central to its therapeutic efficacy.
Primary Target: Bcr-Abl Kinase
This compound exhibits potent inhibitory activity against both wild-type Bcr-Abl and the T315I mutant. This is achieved through its unique binding mechanism to the ATP-binding site of the kinase domain. The structural design of this compound allows it to form a hydrogen bond network that overcomes the steric hindrance imposed by the T315I mutation, a common mechanism of resistance to other TKIs.[1]
| Target | Assay Type | Value | Reference |
| Bcr-Abl (Wild-Type) | IC50 | 0.5 nM | [2] |
| Bcr-Abl (T315I Mutant) | IC50 | 0.5 nM | [2] |
Kinase Selectivity Profile
Experimental Protocols
The characterization of this compound's target profile and kinase selectivity relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assays
Objective: To determine the in vitro inhibitory activity of this compound against purified kinases.
Methodology:
-
Kinase and Substrate Preparation: Recombinant human kinases are expressed and purified. A specific peptide substrate for each kinase is synthesized or commercially sourced.
-
Assay Reaction: The kinase, substrate, and ATP are combined in a reaction buffer. This compound, at varying concentrations, is added to the reaction mixture.
-
Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is typically done using methods such as:
-
Radioactive Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled acceptor molecule.
-
-
Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular Proliferation and Viability Assays
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells expressing the target kinases.
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay): [4][5][6][7][8]
-
Cell Culture: Cancer cell lines (e.g., Ba/F3 cells engineered to express wild-type or mutant Bcr-Abl) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
ATP Measurement:
-
The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well.
-
The reagent lyses the cells, releasing ATP.
-
The luciferase enzyme uses ATP to generate a luminescent signal that is proportional to the number of viable cells.
-
-
Data Acquisition and Analysis: The luminescence is measured using a luminometer. The percentage of cell viability at each drug concentration is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 is determined from the dose-response curve.
Western Blotting for Target Engagement and Downstream Signaling
Objective: To confirm that this compound inhibits the phosphorylation of its target kinase and downstream signaling proteins within cells.
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target kinase (e.g., phospho-Bcr-Abl) or a downstream signaling protein (e.g., phospho-STAT5, phospho-ERK).
-
A corresponding primary antibody for the total (phosphorylated and unphosphorylated) protein is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. A decrease in the phosphorylated protein signal relative to the total protein indicates target inhibition.
Signaling Pathways and Mechanisms
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
Caption: Bcr-Abl signaling pathways and the inhibitory action of this compound.
Mechanism of Overcoming T315I Resistance
The T315I "gatekeeper" mutation in the Bcr-Abl kinase domain prevents the binding of many TKIs through steric hindrance. This compound's unique chemical scaffold allows it to fit into the ATP-binding pocket despite the presence of the bulky isoleucine residue at position 315. It forms alternative hydrogen bonds with the kinase domain, thereby maintaining its high binding affinity and inhibitory potency.[12]
Caption: Mechanism of this compound overcoming T315I-mediated resistance.
Experimental Workflow Visualization
Cell-Based IC50 Determination Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO 2022 | The First Dataset of this compound (HQP1351) in Patients with GIST Demonstrates Therapeutic Potential with a Clinical Benefit Rate of 83.3% [prnewswire.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 8. CellTiter-Glo® 2.0 Assay Technical Manual [promega.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - Kubota - Annals of Translational Medicine [atm.amegroups.org]
An In-Depth Technical Guide to the In Vitro Activity of Olverembatinib Against BCR-ABL1 Mutants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Olverembatinib (HQP1351), a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI). This compound has demonstrated potent efficacy against wild-type BCR-ABL1 and a wide array of clinically relevant mutants, including the highly resistant "gatekeeper" T315I mutation.[1][2][3][4] This document details the quantitative inhibitory activity of this compound, outlines the experimental methodologies used for its evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Inhibitory Activity of this compound
This compound exhibits potent, nanomolar-level inhibitory activity against various BCR-ABL1 mutants.[5] Its efficacy extends to mutations that confer resistance to first and second-generation TKIs. In vitro studies using Ba/F3 murine pro-B cells engineered to express different BCR-ABL1 mutants are a cornerstone for quantifying this activity. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Table 1: In Vitro Antiproliferative Activity of this compound against BCR-ABL1 Mutants
| BCR-ABL1 Mutant | This compound IC50 (nM) | Comparative Potency Notes | Reference |
| Wild-Type (WT) | ~0.5 | Potent activity against the native kinase. | [6] |
| Single Mutants | |||
| T315I | 0.5 | Highly potent against the gatekeeper mutation. | [6] |
| Q252H | 4.5 | Effective against this imatinib-resistant mutant. | [2] |
| Cell Lines | |||
| K562 (WT) | 0.21 | Potent inhibition in human CML cell line. | [2] |
| Ku812 (WT) | 0.13 | Strong activity in human CML cell line. | [2] |
| SUP-B15 (Ph+ ALL) | 2.5 | Activity demonstrated in a Ph+ ALL context. | [2] |
Note: IC50 values can vary slightly between different studies and experimental conditions.
In comparative studies, this compound has shown more potent activity than other TKIs, including ponatinib and asciminib, against various single and compound mutants in vitro.[2][7]
Experimental Protocols
The in vitro evaluation of this compound's activity against BCR-ABL1 mutants typically involves cell-based antiproliferation assays and biochemical kinase assays.
This is the most common method to determine the IC50 values of TKIs in a cellular context.
-
Cell Lines: Murine pro-B Ba/F3 cells are a standard model. These cells are dependent on the cytokine interleukin-3 (IL-3) for survival and proliferation. They are genetically engineered to express various human BCR-ABL1 constructs (wild-type or mutated), which renders them IL-3 independent. This allows for a clean assessment of BCR-ABL1 inhibition, as cell survival becomes directly dependent on the kinase activity. Human CML cell lines like K562 and Ku812 are also frequently used.[2]
-
Assay Principle: Cells are seeded in multi-well plates and treated with a serial dilution of this compound. After a defined incubation period (typically 72 hours), cell viability or proliferation is measured.
-
Methodology:
-
Cell Seeding: Ba/F3 cells expressing a specific BCR-ABL1 mutant are plated in 96-well plates at a predetermined density.
-
Drug Treatment: A range of this compound concentrations is added to the wells.
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is quantified using a luminescent assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is plotted against the drug concentration. A non-linear regression analysis is used to fit a dose-response curve and calculate the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.[4]
-
This technique is used to confirm the mechanism of action by observing the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.
-
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of proteins, one can assess the activity of a signaling pathway.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound for a shorter duration (e.g., 2-4 hours).
-
Lysis: Cells are lysed to extract total protein.
-
Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated BCR-ABL1 (p-BCR-ABL1), total BCR-ABL1, phosphorylated STAT5 (p-STAT5), and other downstream targets.[4]
-
Detection: Secondary antibodies conjugated to an enzyme are used to generate a detectable signal, revealing the amount of the target protein. A decrease in the phosphorylated forms of these proteins upon this compound treatment confirms its inhibitory effect on the signaling pathway.
-
Visualizations: Signaling Pathways and Workflows
The BCR-ABL1 oncoprotein is a constitutively active tyrosine kinase that drives leukemogenesis by activating multiple downstream signaling pathways. These pathways promote cell proliferation and inhibit apoptosis (programmed cell death). This compound exerts its therapeutic effect by binding to the ATP-binding site of the BCR-ABL1 kinase domain, thereby inhibiting its activity and shutting down these pro-survival signals.[8]
Caption: BCR-ABL1 signaling pathways and the inhibitory action of this compound.
The process of determining the in vitro potency of this compound follows a standardized workflow, from the preparation of mutant-expressing cells to the final data analysis.
Caption: Workflow for determining the IC50 of this compound in vitro.
Conclusion
The comprehensive in vitro data strongly support the potent and broad-spectrum activity of this compound against wild-type and mutated BCR-ABL1 kinase. Its ability to effectively inhibit the formidable T315I mutant and other resistant forms at nanomolar concentrations underscores its significance as a powerful third-generation TKI.[2][3][6] The standardized experimental protocols described herein provide a robust framework for the continued evaluation of its efficacy and for the development of next-generation inhibitors in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Pharmacokinetics of this compound (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - Kubota - Annals of Translational Medicine [atm.amegroups.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
Cellular Pathways and Molecular Mechanisms Affected by Olverembatinib Treatment: A Technical Guide
Introduction
Olverembatinib (HQP1351) is a novel, orally administered third-generation tyrosine kinase inhibitor (TKI) that represents a significant advancement in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Developed to overcome the challenges of resistance to earlier-generation TKIs, this compound demonstrates potent and broad activity against the BCR-ABL1 fusion protein, the primary oncogenic driver in these malignancies.[2] Its efficacy is particularly notable against the T315I "gatekeeper" mutation, which confers resistance to all first- and second-generation TKIs.[2][3] Beyond its primary target, this compound exhibits a multi-kinase inhibitory profile, suggesting its potential utility in other cancers such as gastrointestinal stromal tumors (GIST).[4][5] This technical guide provides an in-depth exploration of the cellular pathways modulated by this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual diagrams of the core mechanisms.
Primary Mechanism of Action: Potent Inhibition of the BCR-ABL1 Kinase
The cornerstone of this compound's therapeutic effect is its function as a highly potent, ATP-competitive inhibitor of the BCR-ABL1 kinase.[2] The constitutively active BCR-ABL1 kinase drives uncontrolled cell proliferation and survival by phosphorylating a multitude of downstream substrates.[1] this compound binds with high affinity to the ATP-binding site of the BCR-ABL1 kinase domain, effectively blocking this catalytic activity.[1][5]
A key structural feature distinguishing this compound is its ability to bind effectively to both the active (DFG-in) and inactive (DFG-out) conformations of the ABL1 kinase domain.[6] This is a critical advantage over the TKI ponatinib, which primarily binds to the non-phosphorylated, inactive conformation.[6] The T315I mutation is known to stabilize the active DFG-in conformation, which may explain why this compound is effective in cases of T315I-mediated ponatinib resistance.[6]
Core Downstream Signaling Pathways
By inhibiting the catalytic function of BCR-ABL1, this compound effectively shuts down the aberrant signaling cascades that are essential for the survival and proliferation of leukemic cells.[1] Preclinical and clinical studies have identified several critical downstream pathways that are suppressed upon this compound treatment.
-
STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key substrate of BCR-ABL1. Its phosphorylation and subsequent activation are crucial for CML cell survival. This compound treatment, particularly in combination with chemotherapy, leads to synergistic inhibition of STAT5 phosphorylation.[7]
-
PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is a central regulator of cell growth, survival, and metabolism. This compound has been shown to inhibit this pathway in precursor B-cell ALL models, contributing to its anti-proliferative effects.[8]
-
RAS/MAPK Pathway: This pathway, which includes ERK1/2, is critical for cell division and proliferation. This compound treatment results in the decreased phosphorylation of ERK1/2, disrupting this pro-growth signaling axis.[7]
-
SRC Kinase Pathway: SRC family kinases are involved in cell adhesion, growth, and differentiation and are also activated by BCR-ABL1. This compound-mediated inhibition of this pathway contributes to its overall anti-leukemic activity.[8]
-
CRKL: Phosphorylation of the adaptor protein CRKL is a well-established and direct biomarker of BCR-ABL1 kinase activity. A decrease in CRKL phosphorylation has been observed in peripheral blood mononuclear cells from patients treated with this compound, confirming target engagement in a clinical setting.[8]
Cellular Consequences of Pathway Inhibition
The blockade of pro-survival signaling culminates in potent anti-leukemic cellular responses, primarily through the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][9]
-
Induction of Apoptosis: By disrupting essential survival signals, this compound leads to the induction of apoptosis.[1] This is achieved by modulating the balance of the Bcl-2 family of proteins. Studies combining this compound with chemotherapeutic agents have shown a significant decrease in the levels of anti-apoptotic proteins like MCL-1, BCL-2, and BCL-xL, alongside an increase in pro-apoptotic proteins such as BAX and PUMA.[7] This shift ultimately leads to the activation of executioner caspases, like caspase-3, and the cleavage of substrates such as PARP, dismantling the cell.[8]
-
Cell Cycle Arrest: Preclinical models have demonstrated that this compound treatment enhances cell cycle arrest, preventing leukemic cells from progressing through the division cycle and thereby halting their expansion.[8][9][10]
Broader Kinase Inhibition Profile
This compound's activity extends beyond BCR-ABL1, classifying it as a multi-kinase inhibitor.[2][8] This broader profile is relevant for its application in other malignancies.
-
KIT and PDGFRA: The drug targets c-KIT and PDGFRA tyrosine kinases, which are known drivers in the pathogenesis of GISTs.[4][5] This activity forms the basis for its investigation in TKI-resistant, succinate dehydrogenase (SDH)-deficient GIST.[8][11]
-
FLT3, FGFR1, and PDGFRα: At low nanomolar concentrations (<10 nM), this compound shows inhibitory activity against these kinases.[8] This is significant as mutations in these genes are implicated in other hematologic malignancies, including acute myeloid leukemia (AML), suggesting a wider anti-leukemic potential for this compound.[8]
Quantitative Data Summary from Clinical Trials
The clinical efficacy of this compound has been demonstrated across multiple studies in heavily pretreated patient populations.
Table 1: Efficacy in Chinese Patients with T315I-Mutant CML (Phase I/II) [6]
| Patient Cohort | 3-Year Cumulative CCyR* | 3-Year Cumulative MMR** | 3-Year PFS*** | 3-Year OS**** |
|---|---|---|---|---|
| Chronic Phase (CP-CML) | 69% | 56% | 92% | 94% |
| Accelerated Phase (AP-CML) | 47% | 45% | - | - |
*CCyR: Complete Cytogenetic Response, **MMR: Major Molecular Response, ***PFS: Progression-Free Survival, ****OS: Overall Survival
Table 2: Efficacy in Heavily Pretreated CML/Ph+ ALL (Phase Ib, NCT04260022) [6][12][13]
| Patient Cohort | CCyR Rate | MMR Rate |
|---|---|---|
| All Evaluable CP-CML | ~61% | ~42% |
| Prior Ponatinib Resistance/Intolerance | ~58% | ~37% |
| Prior Asciminib Resistance | 50% | 33% |
| Resistant to Both Ponatinib & Asciminib | - | 27% |
Table 3: Efficacy as Second-Line Therapy in Non-T315I CML (ASH 2024) [14]
| Patient Cohort | CCyR Rate | MMR Rate |
|---|---|---|
| Resistant/Intolerant to 1 Prior TKI | 74.1% | 40.6% |
| Pretreated with 2nd-Gen TKI First-Line | 78.9% | 43.5% |
Table 4: Efficacy in TKI-Resistant, SDH-Deficient GIST (NCT03594422) [11]
| Efficacy Endpoint | Result |
|---|---|
| Partial Response (PR) | 25% (5 of 20 patients) |
| Clinical Benefit Rate (CBR) in patients treated >4 cycles | 93.8% (15 of 16 patients) |
Key Experimental Methodologies
The elucidation of this compound's mechanism of action relies on a suite of standardized preclinical and clinical research protocols.
-
In Vitro Assays:
-
Cell Proliferation and Viability Assays: Ph+ ALL cell lines (e.g., SUP-B15) are treated with this compound for a defined period (e.g., 72 hours), and proliferation is measured to assess anti-proliferative effects.[7]
-
Apoptosis Assays: Drug-induced apoptosis is quantified using flow cytometry to measure markers like Annexin V staining.[7]
-
Western Blotting: This technique is the cornerstone for mechanism of action analysis. It is used to evaluate the phosphorylation status of BCR-ABL1 and its downstream targets (p-STAT5, p-AKT, p-ERK1/2) and to measure changes in the expression levels of apoptosis-related proteins (Bcl-2 family, cleaved caspases).[7]
-
-
In Vivo Models:
-
Clinical Trial Protocols:
-
Study Design: Phase I/II trials typically involve dose-escalation cohorts to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), which for this compound was established at 40 mg every other day (QOD).[10]
-
Primary Endpoints: Efficacy is primarily assessed by Major Cytogenetic Response (MCyR) in CML-CP patients and Major Hematologic Response (MaHR) in CML-AP patients.[3]
-
This compound operates through a multifaceted mechanism centered on the potent and broad-spectrum inhibition of the BCR-ABL1 kinase. By binding to both active and inactive kinase conformations, it effectively overcomes resistance mechanisms, including the formidable T315I mutation. This primary action triggers the shutdown of critical downstream signaling pathways—including the STAT5, PI3K/AKT, and MAPK pathways—leading to robust anti-leukemic effects characterized by the induction of apoptosis and cell cycle arrest. Its additional activity against other oncogenic kinases like KIT, PDGFRA, and FLT3 broadens its therapeutic potential. The strong clinical data in heavily pretreated and resistant patient populations underscore the significance of this compound as a powerful and well-tolerated therapeutic option, addressing a critical unmet need in the management of CML and other related malignancies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Ascentage Pharma Announces Phase I/II Data of this compound (HQP1351) Published in the Journal of Hematology & Oncology, Further Validating the Drug’s Best-in-Class Potential - [ascentage.com]
- 4. AACR 2023 | Ascentage Pharma Presents Results from Three Studies Underscoring Exploratory Efforts in Potential New Indications - BioSpace [biospace.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for the treatment of chronic myeloid leukemia in chronic phase - Haque - Annals of Blood [aob.amegroups.org]
- 10. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 13. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]
- 14. Live from ASH 2024 | First Dataset of this compound as Second-Line Therapy in Patients with Non-T315I-Mutant CP-CML Presented in Oral Report [prnewswire.com]
Olverembatinib: A Deep Dive into its Mechanism and Impact on BCR-ABL1 Downstream Signaling
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the t(9;22)(q34;q11) chromosomal translocation, which gives rise to the Philadelphia chromosome and the subsequent expression of the BCR-ABL1 fusion oncoprotein.[1][2] This constitutively active tyrosine kinase is the primary driver of CML pathogenesis, activating a cascade of downstream signaling pathways that promote uncontrolled cell proliferation and survival. The development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, transforming a once-fatal disease into a manageable chronic condition.[3][4] However, the emergence of resistance, primarily through point mutations in the ABL1 kinase domain, remains a significant clinical challenge. The "gatekeeper" T315I mutation, in particular, confers resistance to most first- and second-generation TKIs.[5][6]
Olverembatinib (HQP1351) is a novel, orally bioavailable, third-generation BCR-ABL1 TKI specifically designed to overcome these resistance mechanisms.[1][7][8] It has demonstrated potent and durable antileukemic activity in heavily pretreated CML patients, including those with the T315I mutation and other challenging compound mutations.[9][10][11] This technical guide provides an in-depth analysis of this compound's mechanism of action, its profound effects on the downstream signaling of BCR-ABL1, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action
This compound exhibits a distinct binding mechanism that underpins its broad efficacy. Unlike some TKIs that only bind to the inactive conformation of the ABL1 kinase, this compound was designed to bind tightly to the ATP-binding site of both the active (phosphorylated, DFG-in) and inactive (non-phosphorylated, DFG-out) conformations of BCR-ABL1.[3] This dual-binding capability is crucial for its potent inhibition of various BCR-ABL1 mutants, including the T315I variant which is known to stabilize the active kinase conformation.[3] By effectively blocking the kinase activity, this compound prevents the autophosphorylation of BCR-ABL1 and the subsequent phosphorylation of its downstream substrates, thereby shutting down the oncogenic signaling that drives CML.[1]
BCR-ABL1 Downstream Signaling Pathways
The constitutive kinase activity of BCR-ABL1 leads to the aberrant activation of several critical downstream signaling pathways essential for leukemic cell survival and proliferation. This compound's primary therapeutic effect stems from its ability to inhibit these pathways.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HQP1351 (this compound) - Chronic Myeloid Leukemia [cmleukemia.com]
- 8. Frontiers | Potential drug-drug interaction of this compound (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 9. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ascentage Pharma Announces Phase I/II Data of this compound (HQP1351) Published in the Journal of Hematology & Oncology, Further Validating the Drug’s Best-in-Class Potential - [ascentage.com]
- 11. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
Olverembatinib: A Technical Guide to Overcoming TKI Resistance in BCR-ABL Positive Leukemias
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). However, the emergence of resistance, primarily through mutations in the BCR-ABL1 kinase domain, remains a significant clinical challenge. The T315I "gatekeeper" mutation, in particular, confers resistance to most first and second-generation TKIs. Olverembatinib (HQP1351) is a novel, third-generation BCR-ABL1 TKI specifically designed to overcome these resistance mechanisms. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of key efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Potent and Broad Inhibition of BCR-ABL1 Kinase
This compound is a potent, orally bioavailable, third-generation TKI that effectively targets both native and mutated forms of the BCR-ABL1 kinase.[1] Its unique structural design allows it to bind with high affinity to the ATP-binding site of the kinase domain, even in the presence of mutations that sterically hinder the binding of earlier generation TKIs.[1][2]
A key feature of this compound is its ability to overcome the T315I mutation.[2] This is achieved through a distinct binding mode that does not rely on the hydrogen bond with the threonine residue at position 315, which is mutated to a bulkier isoleucine in resistant clones.[2] Furthermore, this compound has demonstrated efficacy against a wide range of other BCR-ABL1 mutations and even compound mutations, where multiple resistance mutations are present in the same kinase domain.[3][4]
The binding of this compound to BCR-ABL1 inhibits its kinase activity, thereby blocking the phosphorylation of downstream signaling proteins critical for leukemic cell proliferation and survival, such as CRKL and STAT5.[3][5] This inhibition of downstream signaling ultimately leads to cell cycle arrest and apoptosis in the malignant cells.[1][3] Preclinical studies have shown that this compound can induce apoptosis and has potent antiproliferative activity against various CML and Ph+ ALL cell lines, including those harboring the T315I mutation.[6]
Quantitative Efficacy Data
This compound has demonstrated significant clinical activity in heavily pretreated patients with CML and Ph+ ALL who are resistant or intolerant to other TKIs. The following tables summarize key quantitative data from preclinical and clinical studies.
Preclinical Activity of this compound
| Cell Line | BCR-ABL1 Mutation | IC50 (nM) | Reference |
| Ba/F3-WT | Wild-Type | ~0.5 | [6] |
| Ba/F3-T315I | T315I | 6-300 | [3] |
| Various | Single or Compound Mutations | 6-300 | [3] |
Clinical Efficacy of this compound in Chronic Phase CML (CML-CP)
| Study Identifier | Patient Population | N | CCyR Rate | MMR Rate | Key Findings | Reference |
| Phase 1/2 (China) | TKI-resistant CML-CP | 127 | 69.0% (3-year cumulative) | 56.0% (3-year cumulative) | High response rates in heavily pretreated patients. | [1] |
| NCT03883087 | T315I-mutated CML-CP | 41 | 70.7% | 58.5% | Demonstrated efficacy in patients with the T315I mutation. | [7] |
| NCT04260022 (Global Phase 1b) | Heavily pretreated CML-CP (≥2 prior TKIs) | 59 (evaluable for MMR) | 61% | 42% | Strong activity in patients who failed prior TKIs, including ponatinib and/or asciminib. | [8] |
| NCT04260022 (Ponatinib Failure) | CML-CP with prior ponatinib treatment | 30 (evaluable for MMR) | 58% | 37% | This compound is effective in patients resistant to ponatinib. | [8] |
| NCT04260022 (Asciminib Resistance) | CML-CP with asciminib resistance | 12 (evaluable for MMR) | 50% | 33% | This compound shows activity in patients resistant to the STAMP inhibitor asciminib. | [8] |
Clinical Efficacy of this compound in Accelerated Phase CML (CML-AP)
| Study Identifier | Patient Population | N | MaHR Rate | MCyR Rate | MMR Rate | Reference |
| Phase 1/2 (China) | TKI-resistant CML-AP | 38 | - | 47.4% (3-year cumulative) | 44.7% (3-year cumulative) | [1] |
| NCT03883100 | T315I-mutated CML-AP | 23 | - | - | 26.1% | [9] |
CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response; MaHR: Major Hematologic Response; MCyR: Major Cytogenetic Response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.
Cell-Based Antiproliferation Assay
Objective: To determine the in vitro potency of this compound against various BCR-ABL1 positive cell lines.
Materials:
-
Ba/F3 murine pro-B cells engineered to express wild-type or mutated human BCR-ABL1 (e.g., T315I).
-
Human CML cell lines (e.g., K562).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate cytokines (for Ba/F3 cells).
-
This compound stock solution (e.g., in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit).
-
96-well microplates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells, resulting in final concentrations typically ranging from 0.1 nM to 10 µM. Include vehicle-only (DMSO) controls.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of BCR-ABL1 Signaling
Objective: To assess the effect of this compound on the phosphorylation of BCR-ABL1 and its downstream signaling proteins.
Materials:
-
BCR-ABL1 positive cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies: anti-phospho-BCR-ABL (Tyr177), anti-BCR-ABL, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-CRKL (Tyr207), anti-CRKL, and an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Treat BCR-ABL1 positive cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the total protein or housekeeping protein levels.
Flow Cytometry-Based Apoptosis Assay
Objective: To quantify the induction of apoptosis in leukemic cells following treatment with this compound.
Materials:
-
BCR-ABL1 positive cells.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
In Vivo Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
BCR-ABL1 positive cells (e.g., Ba/F3-T315I).
-
This compound formulation for oral gavage.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject 1-5 x 10^6 BCR-ABL1 positive cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule (e.g., daily or every other day). The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (due to tumor burden or a predefined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.
Visualizations
BCR-ABL1 Signaling Pathway and this compound Inhibition
Caption: BCR-ABL1 signaling pathways and the inhibitory action of this compound.
Mechanism of TKI Resistance and this compound's Efficacy
References
- 1. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pivotal Study of HQP1351 in Patients of Chronic Myeloid Leukemia in Chronic Phase With T315I Mutation [clin.larvol.com]
- 4. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trial: NCT04260022 - My Cancer Genome [mycancergenome.org]
- 6. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound After Failure of Tyrosine Kinase Inhibitors, Including Ponatinib or Asciminib: A Phase 1b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Olverembatinib's Impact on Leukemia Stem Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Bcr-Abl fusion oncogene, which drives the proliferation of leukemia cells. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, a population of quiescent, TKI-insensitive leukemia stem cells (LSCs) often persists, leading to therapeutic resistance and relapse. Olverembatinib (HQP1351) is a third-generation Bcr-Abl TKI designed to overcome TKI resistance, particularly the challenging T315I "gatekeeper" mutation. This technical guide provides an in-depth analysis of the current understanding and experimental approaches to evaluate the impact of this compound on the survival of leukemia stem cells.
Core Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Bcr-Abl kinase.[1] It binds to the ATP-binding site of both wild-type and mutated Bcr-Abl, including the T315I mutant, thereby blocking its kinase activity.[1] This inhibition disrupts downstream signaling pathways crucial for the survival and proliferation of leukemia cells, ultimately inducing apoptosis (programmed cell death).[1] Preclinical studies have demonstrated that this compound enhances cell cycle arrest and apoptosis in CML cells.[2]
Quantitative Data on this compound's Efficacy
While specific data on the direct impact of this compound on the survival of the CD34+/CD38- LSC population is not yet widely published, its potent activity against various CML cell lines, including those with resistance mutations, has been established.
| Cell Line | Bcr-Abl Status | IC50 (nM) | Reference |
| K562 | Wild-type | 0.21 | [3] |
| KU812 | Wild-type | 0.13 | [3] |
| Ba/F3-Bcr-Abl-WT | Wild-type | Not Specified | [3] |
| Ba/F3-Bcr-Abl-T315I | T315I Mutant | Not Specified | [3] |
| SUP-B15 | Ph+ ALL | 2.5 | [3] |
| K562R | Imatinib-resistant (Q252H) | 4.5 | [3] |
Table 1: In Vitro Antiproliferative Activity of this compound in Leukemia Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various leukemia cell lines, demonstrating its potent activity against both wild-type and mutated Bcr-Abl.[3]
Experimental Protocols for Assessing this compound's Impact on Leukemia Stem Cells
To specifically investigate the effect of this compound on LSC survival, a series of targeted experiments are required. The following protocols provide a framework for these investigations.
Isolation of Leukemia Stem Cells
-
Objective: To enrich for the CD34+/CD38- LSC population from CML patient samples or cell lines.
-
Methodology:
-
Sample Preparation: Obtain bone marrow or peripheral blood from CML patients with informed consent. For cell lines, ensure logarithmic growth phase.
-
Mononuclear Cell Isolation: Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.
-
Magnetic-Activated Cell Sorting (MACS):
-
Positively select for CD34+ cells using CD34 MicroBeads.
-
Subsequently, deplete CD38+ cells from the CD34+ population using CD38 MicroBeads.
-
-
Fluorescence-Activated Cell Sorting (FACS): For higher purity, stain the enriched CD34+ or CD34+/CD38- cells with fluorescently conjugated antibodies against CD34 and CD38 and sort the CD34+/CD38- population using a flow cytometer.
-
In Vitro LSC Viability and Apoptosis Assays
-
Objective: To quantify the cytotoxic and pro-apoptotic effects of this compound on the isolated LSC population.
-
Methodology:
-
Cell Culture: Culture the isolated CD34+/CD38- LSCs in a serum-free medium supplemented with appropriate cytokines (e.g., SCF, TPO, FLT3-L) to maintain their stemness.
-
This compound Treatment: Treat the LSCs with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for various time points (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using a luminescent-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Apoptosis Assay (Flow Cytometry):
-
Stain the treated LSCs with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Analyze the percentage of early apoptotic (Annexin V+/viability dye-), late apoptotic (Annexin V+/viability dye+), and viable (Annexin V-/viability dye-) cells using a flow cytometer.
-
-
Colony-Forming Cell (CFC) Assay
-
Objective: To assess the impact of this compound on the self-renewal and differentiation capacity of leukemia progenitor cells.
-
Methodology:
-
Cell Plating: Plate the isolated CD34+/CD38- LSCs or total MNCs in a methylcellulose-based medium containing a cocktail of cytokines that support the growth of various hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
This compound Treatment: Incorporate different concentrations of this compound directly into the methylcellulose medium.
-
Colony Counting: After 14-21 days of incubation, score the number and type of colonies under a microscope. A reduction in colony numbers indicates an inhibitory effect on progenitor function.
-
Western Blot Analysis of STAT5 Phosphorylation
-
Objective: To determine if this compound inhibits the phosphorylation of STAT5 in LSCs, a key survival signaling pathway.
-
Methodology:
-
LSC Treatment and Lysis: Treat isolated CD34+/CD38- LSCs with this compound for a short duration (e.g., 2-6 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described.
Caption: Proposed mechanism of this compound in leukemia stem cells.
Caption: Workflow for evaluating this compound's effect on LSCs.
Conclusion
This compound is a highly potent Bcr-Abl inhibitor with significant clinical activity in TKI-resistant CML. While its efficacy in the broader leukemia cell population is well-documented, its specific impact on the leukemia stem cell compartment requires further dedicated investigation. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to elucidate the mechanisms by which this compound may target LSC survival, ultimately informing strategies to eradicate this critical reservoir of disease and improve long-term outcomes for CML patients. Future studies focusing on primary CML LSCs and in vivo patient-derived xenograft models will be crucial to fully understand the therapeutic potential of this compound in eliminating the root of the disease.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Interactions of Olverembatinib with the ATP-Binding Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (HQP1351) is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), including cases with the recalcitrant T315I "gatekeeper" mutation.[1][2] This mutation confers resistance to first and second-generation TKIs by sterically hindering drug binding within the ATP-binding pocket of the ABL kinase domain. This compound overcomes this resistance through a unique molecular design that facilitates potent and durable inhibition of both wild-type and a broad spectrum of mutant Bcr-Abl kinases.[3][4] This technical guide provides an in-depth overview of the molecular interactions of this compound with the ATP-binding site, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Molecular Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding tightly to the ATP-binding site of the ABL kinase domain of the Bcr-Abl oncoprotein.[5][6] This binding event blocks the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive the proliferation and survival of leukemic cells.[5] A key feature of this compound's design is its ability to form an extensive network of donor-acceptor hydrogen bonds within the binding site.[1][3] Notably, it is engineered to bind effectively without forming a hydrogen bond with the hydroxyl group of the threonine residue at position 315, thus circumventing the resistance mechanism of the T315I mutation.[7] Furthermore, this compound has been shown to bind to both the active (phosphorylated) and inactive (non-phosphorylated) conformations of the Bcr-Abl kinase.[3]
Quantitative Data
The binding affinity and inhibitory activity of this compound have been quantified through various preclinical studies. The following tables summarize key quantitative data, providing a comparative overview of its potency against wild-type and mutant Bcr-Abl, as well as a selection of other kinases.
Table 1: Binding Affinity and Inhibitory Activity against Bcr-Abl
| Target | Assay Type | Value | Reference |
| Native Bcr-Abl | IC50 | 0.34 nM | [8] |
| Bcr-Abl T315I | IC50 | 0.68 nM | [8] |
| Wild-type Bcr-Abl | IC50 | 0.5 nM | [1][6] |
Table 2: Cellular Antiproliferative Activity
| Cell Line | Expressed Kinase | IC50 | Reference |
| Ku812 | Bcr-Abl | 0.13 nM | [7] |
| K562 | Bcr-Abl | 0.21 nM | [7] |
| K562R | Imatinib-resistant Bcr-Abl Q252H | 4.5 nM | [7] |
| SUP-B15 | Bcr-Abl | 2.5 nM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular interactions and cellular effects of this compound.
Kinase Inhibition Assay (In Vitro)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against Bcr-Abl kinase.
Objective: To quantify the IC50 value of this compound for Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase (wild-type or mutant)
-
This compound
-
ATP
-
Kinase-specific substrate (e.g., Abltide)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[9]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the recombinant Bcr-Abl kinase, the kinase substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding a solution of ATP (e.g., 10 µM).[1]
-
Incubate the plate at 30°C for 1 hour.[1]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.[9]
-
Measure the luminescence signal, which is proportional to the amount of ADP generated and thus indicative of kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This protocol describes how to assess the antiproliferative effects of this compound on leukemia cell lines.
Objective: To determine the IC50 value of this compound for inhibiting the proliferation of Bcr-Abl-positive cells.
Materials:
-
Bcr-Abl-positive leukemia cell lines (e.g., K562, Ku812, SUP-B15)[7]
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Seed the leukemia cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[3]
-
After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to the wells and measuring the resulting luminescence.[3]
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value from the resulting dose-response curve.
Western Blot Analysis of Downstream Signaling
This protocol details the procedure for examining the effect of this compound on the phosphorylation of key downstream signaling proteins in the Bcr-Abl pathway.
Objective: To assess the inhibition of Bcr-Abl signaling by measuring the phosphorylation status of proteins like CRKL and STAT5.
Materials:
-
Bcr-Abl-positive cells (e.g., K562)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total and phosphorylated forms of CRKL and STAT5
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Treat Bcr-Abl-positive cells with various concentrations of this compound for a specified time (e.g., 4 hours).[8]
-
Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-CRKL, CRKL, p-STAT5, and STAT5 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation levels of CRKL and STAT5.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound.
BCR-ABL Signaling Pathway and Inhibition by this compound
Experimental Workflow for Kinase Inhibition Assay
Logical Relationship of this compound's Efficacy against Resistant CML
Conclusion
This compound represents a significant advancement in the treatment of CML, particularly for patients who have developed resistance to prior TKI therapies. Its potent and specific inhibition of the Bcr-Abl kinase, driven by its unique interactions within the ATP-binding site, allows it to effectively target the T315I mutation. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further understand and build upon the therapeutic potential of this compound and next-generation kinase inhibitors.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Guidelines for the measurement of BCR-ABL1 transcripts in chronic myeloid leukaemia. — Department of Oncology [oncology.ox.ac.uk]
- 5. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 6. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C29H27F3N6O | CID 51038269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
The Preclinical Pharmacodynamics of Olverembatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (HQP1351) is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to earlier-generation TKIs.[1][2] Its potent activity extends to Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) and gastrointestinal stromal tumors (GIST).[1] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.
Mechanism of Action
This compound is a potent, orally bioavailable inhibitor of the Bcr-Abl kinase, including both wild-type and mutated forms.[3] It binds to the ATP-binding site of the Bcr-Abl protein, effectively blocking its kinase activity and preventing the phosphorylation of downstream signaling molecules crucial for the survival and proliferation of leukemic cells.[1] A key feature of this compound is its efficacy against the T315I "gatekeeper" mutation, which confers resistance to most other TKIs.[1][4]
The inhibition of Bcr-Abl by this compound disrupts critical signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells.[4] This targeted approach allows for potent anti-tumor activity while minimizing off-target effects.
In Vitro Activity
The in vitro potency of this compound has been evaluated against a panel of cell lines expressing wild-type and various mutant forms of Bcr-Abl. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, demonstrate its significant activity against clinically relevant mutations.
Table 1: In Vitro Inhibitory Activity of this compound Against Bcr-Abl Mutants
| Cell Line | Bcr-Abl Mutation | IC50 (nM) |
| Ku812 | Wild-type | 0.13[1] |
| K562 | Wild-type | 0.21[1] |
| Ba/F3 | T315I | 0.68[3] |
| K562R | Q252H | 4.5[1] |
| SUP-B15 | - | 2.5[1] |
| BaF3 Cells | Various single and compound mutations | 6-300[5] |
Experimental Protocol: In Vitro Kinase Assay
A FRET-based Z'-Lyte assay is commonly employed to determine the in vitro inhibitory activity of compounds against Abl1 and its mutants.
-
Preparation: Full-length human recombinant kinases (Abl1, Abl1(E255K), Abl1(G250E), Abl1(T315I), and Abl1(Y253F)) are expressed in insect cells and histidine-tagged.
-
Reaction Setup: The assay is performed in 384-well plates. The kinase and a peptide substrate are diluted in a kinase reaction buffer.
-
Compound Addition: this compound at various concentrations is added to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP solution and incubated at room temperature for 2 hours. The final reaction contains ATP, the Tyr2 Peptide substrate, and the appropriate kinase in a buffered solution (50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).
-
Detection: A development reagent is added, followed by a stop solution after a 2-hour incubation. The fluorescence signal ratio of 445 nm (Coumarin) to 520 nm (fluorescin) is measured using a multilabel reader.
-
Data Analysis: The data is analyzed to determine the IC50 values.
Downstream Signaling Pathways
This compound effectively suppresses the activation of Bcr-Abl and its downstream signaling proteins, including Crkl and STAT5, in a concentration-dependent manner in CML cells.[3] This inhibition of downstream pathways is a key mechanism behind its anti-leukemic effects.
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the potent anti-tumor activity of this compound in various cancer models.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cell Line | Treatment | Outcome |
| CML Xenograft | K562 | 5 and 10 mg/kg/day | Dose-dependent tumor growth inhibition[3] |
| CML Xenograft | Ku812 | 5 and 10 mg/kg/day | Dose-dependent tumor growth inhibition[3] |
| CML Allograft | Ba/F3 (Bcr-Abl WT) | 20 mg/kg/day | Tumor growth suppression[3] |
| CML Allograft | Ba/F3 (Bcr-Abl T315I) | 20 mg/kg/day | Tumor growth suppression[3] |
Experimental Protocol: In Vivo Xenograft Study
A typical xenograft study to evaluate the in vivo efficacy of this compound involves the following steps:
-
Cell Culture: Human CML cell lines (e.g., K562, Ku812) or Ba/F3 cells expressing wild-type or mutant Bcr-Abl are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into control and treatment groups. This compound is typically administered orally via gavage at specified doses and schedules (e.g., daily or every other day).
-
Endpoint: The study continues until tumors in the control group reach a predetermined size or for a specified duration. Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised and weighed.
-
Survival Studies: In some studies, treatment continues, and the survival of the mice is monitored.
Conclusion
The preclinical data for this compound strongly support its potent and selective inhibitory activity against Bcr-Abl, including clinically significant resistance mutations like T315I. Its ability to modulate downstream signaling pathways and demonstrate robust in vivo efficacy in various cancer models underscores its potential as a valuable therapeutic agent for patients with CML, Ph+ ALL, and GIST. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising anti-cancer drug.
References
- 1. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Olverembatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, clinical activity, and safety profile of Olverembatinib, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), in the context of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Ph+ ALL is an aggressive subtype of ALL characterized by the presence of the BCR-ABL1 fusion oncogene, which drives leukemogenesis. While TKIs have revolutionized treatment, resistance, often mediated by mutations in the ABL1 kinase domain like the T315I "gatekeeper" mutation, remains a significant clinical hurdle.[1][2] this compound is a potent, novel TKI designed to overcome the limitations of earlier-generation inhibitors.[3]
Mechanism of Action
This compound functions by selectively binding to the ATP-binding site within the kinase domain of the BCR-ABL1 protein.[1] This action effectively inhibits the protein's kinase activity, preventing the phosphorylation of downstream signaling molecules crucial for the proliferation and survival of leukemic cells.[4] Its structural design allows for high-affinity binding to both native (wild-type) BCR-ABL1 and various mutated forms that confer resistance to other TKIs, most notably the T315I mutation.[3][4]
By blocking BCR-ABL1, this compound disrupts key downstream signaling pathways, including STAT5, AKT, and ERK1/2.[3] The inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) in Ph+ ALL cells.[3][4] Studies have shown that combining this compound with chemotherapeutic agents like vincristine or doxorubicin can result in synergistic antitumor effects, enhancing the induction of apoptosis.[3]
Clinical Efficacy in Ph+ ALL
This compound has demonstrated significant efficacy in heavily pretreated patients with relapsed or refractory (R/R) Ph+ ALL, as well as promising results as a frontline therapy in combination with other agents.
First-Line Treatment
In newly diagnosed (de novo) Ph+ ALL, this compound-based regimens have achieved high rates of complete remission (CR) and complete molecular response (CMR). Combination with blinatumomab, in particular, appears to contribute to deep molecular responses.[5] A Phase II study combining this compound with a vindesine and prednisone (VP) regimen also showed high remission rates and durable responses.[6][7]
Table 1: Efficacy of this compound in First-Line Treatment of Ph+ ALL
| Study / Combination | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Complete Molecular Response (CMR) Rate | Survival Outcomes | Citation(s) |
|---|---|---|---|---|---|---|
| This compound + Blinatumomab | Newly Diagnosed Ph+ ALL | - | 100% | - | 18-month OS: 100%; 18-month EFS: 91.6% | [6][7] |
| This compound + VP Regimen | Newly Diagnosed Ph+ ALL | 100% | 97.3% | 89.2% (within 3 cycles) | 2-year OS: 96.3%; 2-year PFS: 96% | [6][7] |
| this compound-based Regimens | Newly Diagnosed Ph+ ALL | - | 100% | 85% (within 3 months) | - |[5] |
OS: Overall Survival; EFS: Event-Free Survival; PFS: Progression-Free Survival; VP: Vindesine + Prednisone.
Relapsed/Refractory (R/R) Setting
In patients with R/R Ph+ ALL, including those who have failed prior TKIs like ponatinib, this compound has shown notable activity. A real-world study demonstrated high remission rates when combined with chemotherapy or blinatumomab.[1][8] Even in pediatric and adolescent populations with R/R Ph+ ALL, this compound, especially in combination with the Bcl-2 inhibitor lisaftoclax, has resulted in promising response rates in early trials.[9][10]
Table 2: Efficacy of this compound in Relapsed/Refractory (R/R) Ph+ ALL
| Study / Patient Population | N | CR/CRi Rate | MRD Negativity Rate | Key Outcomes | Citation(s) |
|---|---|---|---|---|---|
| Real-world study (Ph+ ALL) | 40 | 92.5% | 75.0% | 12-month OS: 93.3% | [8] |
| US Phase 1 (Ponatinib-failed Ph+ ALL) | 7 (evaluable) | - | - | CCyR: 28.6%; MMR: 28.6% | [11] |
| Combination with Inotuzumab Ozogamicin (R/R or MRD-positive Ph+ ALL) | - | - | 78.6% (CMR) | 2-year OS: 88.2% | [7] |
| Combination with Lisaftoclax (Pediatric R/R Ph+ ALL) | 6 (evaluable) | 83.3% | 71.4% | Chemotherapy-free regimen |[9][10] |
CR/CRi: Complete Remission/CR with incomplete hematologic recovery; MRD: Minimal Residual Disease; CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response.
Safety and Tolerability
This compound has a manageable safety profile. The most common treatment-related adverse events (TRAEs) are hematologic. Non-hematologic AEs are also observed, though typically less frequent.
Table 3: Common Grade ≥ 3 Treatment-Related Adverse Events (AEs)
| Adverse Event | Frequency | Citation(s) |
|---|---|---|
| Hematologic | ||
| Thrombocytopenia | 17% - 18.9% | [11][12] |
| Neutropenia | 13.8% - 18.9% | [11][12] |
| Leukopenia | 7.7% - 18.9% | [11][12] |
| Anemia | 4.6% | [12] |
| Non-Hematologic | ||
| Increased Blood Creatine Phosphokinase | 13.5% - 13.8% | [11][12] |
| Increased Lipase | 4.6% - 5.4% | [11][12] |
| Increased Alanine Aminotransferase (ALT) | 5.4% | [11] |
| Increased Aspartate Aminotransferase (AST) | 5.4% |[11] |
Data compiled from studies that may include both CML and Ph+ ALL patients.
Experimental Protocols
The clinical development of this compound includes several key studies with distinct methodologies.
US Phase Ib Study (NCT04260022)
-
Objective : To evaluate the pharmacokinetics, safety, and efficacy of this compound in heavily pretreated/refractory CML and Ph+ ALL patients outside of China.[12][13]
-
Design : A multicenter, open-label Phase Ib study.[13] Patients were randomized to receive oral this compound at doses of 30, 40, or 50 mg once every other day (QOD) in continuous 28-day cycles.[12]
-
Patient Population : Adult patients (≥18 years) with CML or Ph+ ALL who had failed at least two prior BCR-ABL1 inhibitors. The study population was heavily pretreated, with many having failed four or more prior TKIs, including ponatinib and/or asciminib.[11][13][14]
-
Endpoints : The primary endpoint was pharmacokinetics. Secondary endpoints included efficacy (e.g., CCyR, MMR) and safety.[11]
Global Registrational Phase III Study (POLARIS-1 / NCT06051409)
-
Objective : To evaluate the efficacy and safety of this compound plus low-intensity chemotherapy versus imatinib plus chemotherapy in newly diagnosed Ph+ ALL.[2][15]
-
Design : A global, multicenter, randomized-controlled, open-label, registrational Phase III study.[2]
-
Patient Population : Treatment-naïve adult patients with Ph+ ALL.[2]
-
Intervention : Patients are randomized to one of two arms:
-
This compound + Chemotherapy
-
Imatinib + Chemotherapy
-
-
Endpoints : The primary endpoint is the rate of minimal residual disease (MRD) negativity after induction therapy.[15]
Conclusion
This compound is a highly potent third-generation TKI with significant clinical activity in patients with Philadelphia chromosome-positive ALL. It demonstrates efficacy in both frontline and relapsed/refractory settings, including in patients with the T315I mutation and those resistant to other TKIs like ponatinib.[8][11] Its mechanism allows it to overcome key resistance pathways, and ongoing clinical trials, particularly in combination with chemotherapy and other novel agents, are poised to further define its role in the treatment paradigm for this challenging disease.[2][10] The manageable safety profile supports its use in various patient populations, offering a valuable therapeutic option for a disease with historically poor outcomes.[16]
References
- 1. This compound (HQP1351)-based therapy in adults with relapsed or refractory Philadelphia chromosome-positive acute lymphoblastic leukemia or chronic myeloid leukemia in blast phase: results from a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Patient Dosed in the Registrational Phase III Study of this compound in Treatment-Naïve Patients with Philadelphia Chromosome-Positive (Ph+) Acute Lymphoblastic Leukemia (ALL) [prnewswire.com]
- 3. ashpublications.org [ashpublications.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound treatment in adult patients with newly diagnosed Philadelphia chromosome-positive acute lymphoblastic leukemia [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Trial Data Shows 100% Response Rate for this compound in Ph+ ALL Treatment | AAPG Stock News [stocktitan.net]
- 7. EHA 2025 | Multiple Studies Report Encouraging Data of this compound in Ph+ ALL - [ascentage.com]
- 8. Frontiers | this compound (HQP1351)-based therapy in adults with relapsed or refractory Philadelphia chromosome-positive acute lymphoblastic leukemia or chronic myeloid leukemia in blast phase: results from a real-world study [frontiersin.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Live from ASH 2024 | First Dataset of this compound in Combination with Bcl-2 Inhibitor Lisaftoclax Demonstrates Potential Clinical Benefits as a Chemotherapy-Free Regimen for Children with R/R Ph+ ALL [prnewswire.com]
- 11. onclive.com [onclive.com]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 14. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]
- 15. Ascentage Pharma to Present Data from Multiple Studies of this compound, Including the First Dataset from POLARIS-1 Study, at ASH 2025 - BioSpace [biospace.com]
- 16. Efficacy and safety of the third-generation tyrosine kinase inhibitor this compound in relapsed and persistent minimal residual disease positive Philadelphia chromosome-positive acute lymphoblastic leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
Olverembatinib: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (HQP1351) is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in overcoming resistance to previous generations of TKIs in the treatment of chronic myeloid leukemia (CML).[1][2][3][4] Its potent activity against a wide range of Bcr-Abl mutations, most notably the gatekeeper T315I mutation, has made it a valuable tool for both clinical and basic research applications.[2][3][5] This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, quantitative inhibitory data, and relevant experimental protocols.
Mechanism of Action
This compound exerts its anti-leukemic effects through the potent and selective inhibition of the Bcr-Abl kinase, including both wild-type and mutated forms.[5][6] It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates essential for cell proliferation and survival.[6][7] This blockade of signaling leads to the induction of apoptosis (programmed cell death) in leukemic cells.[6]
Beyond Bcr-Abl, this compound has been shown to inhibit other kinases, including c-KIT, Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), Fms-like tyrosine kinase 3 (FLT3), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][5] This multi-kinase inhibitory profile suggests its potential therapeutic application in other malignancies driven by these kinases, such as gastrointestinal stromal tumors (GIST).[5][7]
Signaling Pathway
The primary mechanism of this compound involves the disruption of the Bcr-Abl signaling cascade. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: this compound's inhibition of the BCR-ABL1 signaling pathway.
Quantitative Data: In Vitro Inhibitory Activity
This compound has demonstrated potent inhibitory activity against various Bcr-Abl mutations and other kinases in preclinical studies. The following table summarizes key quantitative data from in vitro assays.
| Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| Wild-type BCR-ABL1 | - | Kinase Assay | 0.5 | [2] |
| BCR-ABL1 T315I | Ba/F3 | Cell Proliferation | Potent Inhibition | [5] |
| SDHB-deficient cells | - | Antiproliferative Assay | 129 - 5132 | [8] |
Experimental Protocols
This section outlines common experimental methodologies used to evaluate the basic research applications of this compound.
Kinase Inhibition Assay
-
Objective: To determine the in vitro potency of this compound against specific kinases.
-
Methodology:
-
Recombinant kinase domains (e.g., Bcr-Abl, c-KIT) are incubated with a specific substrate and ATP.
-
Varying concentrations of this compound are added to the reaction.
-
The level of substrate phosphorylation is measured, typically using methods like ELISA or radiometric assays.
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated.
-
Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the growth of cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., K562, Ba/F3 expressing Bcr-Abl mutants) are seeded in multi-well plates.[5]
-
Cells are treated with a range of this compound concentrations for a defined period (e.g., 72 hours).
-
Cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo.
-
The IC50 value for cell growth inhibition is determined.
-
Apoptosis Assay
-
Objective: To determine if this compound induces programmed cell death in cancer cells.
-
Methodology:
-
Cancer cells are treated with this compound at relevant concentrations.
-
After incubation, cells are stained with Annexin V and propidium iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using flow cytometry.[9]
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on downstream signaling pathways.
-
Methodology:
-
Cancer cells are treated with this compound for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Bcr-Abl, STAT5, AKT, ERK1/2).[9]
-
Protein bands are visualized using chemiluminescence or fluorescence.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously or intravenously injected with cancer cells (e.g., Ba/F3 expressing Bcr-Abl T315I).[5]
-
Once tumors are established, mice are treated with this compound or a vehicle control, typically via oral gavage.[5]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and can be used for further analysis (e.g., immunohistochemistry, western blot).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: A standard preclinical experimental workflow for this compound.
Conclusion
This compound is a powerful tool for basic research, enabling the investigation of TKI resistance mechanisms and the development of novel therapeutic strategies. Its well-characterized mechanism of action and potent, broad-spectrum activity make it an invaluable reagent for studying Bcr-Abl-driven malignancies and other cancers. The experimental protocols outlined in this guide provide a framework for researchers to further explore the basic and translational applications of this promising third-generation TKI.
References
- 1. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Frontiers | A review of the therapeutic role of the new third-generation TKI this compound in chronic myeloid leukemia [frontiersin.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Live from ESMO 2024 | Ascentage Pharma Releases Latest Data Showing Sustained Clinical Efficacy of this compound in SDH-Deficient GIST during a Mini Oral Presentation [prnewswire.com]
- 9. ashpublications.org [ashpublications.org]
Methodological & Application
Protocol for Olverembatinib cell viability assay (e.g., MTT, CellTiter-Glo)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (HQP1351) is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) demonstrating potent activity against wild-type BCR-ABL1 and a wide range of clinically relevant mutations, including the highly resistant T315I mutation.[1][2][3] It is approved in China for the treatment of patients with TKI-resistant chronic myeloid leukemia (CML).[3][4] In preclinical studies, this compound has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2] This document provides detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays, namely the MTT and CellTiter-Glo® assays.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the BCR-ABL1 kinase. By binding to the ATP-binding site of both the active and inactive conformations of the kinase, it blocks the phosphorylation of downstream substrates.[1] This inhibition disrupts key signaling pathways crucial for cell proliferation and survival, including the CRKL, STAT5, PI3K/AKT, and SRC kinase pathways, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cells.[1][5] Beyond BCR-ABL1, this compound also exhibits inhibitory activity against other tyrosine kinases such as PDGFRα, FGFR1-3, FLT3, KIT, SRC, and LCK.[1][6]
Data Presentation
The anti-proliferative activity of this compound has been quantified in various preclinical models. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of a compound.
| Cell Line | Target | Assay Type | IC50 (nM) | Reference |
| Ba/F3 | Bcr-Abl (Wild-Type) | Proliferation Assay | 1.0 | [7] |
| Ba/F3 | Bcr-Abl (T315I Mutant) | Proliferation Assay | Not specified, but potent inhibition observed | [7] |
| CML Cells | Bcr-Abl (Wild-Type and Mutant) | In vitro inhibitory assay | 0.5 | [2] |
Experimental Protocols
Below are detailed protocols for determining the cell viability of cancer cell lines treated with this compound using the MTT and CellTiter-Glo® assays.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]
Materials:
-
Target cancer cell lines (e.g., K562, Ba/F3)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to include a vehicle control (DMSO-treated) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To quantify the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells. This assay utilizes a thermostable luciferase to generate a luminescent signal proportional to the ATP concentration.[10]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates to minimize background luminescence.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
After the treatment incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. This compound | Bcr-Abl | TargetMol [targetmol.com]
- 8. This compound for FGFR1-rearranged Neoplasms | MedPath [trial.medpath.com]
- 9. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of p-Crkl Levels Following Olverembatinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the pharmacodynamic assessment of Olverembatinib (HQP1351) activity through the quantification of phosphorylated Crk-like protein (p-Crkl) levels. This compound is a potent, third-generation BCR-ABL tyrosine kinase inhibitor (TKI) effective against wild-type and mutant forms of BCR-ABL, including the gatekeeper T315I mutation.[1][2][3] The phosphorylation of Crkl, a direct downstream substrate of BCR-ABL, serves as a reliable biomarker for BCR-ABL kinase activity.[1] A reduction in p-Crkl levels in response to treatment is indicative of target engagement and inhibition of the BCR-ABL signaling pathway.
Data Presentation: Quantitative Analysis of p-Crkl Inhibition
Clinical studies have demonstrated that this compound induces a significant, dose- and time-dependent reduction in p-Crkl levels in peripheral blood mononuclear cells (PBMCs) of patients with chronic myeloid leukemia (CML).[1] The following table summarizes the pharmacodynamic effect of this compound on p-Crkl levels, as determined by Western blot analysis.
| Treatment Group | Time Point | Mean Reduction in p-Crkl Levels (%) |
| This compound (30-50 mg, once every other day) | Cycle 1, Day 1 (8 hours post-dose) | ~60-80% |
| Cycle 1, Day 1 (24 hours post-dose) | ~50-70% | |
| Cycle 1, Day 15 (steady state) | Sustained Reduction | |
| Cycle 1, Day 27 (steady state) | Sustained Reduction |
Note: The data presented is a summary derived from graphical representations in a phase 1/2 clinical trial of this compound.[1] The sustained reduction at steady state indicates consistent BCR-ABL inhibition with the prescribed dosing regimen.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the Western blot analysis of p-Crkl.
Caption: BCR-ABL Signaling and this compound Inhibition.
Caption: Western Blot Workflow for p-Crkl Analysis.
Experimental Protocols
A. Cell Lysis and Protein Extraction
This protocol is designed for cultured CML cells (e.g., K562) or patient-derived PBMCs.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or similar)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (e.g., sodium orthovanadate, sodium fluoride)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
Culture and treat cells with desired concentrations of this compound for the specified time points. Include a vehicle control (e.g., DMSO).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) directly to the plate. For suspension cells, pellet the cells and resuspend in the supplemented lysis buffer.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Aliquot and store the lysates at -80°C or proceed directly to Western blot analysis.
B. Western Blot Protocol for p-Crkl Detection
Materials:
-
Protein lysate
-
Laemmli sample buffer (2x or 4x)
-
SDS-polyacrylamide gels (appropriate percentage for ~39 kDa protein)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using non-fat milk for blocking as it contains phosphoproteins (casein) that can cause high background.
-
Primary Antibodies:
-
Rabbit anti-phospho-Crkl (Tyr207) antibody
-
Mouse or Rabbit anti-Crkl antibody (for total protein control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Thaw protein lysates on ice. Mix an equal volume of lysate (20-40 µg of total protein) with 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Ensure the PVDF membrane is pre-activated with methanol. Perform the transfer using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with TBST. Incubate the membrane in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary anti-p-Crkl antibody in Blocking Buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Prepare the ECL detection reagents according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the p-Crkl signal to the total Crkl signal (or a loading control like GAPDH/β-actin) to determine the relative change in phosphorylation. For total Crkl analysis, the same membrane can be stripped and re-probed, or a parallel blot can be run.
References
- 1. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
Application Note: Measuring Olverembatinib-Induced Apoptosis in Chronic Myeloid Leukemia Cells using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Olverembatinib (HQP1351) is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), including cases with the T315I mutation which confers resistance to many other TKIs.[1][2] A key mechanism of action for this compound is the induction of programmed cell death, or apoptosis, in leukemic cells.[3][4] By inhibiting the constitutively active Bcr-Abl kinase, this compound disrupts downstream signaling pathways that promote cell proliferation and survival, ultimately leading to the activation of the apoptotic cascade.[4][5][6]
This application note provides a detailed protocol for the detection and quantification of apoptosis in CML cell lines, such as K562, following treatment with this compound. The assay utilizes Annexin V and Propidium Iodide (PI) staining followed by flow cytometric analysis to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptosis and necrosis, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of cell populations based on their apoptotic status.[7]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in apoptosis studies)
Materials and Reagents
-
This compound (HQP1351)
-
CML cell line (e.g., K562, ATCC® CCL-243™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometer
Experimental Protocol
This protocol is optimized for the K562 human CML cell line. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental goals.
Cell Culture and Treatment
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in exponential growth phase.
-
Seed K562 cells in 6-well plates at a density of 2 x 10^5 cells/mL in a final volume of 2 mL per well.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 nM) to perform a dose-response analysis. A vehicle control (DMSO) should be included.
-
For a time-course analysis, treat cells with an effective concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 12, 24, 48, 72 hours).
-
Incubate the cells for the desired treatment period.
Staining Procedure
-
Following treatment, carefully collect the cells, including any floating cells in the supernatant, into microcentrifuge tubes.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]
Flow Cytometry Analysis
-
Analyze the stained cells by flow cytometry immediately (within 1 hour).
-
Set up the flow cytometer with appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to gate the cell populations and quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on K562 Cell Apoptosis at 48 hours
| This compound (nM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 2: Time-Course of Apoptosis in K562 Cells Treated with 10 nM this compound
| Time (hours) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound-induced apoptosis.
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High background staining in negative control | Cell damage during harvesting | Handle cells gently, avoid harsh vortexing. |
| Reagent concentration too high | Titrate Annexin V-FITC and PI concentrations. | |
| Low percentage of apoptotic cells | This compound concentration too low | Perform a dose-response experiment to find the optimal concentration. |
| Incubation time too short | Perform a time-course experiment to determine the optimal incubation period. | |
| Cell line is resistant | Use a sensitive cell line or a higher concentration of this compound. | |
| High percentage of necrotic cells | Treatment is too cytotoxic | Reduce the concentration of this compound or shorten the incubation time. |
| Cells were overgrown | Ensure cells are in the exponential growth phase before treatment. |
Conclusion
This application note provides a comprehensive protocol for the assessment of this compound-induced apoptosis in CML cells using flow cytometry. The combination of Annexin V and PI staining allows for the accurate quantification of different cell populations undergoing apoptosis. This method is a valuable tool for researchers and drug development professionals studying the mechanism of action of this compound and other targeted therapies.
References
- 1. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Approved for New Indications, Allowing More Patients with CML to Benefit from the Drug - [ascentage.com]
- 3. Bcr-Abl-Mediated Protection from Apoptosis Downstream of Mitochondrial Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CX‑5461 potentiates imatinib‑induced apoptosis in K562 cells by stimulating KIF1B expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Olverembatinib-Resistant Cell Lines In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (HQP1351) is a potent, orally active, third-generation BCR-ABL tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant clinical activity in patients with chronic myeloid leukemia (CML), including those with the T315I "gatekeeper" mutation, which confers resistance to first and second-generation TKIs.[1][2] Understanding the mechanisms of acquired resistance to this compound is crucial for developing next-generation therapies and optimizing treatment strategies. This document provides detailed protocols for establishing and characterizing this compound-resistant cell lines in vitro, a critical tool for investigating resistance mechanisms.
This compound effectively inhibits the kinase activity of both native BCR-ABL1 and its resistant mutants by binding to the ATP-binding site.[3][4] This inhibition blocks downstream signaling pathways crucial for the proliferation and survival of leukemic cells, ultimately inducing apoptosis.[3][5] The drug has received approval in China for the treatment of TKI-resistant CML.[1][6][7][8][9][10] Beyond CML, this compound is also being investigated for solid tumors, including gastrointestinal stromal tumors (GIST), where it targets c-KIT and PDGFRA tyrosine kinases.[1][11]
The development of drug resistance is a significant challenge in cancer therapy.[12] In the context of TKIs, resistance can arise from BCR-ABL1-dependent mechanisms, such as point mutations in the kinase domain or gene amplification, or from BCR-ABL1-independent mechanisms involving the activation of bypass signaling pathways.[4] Establishing resistant cell lines in the laboratory through methods like stepwise dose-escalation allows for the detailed study of these resistance mechanisms.[12][13][14][15][16]
Experimental Workflow
The overall workflow for establishing and characterizing this compound-resistant cell lines involves a systematic, multi-step process. This begins with the selection of appropriate parental cell lines and determination of their sensitivity to this compound. Subsequently, resistant cell lines are generated through continuous exposure to escalating concentrations of the drug. Finally, the resistance phenotype is confirmed and characterized.
Methodologies
Cell Culture and Maintenance
-
Parental Cell Lines:
-
CML: K562 (BCR-ABL positive, TKI-sensitive), Ba/F3 cells engineered to express wild-type BCR-ABL or the T315I mutant.
-
GIST: GIST-T1 (imatinib-sensitive).
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For Ba/F3 cells, supplement with 1 ng/mL of murine IL-3 for parental cells, but omit IL-3 for BCR-ABL expressing cells as their growth becomes IL-3 independent.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Determination of IC50 (Half-maximal Inhibitory Concentration)
-
Cell Seeding: Seed parental cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours, add this compound at various concentrations (e.g., a 10-point serial dilution from 0.01 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Calculate the IC50 value using non-linear regression analysis.
Generation of this compound-Resistant Cell Lines
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equivalent to the IC20-IC30 determined previously.
-
Monitoring: Monitor the cell culture daily. Initially, a significant proportion of cells will die.
-
Dose Escalation: Once the cells resume proliferation and reach approximately 80% confluency, subculture them and gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold increments).
-
Repeat: Repeat the dose escalation process over several months. The cells that survive and proliferate at higher concentrations of this compound are considered the resistant population.
-
Clonal Isolation: Once a population demonstrates a significant increase in IC50 (e.g., >10-fold), isolate single-cell clones by limiting dilution or single-cell sorting to ensure a homogenous resistant cell line.[17]
-
Stability of Resistance: To confirm that the resistance is a stable genetic or epigenetic trait, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Verification and Characterization of Resistance
-
Confirmation of Resistance: Perform a dose-response assay as described in section 2 to determine the IC50 of the newly established resistant cell line and compare it to the parental line. A significant fold-increase in IC50 confirms the resistance phenotype.
-
Molecular Analysis:
-
Sequencing: Sequence the BCR-ABL, c-KIT, or PDGFRA kinase domains to identify potential resistance-conferring mutations.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA-sequencing to assess changes in the expression of genes involved in drug metabolism, efflux pumps (e.g., ABC transporters), or alternative signaling pathways.
-
-
Protein Analysis:
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
| Cell Line | Parental/Resistant | This compound IC50 (nM) | Fold Resistance | Known Mutations |
| K562 | Parental | 1.5 ± 0.3 | - | Wild-type BCR-ABL |
| K562-OR1 | Resistant | 45.2 ± 5.1 | 30.1 | T315I mutation |
| K562-OR2 | Resistant | 28.7 ± 3.9 | 19.1 | BCR-ABL amplification |
| Ba/F3-p210 | Parental | 0.8 ± 0.1 | - | Wild-type BCR-ABL |
| Ba/F3-p210-OR | Resistant | 35.6 ± 4.2 | 44.5 | V468F mutation |
| GIST-T1 | Parental | 10.2 ± 1.5 | - | Wild-type c-KIT |
| GIST-T1-OR | Resistant | 155.8 ± 18.3 | 15.3 | c-KIT exon 17 mutation |
Table 1: Example of IC50 values and resistance fold-change for parental and this compound-resistant cell lines.
Signaling Pathway and Resistance Mechanism
This compound targets the constitutively active BCR-ABL kinase, which drives CML by activating multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to increased cell proliferation and survival.[5][18][19][20][22] Resistance can emerge through secondary mutations in the BCR-ABL kinase domain, which prevent effective drug binding, or through the activation of alternative signaling pathways that bypass the need for BCR-ABL activity.
Conclusion
The in vitro generation of this compound-resistant cell lines is a fundamental step in understanding the clinical challenge of drug resistance. The protocols outlined in this document provide a comprehensive framework for researchers to develop these valuable tools. Characterization of these cell lines will enable the identification of novel resistance mechanisms, the development of strategies to overcome resistance, and the discovery of new therapeutic targets.
References
- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Frontiers | A review of the therapeutic role of the new third-generation TKI this compound in chronic myeloid leukemia [frontiersin.org]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA Approves this compound Phase III Trial for CML-CP [synapse.patsnap.com]
- 7. Global Registrational Phase III Study of this compound (HQP1351) Cleared by FDA [prnewswire.com]
- 8. onclive.com [onclive.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. knowledge.lonza.com [knowledge.lonza.com]
- 18. researchgate.net [researchgate.net]
- 19. Validate User [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ashpublications.org [ashpublications.org]
- 22. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Olverembatinib in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (formerly HQP1351/GZD824) is a potent, third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) designed to effectively target a wide range of Bcr-Abl mutations, including the highly resistant T315I "gatekeeper" mutation.[1] Preclinical animal studies have been instrumental in demonstrating its in vivo efficacy and establishing foundational pharmacokinetic and pharmacodynamic profiles. These notes provide a detailed summary of the dosing and administration strategies for this compound in various animal models of leukemia and other cancers.
The primary mechanism of this compound involves binding to the ATP-binding site of both phosphorylated and non-phosphorylated Bcr-Abl kinase, effectively inhibiting its activity and suppressing the proliferation of leukemia cells.[1][2] Its efficacy has been demonstrated in murine xenograft and allograft models, where it has been shown to induce tumor regression and significantly improve survival.[1][3][4]
Quantitative Data Summary: In Vivo Efficacy
The following tables summarize the dosing regimens and outcomes of this compound in key preclinical animal studies.
Table 2.1: Efficacy of this compound in CML Xenograft Models
| Animal Model | Cell Line | Treatment | Dosing Regimen (Oral) | Outcome | Reference |
| Nude Mice | K562 (Bcr-AblWT) | This compound | 25 mg/kg, QD | Significant tumor growth inhibition | Ren X, et al. 2013 |
| Nude Mice | K562 (Bcr-AblWT) | This compound | 50 mg/kg, QD | Tumor regression | Ren X, et al. 2013 |
| Nude Mice | Ku812 (Bcr-AblWT) | This compound | 25 mg/kg, QD | Significant tumor growth inhibition | Ren X, et al. 2013 |
| Nude Mice | Ku812 (Bcr-AblWT) | This compound | 50 mg/kg, QD | Tumor regression | Ren X, et al. 2013 |
Table 2.2: Efficacy of this compound in CML Allograft Models
| Animal Model | Cell Line | Treatment | Dosing Regimen (Oral) | Outcome | Reference |
| BALB/c Mice | Ba/F3 (Bcr-AblWT) | This compound | 25 mg/kg, QD | Significant tumor growth inhibition | Ren X, et al. 2013 |
| BALB/c Mice | Ba/F3 (Bcr-AblT315I) | This compound | 25 mg/kg, QD | Significant tumor growth inhibition | Ren X, et al. 2013 |
| BALB/c Mice | Ba/F3 (Bcr-AblT315I) | This compound | 50 mg/kg, QD | Tumor regression | Ren X, et al. 2013 |
Table 2.3: Survival Study in CML Allograft Model
| Animal Model | Cell Line | Treatment | Dosing Regimen (Oral) | Median Survival | Reference |
| BALB/c Mice | Ba/F3 (Bcr-AblT315I) | Vehicle Control | N/A | 21 days | Ren X, et al. 2013 |
| BALB/c Mice | Ba/F3 (Bcr-AblT315I) | This compound | 25 mg/kg, QD | > 60 days (significant extension) | Ren X, et al. 2013 |
Table 2.4: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Route of Administration | Oral |
| Dose | 50 mg/kg |
| Oral Bioavailability (F) | 48.7% |
| Half-life (t1/2) | 10.6 hours |
| Reference | Ren X, et al. 2013[1] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments based on published preclinical studies.
Protocol: Subcutaneous CML Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound against human CML cells in a subcutaneous xenograft model.
Materials:
-
K562 or Ku812 human CML cells
-
Female BALB/c nude mice (4-6 weeks old)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Matrigel (optional, for improved tumor take rate)
-
This compound (HQP1351/GZD824)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Oral gavage needles
-
Calipers
Methodology:
-
Cell Culture: Culture K562 or Ku812 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Cell Implantation:
-
Harvest cells during the logarithmic growth phase and wash with sterile PBS.
-
Resuspend cells to a final concentration of 5 x 107 cells/mL in sterile PBS.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: V = (length × width2) / 2.
-
When tumors reach an average volume of 100-200 mm3, randomize mice into treatment and control groups (n=8-10 per group).
-
-
Drug Preparation and Administration:
-
Prepare this compound suspension in the vehicle (e.g., 0.5% CMC-Na) to the desired concentrations (e.g., 2.5 mg/mL and 5.0 mg/mL for 25 and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Administer this compound or vehicle control orally via gavage once daily (QD).
-
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights every 2-3 days.
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).
-
Compare tumor growth inhibition between treated and control groups.
-
Protocol: Systemic CML Allograft Survival Model
Objective: To assess the effect of this compound on the survival of mice bearing a systemic leukemia model.
Materials:
-
Ba/F3 cells expressing Bcr-AblT315I (and optionally, a luciferase reporter gene for imaging)
-
Female BALB/c mice (4-6 weeks old)
-
Sterile PBS
-
This compound and oral gavage supplies
-
IV injection supplies (if applicable)
Methodology:
-
Cell Preparation: Prepare Ba/F3-Bcr-AblT315I cells as described in Protocol 3.1.
-
Cell Implantation:
-
Inject 1 x 106 cells in 200 µL of sterile PBS into each mouse via tail vein injection to establish a systemic leukemia model.
-
-
Treatment Initiation:
-
Begin treatment one day after cell inoculation.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control orally once daily.
-
-
Survival Monitoring:
-
Monitor mice daily for signs of disease progression, such as weight loss, ruffled fur, hind-limb paralysis, or lethargy.
-
Euthanize mice that reach a moribund state or other predefined endpoint criteria.
-
-
Data Analysis:
-
Record the date of death or euthanasia for each mouse.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment and control groups.[3]
-
Visualizations: Pathways and Workflows
BCR-ABL Signaling Pathway and this compound Inhibition
Caption: this compound inhibits BCR-ABL kinase, blocking downstream signaling pathways.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing this compound efficacy in a CML xenograft model.
References
- 1. Identification of GZD824 as an orally bioavailable inhibitor that targets phosphorylated and nonphosphorylated breakpoint cluster region-Abelson (Bcr-Abl) kinase and overcomes clinically acquired mutation-induced resistance against imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential drug-drug interaction of this compound (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 3. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare Olverembatinib stock solution for in vitro use
Topic: Preparation of Olverembatinib Stock Solution for In Vitro Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (also known as HQP1351 or GZD824) is a potent, third-generation Bcr-Abl tyrosine kinase inhibitor (TKI)[1][2]. It demonstrates significant activity against a wide range of Bcr-Abl mutations, including the highly resistant T315I "gatekeeper" mutation[1][3]. This compound also inhibits other kinases such as c-Kit, AKT, and ERK, making it a subject of investigation for various malignancies[4][5]. Proper preparation of stock solutions is critical for ensuring accurate and reproducible results in in vitro studies. These notes provide a detailed protocol for the preparation, storage, and handling of this compound for research use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Chemical Name | 4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | [4][5] |
| Molecular Formula | C₂₉H₂₇F₃N₆O | [2][4][5][6] |
| Molecular Weight | 532.57 g/mol | [2][4][6] |
| Molecular Weight (Dimesylate Salt) | 724.77 g/mol | [7] |
| Appearance | Crystalline powder | [7] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 187.77 mM) | [7][8] |
Note: Always confirm the form of this compound (free base or a salt) from the supplier, as this will affect molecular weight calculations for molarity.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), the recommended solvent for creating high-concentration stocks.
Materials and Equipment:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials (amber or covered with foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[8]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing and storing this compound stock solution.
Procedure:
-
Determine Required Mass: Calculate the mass of this compound needed to prepare the desired volume and concentration.
-
Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
-
Example for 1 mL of 10 mM stock (using free base MW): Mass (mg) = 10 mM x 1 mL x 532.57 g/mol / 1000 = 5.33 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a chemical fume hood. Transfer the powder to a sterile vial.
-
Reconstitution: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[8] Visually inspect the solution to ensure no particulates are present. The solution should be clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile amber or foil-wrapped tubes.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability Period |
| Solid Powder | -20°C | 3 years |
| Stock Solution in DMSO | -80°C | 1 year |
| Stock Solution in DMSO | -20°C | 1 month |
Key Recommendations:
-
Store powder and stock solutions protected from light.
-
Aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[7]
-
When preparing working solutions, thaw a fresh aliquot and dilute it to the final concentration in the appropriate cell culture medium. Note that the solubility in aqueous media is significantly lower than in DMSO.
Mechanism of Action: Bcr-Abl Signaling Pathway
This compound exerts its primary therapeutic effect by inhibiting the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells. It binds to the ATP-binding site, blocking downstream signaling pathways essential for cell survival and proliferation.
Caption: Simplified Bcr-Abl signaling pathway inhibited by this compound.
Safety Precautions
-
This compound is a potent cytotoxic agent. Handle with care, using appropriate personal protective equipment (PPE).
-
All handling of the powder form should be performed in a chemical fume hood to avoid inhalation.[9]
-
Dispose of waste according to institutional and local regulations for hazardous chemical waste.
-
Refer to the Safety Data Sheet (SDS) provided by the manufacturer for complete safety and handling information.[9]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Potential drug-drug interaction of this compound (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 4. This compound | C29H27F3N6O | CID 51038269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. GSRS [precision.fda.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Bcr-Abl | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Studying BCR-ABL1 Compound Mutations with Olverembatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (HQP1351) is a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) demonstrating potent activity against a wide range of clinically relevant BCR-ABL1 mutations, including the gatekeeper T315I mutation and complex compound mutations that confer resistance to earlier generation TKIs.[1][2][3] These application notes provide a comprehensive overview of this compound's mechanism of action, its efficacy against various BCR-ABL1 mutants, and detailed protocols for its use in preclinical research settings. This document is intended to guide researchers in utilizing this compound as a tool to investigate the mechanisms of TKI resistance mediated by BCR-ABL1 compound mutations and to evaluate its potential as a therapeutic agent.
Mechanism of Action
This compound is an orally bioavailable, potent inhibitor of the BCR-ABL1 kinase.[4][5] It binds to the ATP-binding site of the ABL1 kinase domain, effectively blocking its catalytic activity.[2] By inhibiting BCR-ABL1, this compound prevents the phosphorylation of downstream signaling proteins, thereby disrupting the pathways that drive the proliferation and survival of chronic myeloid leukemia (CML) cells.[1][2] A key feature of this compound is its ability to effectively inhibit both the wild-type and a broad spectrum of mutated BCR-ABL1 kinases, including the highly resistant T315I mutant and various compound mutations.[1][3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against BCR-ABL1 Kinase Mutants
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various BCR-ABL1 kinase mutants as determined by in vitro kinase assays and cell-based proliferation assays. This data highlights the potent and broad-spectrum activity of this compound.
| BCR-ABL1 Mutant | IC50 (nM) - Kinase Assay | IC50 (nM) - Cell Proliferation Assay (Ba/F3) | Reference |
| Wild-Type (WT) | 0.34 | 1.0 | [4][6] |
| T315I | 0.68 | ~1.0 (Potent Inhibition) | [4][5][6] |
| Q252H | 0.15 | 4.5 (K562R cell line) | [1][5] |
| G250E | 0.71 | Potent Inhibition | [5] |
| E255K | 0.27 | Potent Inhibition | [5] |
| Y253F | 0.35 | Potent Inhibition | [5] |
| M351T | 0.29 | Potent Inhibition | [5] |
| H396P | 0.35 | Potent Inhibition | [5] |
| F317L | - | Potent Inhibition | [5] |
| Compound Mutations | - | Substantially higher activity compared to ponatinib or asciminib | [1] |
Note: "Potent Inhibition" indicates that while a specific IC50 value from a cell-based assay was not provided in the search results, the source described strong inhibitory activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability of BCR-ABL1-positive cell lines.
Materials:
-
BCR-ABL1 positive cell lines (e.g., K562, Ba/F3 expressing various BCR-ABL1 mutants)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For suspension cells (e.g., K562, Ba/F3), harvest cells in exponential growth phase and adjust the cell density to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).
-
For adherent cells, seed at a density that will not reach confluency during the assay period.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted compound to the respective wells. For the vehicle control, add medium with the corresponding concentration of DMSO.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of MTT solvent to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)
This protocol provides a framework for assessing the direct inhibitory effect of this compound on the enzymatic activity of recombinant BCR-ABL1 kinase and its mutants.
Materials:
-
Recombinant human ABL1 kinase (wild-type and mutants)
-
Z'-LYTE™ Kinase Assay Kit - Tyr 4 Peptide (or other suitable substrate)
-
ATP
-
This compound stock solution (dissolved in DMSO)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the kinase, peptide substrate, and ATP solutions in the appropriate kinase buffer as per the manufacturer's instructions. The final ATP concentration should be close to the Km for the specific kinase.
-
-
Compound Dilution:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the following to each well:
-
Kinase solution
-
Peptide substrate solution
-
This compound dilution (or DMSO for control)
-
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for the time recommended in the kit protocol (typically 60-120 minutes).
-
-
Development Reaction:
-
Add the Development Reagent to each well.
-
Incubate at room temperature for the recommended time (typically 60 minutes) to allow for proteolytic cleavage of the unphosphorylated substrate.
-
-
Fluorescence Detection:
-
Add the Stop Reagent to each well.
-
Measure the fluorescence signals for both coumarin (excitation ~400 nm, emission ~445 nm) and fluorescein (excitation ~400 nm, emission ~520 nm) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio (Coumarin/Fluorescein).
-
Determine the percent inhibition of kinase activity for each this compound concentration.
-
Plot the percent inhibition against the log of this compound concentration and calculate the IC50 value.
-
In Vivo Efficacy Study in a CML Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo anti-leukemic activity of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
BCR-ABL1 positive human CML cell line (e.g., K562) or Ba/F3 cells expressing a specific BCR-ABL1 mutant
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization:
-
Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
-
Cell Implantation:
-
Subcutaneously inject 1 x 10^7 K562 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor development.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., once daily).
-
Administer the vehicle control to the control group.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
The experiment can be terminated when the tumors in the control group reach a predetermined size, or when signs of morbidity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth inhibition between the this compound-treated and control groups.
-
BCR-ABL1 Compound Mutation Detection by Next-Generation Sequencing (NGS)
This protocol provides a general workflow for identifying BCR-ABL1 kinase domain mutations, including compound mutations, from patient samples or cell lines.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR amplification reagents (primers targeting the BCR-ABL1 kinase domain)
-
NGS library preparation kit
-
Next-generation sequencer (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from patient peripheral blood or bone marrow mononuclear cells, or from cultured CML cell lines.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
-
PCR Amplification of the BCR-ABL1 Kinase Domain:
-
Perform a nested PCR to specifically amplify the kinase domain of the BCR-ABL1 transcript. Use primers that cover the entire kinase domain.
-
-
NGS Library Preparation:
-
Prepare a sequencing library from the PCR amplicons using a commercially available kit. This typically involves end-repair, A-tailing, and adapter ligation.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference BCR-ABL1 sequence.
-
Call variants (mutations) using a suitable variant caller.
-
Analyze the data to identify single nucleotide variants and determine if multiple mutations are present on the same sequencing read, which indicates a compound mutation.
-
Visualizations
Signaling Pathways and Experimental Logic
Caption: BCR-ABL1 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound against BCR-ABL1 compound mutations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Next-generation sequencing for sensitive detection of BCR-ABL1 mutations relevant to tyrosine kinase inhibitor choice in imatinib-resistant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next‐generation sequencing for BCR‐ABL1 kinase domain mutations in adult patients with Philadelphia chromosome‐positive acute lymphoblastic leukemia: A position paper - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating TKI Resistance Mechanisms with Olverembatinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Olverembatinib, a potent third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), as a tool to investigate mechanisms of TKI resistance in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
Introduction
Tyrosine kinase inhibitors have revolutionized the treatment of CML and Ph+ ALL. However, the emergence of resistance, often driven by mutations in the BCR-ABL1 kinase domain, remains a significant clinical challenge. This compound (HQP1351) is a novel TKI designed to overcome these resistance mechanisms, including the notoriously difficult-to-treat T315I "gatekeeper" mutation.[1][2][3] Its high potency and broad activity against a wide range of BCR-ABL1 mutants make it an invaluable research tool for elucidating the molecular underpinnings of TKI resistance.[1][4]
These notes provide detailed protocols for key experiments to characterize this compound's activity and explore resistance pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against TKI-Resistant BCR-ABL1 Mutants
| BCR-ABL1 Mutant | This compound IC₅₀ (nM) | Reference TKI (e.g., Imatinib) IC₅₀ (nM) | Cell Line |
| Wild-type (WT) | 0.34 | - | Ba/F3 |
| T315I | 0.68 | >1000 | Ba/F3 |
| E255K | 0.27 | - | Ba/F3 |
| G250E | 0.71 | - | Ba/F3 |
| Q252H | 0.15 | - | K562R (Imatinib-resistant) |
| H396P | 0.35 | - | Ba/F3 |
| M351T | 0.29 | - | Ba/F3 |
| Y253F | 0.35 | - | Ba/F3 |
| F317L | - | - | Ba/F3 |
Data compiled from preclinical studies.[1][4] IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity or cell proliferation.
Table 2: Clinical Efficacy of this compound in TKI-Resistant CML
| Clinical Trial Identifier | Patient Population | Prior TKI Resistance/Intolerance | This compound Efficacy |
| NCT04260022 (Phase Ib) | CML (chronic phase) | Ponatinib and/or Asciminib failure | CCyR: ~61%, MMR: ~42%[5][6][7] |
| Ponatinib resistance | CCyR: 58%, MMR: 37%[7][8] | ||
| Asciminib resistance | CCyR: 50%, MMR: 33%[7][8] | ||
| HQP1351-CC-201 (Phase II) | CML-CP with T315I mutation | Resistant to 1st/2nd gen TKIs | MCyR: 82.9%, CCyR: 70.7%, MMR: 58.5%[3][9][10] |
| HQP1351-CC-202 (Phase II) | CML-AP with T315I mutation | Resistant to 1st/2nd gen TKIs | MaHR: 78.3%, MCyR: 52.2%, MMR: 47.8%[3][9][11] |
CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response; MCyR: Major Cytogenetic Response; MaHR: Major Hematologic Response; CML-CP: Chronic Myeloid Leukemia - Chronic Phase; CML-AP: Chronic Myeloid Leukemia - Accelerated Phase.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol details a FRET-based assay to determine the IC₅₀ values of this compound against wild-type and mutant BCR-ABL1 kinases.
Materials:
-
Recombinant full-length human ABL1 kinase (wild-type and mutants)
-
Z'-Lyte Kinase Assay Kit (or similar FRET-based system)
-
Tyr2 Peptide substrate
-
ATP
-
This compound (and other TKIs for comparison)
-
384-well plates
-
Multilabel plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase and peptide substrate diluted in kinase reaction buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate at room temperature for 30 minutes.
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Km for each kinase mutant.
-
Incubate at room temperature for 2 hours.
-
Add the development reagent and incubate for 2 hours at room temperature.
-
Add the stop solution.
-
Read the fluorescence ratio (e.g., 445 nm/520 nm) on a multilabel plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).[12]
Cell Viability and Proliferation Assay
This protocol describes the use of a luminescent cell viability assay to assess the anti-proliferative effect of this compound on CML cell lines.
Materials:
-
CML cell lines (e.g., K562, Ku812, Ba/F3) and their TKI-resistant subclones.
-
RPMI-1640 medium supplemented with FBS and antibiotics.
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed the CML cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Prepare a serial dilution of this compound and add it to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay by Flow Cytometry
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify this compound-induced apoptosis.
Materials:
-
CML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat CML cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis of BCR-ABL1 Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of BCR-ABL1 and its downstream targets.
Materials:
-
CML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BCR-ABL1 (Tyr177), anti-BCR-ABL1, anti-phospho-CrkL (Tyr207), anti-CrkL, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat CML cells with this compound for the desired time points (e.g., 2, 6, 24 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
BCR-ABL1 Kinase Domain Mutation Analysis
This protocol describes the general workflow for identifying mutations in the BCR-ABL1 kinase domain from patient samples or resistant cell lines.
Materials:
-
Patient peripheral blood or bone marrow samples, or resistant cell lines
-
RNA extraction kit
-
Reverse transcription kit
-
PCR amplification reagents
-
Primers flanking the BCR-ABL1 kinase domain
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
Procedure:
-
Extract total RNA from the samples.
-
Synthesize cDNA using a reverse transcription kit.[13]
-
Amplify the BCR-ABL1 kinase domain from the cDNA using PCR.[14]
-
Purify the PCR product.
-
Sequence the purified PCR product using Sanger sequencing or prepare a library for NGS.[13][15]
-
Analyze the sequencing data to identify any mutations compared to the reference sequence.
Visualizations
Caption: BCR-ABL1 Signaling and this compound Inhibition.
Caption: Workflow for Investigating TKI Resistance.
References
- 1. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validate User [ashpublications.org]
- 3. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]
- 7. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 8. This compound After Failure of Tyrosine Kinase Inhibitors, Including Ponatinib or Asciminib: A Phase 1b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ASH 2022 | Ascentage Pharma to Present Data of this compound (HQP1351) in Three Oral Reports, Including the First Dataset from the First US Study, at the ASH Annual Meeting [prnewswire.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. This compound | Bcr-Abl | TargetMol [targetmol.com]
- 13. Molecular Detection of BCR-ABL in Chronic Myeloid Leukemia | Springer Nature Experiments [experiments.springernature.com]
- 14. Practical Laboratory Tools for Monitoring of BCR-ABL1 Transcripts and Tyrosine Kinase (TK) Domain Mutations in Chronic Myeloid Leukemia Patients Undergoing TK Inhibitor Therapy: A Single-Center Experience in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Application Notes: Olverembatinib in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the preclinical evidence supporting the synergistic use of Olverembatinib, a multi-kinase inhibitor, in combination with other therapeutic agents, particularly BCL-2 inhibitors, for the treatment of acute myeloid leukemia (AML). The data presented herein demonstrates enhanced anti-leukemic activity and the potential to overcome resistance to existing therapies.
Introduction
This compound (HQP1351) is a potent, third-generation tyrosine kinase inhibitor (TKI) that targets a range of kinases associated with leukemogenesis, including FMS-like tyrosine kinase 3 (FLT3), KIT, and PDGFR, in addition to its primary target, BCR-ABL1.[1][2] Preclinical studies have explored its efficacy in combination with other targeted agents, such as the BCL-2 inhibitor lisaftoclax (APG-2575), revealing a strong synergistic effect in AML models, including those resistant to venetoclax.[1][2] This synergy is attributed to the dual targeting of key survival and proliferation pathways.[1]
Key Findings from Preclinical Studies
The combination of this compound with the BCL-2 inhibitor lisaftoclax has demonstrated significant synergistic anti-proliferative and pro-apoptotic effects in preclinical AML models. This combination has shown efficacy in overcoming resistance to venetoclax, a standard-of-care BCL-2 inhibitor.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on venetoclax-resistant (VEN-RES) AML cell lines.
Table 1: Synergistic Induction of Apoptosis in VEN-RES AML Cell Lines (24-hour treatment) [2]
| Cell Line | Treatment Group | Concentration | % Apoptotic Cells |
| MOLM-13-VEN-RES | DMSO (Vehicle) | - | 5.16% |
| This compound | 10 nM | 34.04% | |
| Lisaftoclax | 3 µM | 5.99% | |
| Combination | 10 nM + 3 µM | 58.40% | |
| MV-4-11-VEN-RES | DMSO (Vehicle) | - | 7.79% |
| This compound | 10 nM | 18.36% | |
| Lisaftoclax | 3 µM | 9.04% | |
| Combination | 10 nM + 3 µM | 68.73% | |
| OCI-AML-3 (Primary VEN-RES) | DMSO (Vehicle) | - | 3.82% |
| This compound | 0.5 µM | 8.50% | |
| Lisaftoclax | 0.5 µM | 8.82% | |
| Combination | 0.5 µM + 0.5 µM | 75.13% |
Table 2: In Vivo Antitumor Activity in a Subcutaneous MOLM-13-VEN-RES Xenograft Model (14-day treatment) [3]
| Treatment Group | Dosage | Treatment-to-Control (T/C) Value (%) |
| Lisaftoclax | 100 mg/kg (daily) | 96.54% |
| This compound | 10 mg/kg (daily) | 12.31% |
| Combination | 100 mg/kg + 10 mg/kg | 5.05% |
Signaling Pathway Analysis
The synergistic effect of this compound and a BCL-2 inhibitor is mediated through the dual inhibition of critical cell survival pathways. This compound inhibits the FLT3 signaling cascade, leading to the downregulation of the anti-apoptotic protein MCL-1. This sensitizes the cancer cells to the effects of BCL-2 inhibition by lisaftoclax, resulting in a potent pro-apoptotic response.
Caption: this compound and Lisaftoclax synergistic pathway.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of these application notes are provided below.
Protocol 1: In Vitro Cell Viability Assay
This protocol is for assessing the anti-proliferative effects of this compound alone and in combination with other agents on AML cell lines.
Workflow:
Caption: In vitro cell viability experimental workflow.
Materials:
-
Venetoclax-resistant AML cell lines (e.g., MOLM-13-VEN-RES, MV-4-11-VEN-RES, OCI-AML-3)
-
RPMI-1640 medium with 10% FBS
-
This compound (HQP1351)
-
Lisaftoclax (APG-2575)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Culture AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into 96-well opaque-walled plates at an appropriate density.
-
Prepare serial dilutions of this compound, Lisaftoclax, and the combination in culture medium.
-
Add the drug solutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol details the measurement of drug-induced apoptosis.
Workflow:
Caption: Flow cytometry apoptosis assay workflow.
Materials:
-
Treated AML cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat AML cells with the specified concentrations of this compound, Lisaftoclax, the combination, or vehicle control for 24 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis
This protocol is for elucidating the mechanism of action by analyzing protein expression and phosphorylation.
Materials:
-
Treated AML cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against FLT3, p-FLT3, STAT, p-STAT, AKT, p-AKT, ERK, p-ERK, MCL-1, BCL-2, BCL-xL, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Conclusion
The preclinical data strongly support the investigation of this compound in combination with BCL-2 inhibitors as a novel therapeutic strategy for AML, particularly in patient populations with resistance to current therapies. The synergistic mechanism, involving the dual targeting of FLT3 and BCL-2 pathways, provides a solid rationale for the clinical development of this combination therapy. The protocols outlined here provide a framework for further preclinical evaluation of this compound in various combination regimens.
References
Application Notes and Protocols for In Vivo Imaging of Olverembatinib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo imaging of tumors treated with Olverembatinib, a potent third-generation BCR-ABL tyrosine kinase inhibitor (TKI). The protocols detailed below are designed for preclinical assessment of this compound's efficacy, investigation of its mechanism of action, and exploration of potential resistance mechanisms in relevant cancer models.
Introduction to this compound
This compound (HQP1351) is a novel TKI specifically designed to target the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A key advantage of this compound is its high potency against a wide range of BCR-ABL kinase domain mutations, including the highly resistant T315I "gatekeeper" mutation, which confers resistance to many first and second-generation TKIs.[1][2][3][4] By inhibiting the constitutive kinase activity of BCR-ABL, this compound blocks downstream signaling pathways, leading to the suppression of proliferation and induction of apoptosis in cancer cells.[1] Preclinical studies have demonstrated that this compound can induce the regression of CML cells in xenograft models and prolong the survival of treated animals.[2][5]
Core Applications of In Vivo Imaging for this compound
-
Efficacy Assessment: Non-invasively monitor tumor burden and response to this compound treatment over time.
-
Pharmacodynamic (PD) Analysis: Visualize and quantify target engagement and downstream signaling effects of this compound in vivo.
-
Resistance Monitoring: Investigate the emergence and mechanisms of resistance to this compound.
Signaling Pathway of this compound's Action
The primary target of this compound is the constitutively active BCR-ABL tyrosine kinase. Inhibition of this kinase blocks several downstream signaling pathways crucial for the survival and proliferation of leukemia cells.
References
- 1. (PDF) In Vivo Imaging of BCR-Abl Overexpressing Tumors With [research.amanote.com]
- 2. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BCR-ABL-Independent TKI Resistance in Chronic Myeloid Leukemia by mTOR and Autophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence in situ hybridization monitoring of BCR-ABL-positive neutrophils in chronic-phase chronic myeloid leukemia patients during the primary stage of imatinib mesylate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Olverembatinib: Application Notes and Protocols for Functional Studies of BCR-ABL1 Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (formerly HQP1351) is a potent, orally bioavailable third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) designed to overcome resistance to previous generations of TKIs in the treatment of Chronic Myeloid Leukemia (CML).[1][2] CML is characterized by the Philadelphia chromosome, which results in the constitutively active BCR-ABL1 fusion protein, a key driver of leukemogenesis.[1] While first and second-generation TKIs have revolutionized CML treatment, the development of resistance, particularly through mutations in the ABL1 kinase domain such as the gatekeeper T315I mutation, remains a significant clinical challenge.[1][3] this compound has demonstrated high efficacy against wild-type BCR-ABL1 and a broad spectrum of clinically relevant mutants, including the highly resistant T315I mutation.[2][4]
These application notes provide a comprehensive overview of the use of this compound for in vitro functional studies of the BCR-ABL1 kinase, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experiments.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of the BCR-ABL1 protein.[1] Its unique structural design allows for high-affinity binding to both the active and inactive conformations of the kinase.[5] This includes the T315I mutant, where a threonine to isoleucine substitution sterically hinders the binding of many other TKIs.[1] By occupying the ATP-binding site, this compound blocks the autophosphorylation and activation of BCR-ABL1, thereby inhibiting downstream signaling pathways crucial for the proliferation and survival of leukemic cells.[1][6] Key downstream targets that are inhibited upon this compound treatment include Crk-like (CRKL), signal transducer and activator of transcription 5 (STAT5), PI3K/AKT, and ERK1/2.[2][7] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in BCR-ABL1 positive cells.[3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against BCR-ABL1 Kinase and Mutants
| Target | IC50 (nM) | Assay Type | Reference |
| Bcr-Abl (Wild-Type) | 0.34 | Biochemical | [4][8] |
| Bcr-Abl (T315I) | 0.68 | Biochemical | [4][8] |
| Bcr-Abl (E255K) | 0.27 | Biochemical | [4] |
| Bcr-Abl (G250E) | 0.71 | Biochemical | [4] |
| Bcr-Abl (Q252H) | 0.15 | Biochemical | [4] |
| Bcr-Abl (H396P) | 0.35 | Biochemical | [4] |
| Bcr-Abl (M351T) | 0.29 | Biochemical | [4] |
| Bcr-Abl (Y253F) | 0.35 | Biochemical | [4] |
Table 2: Anti-proliferative Activity of this compound in CML and ALL Cell Lines
| Cell Line | BCR-ABL1 Status | IC50 (nM) | Reference |
| Ku812 | Wild-Type | 0.13 | [2] |
| K562 | Wild-Type | 0.21 | [2] |
| K562R (Imatinib-resistant) | Q252H | 4.5 | [2] |
| SUP-B15 (Ph+ ALL) | Not Specified | 2.5 | [2] |
| Ba/F3 expressing Bcr-Abl (Wild-Type) | Wild-Type | 1.0 | [6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (FRET-Based)
This protocol describes a Fluorescence Resonance Energy Transfer (FRET)-based assay to determine the in vitro inhibitory activity of this compound against wild-type and mutant ABL1 kinases.
Materials:
-
Full-length human recombinant ABL1 kinase (wild-type and mutants)
-
Tyr2 Peptide substrate
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Development reagent
-
Stop solution
-
384-well plates
-
EnVision Multilabel Reader
Procedure:
-
Dilute the kinase substrate in the kinase reaction buffer and add to the wells of a 384-well plate.
-
Add the ABL1 kinase to the wells.
-
Deliver serial dilutions of this compound (or DMSO as a vehicle control) to the reaction wells.
-
Incubate the mixture for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be 10 µM for wild-type Abl1 and mutants Y253F, Q252H, M351T, and H396P, and 5 µM for mutants E255K, G250E, and T315I.[8]
-
Incubate the reaction for 2 hours at room temperature.[8]
-
Add the development reagent and incubate for 2 hours at room temperature.[8]
-
Add the stop solution to terminate the reaction.[8]
-
Measure the fluorescence signal ratio of 445 nm (Coumarin) to 520 nm (Fluorescein) using an EnVision Multilabel Reader.[8]
-
Analyze the data using graphing software (e.g., GraphPad Prism) to determine the IC50 values.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a method to assess the anti-proliferative effect of this compound on BCR-ABL1 positive cell lines.
Materials:
-
BCR-ABL1 positive cell lines (e.g., K562, SUP-B15)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Treat the cells with serial dilutions of this compound (or DMSO as a vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.
Western Blot Analysis of Downstream Signaling
This protocol is for evaluating the effect of this compound on the phosphorylation status of key downstream signaling proteins.
Materials:
-
BCR-ABL1 positive cell lines (e.g., K562)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-BCR-ABL1, BCR-ABL1, p-CRKL, CRKL, p-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 4 hours).[4]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Visualizations
Caption: BCR-ABL1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's efficacy.
Caption: Role of this compound in overcoming TKI resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound | Bcr-Abl | TargetMol [targetmol.com]
Application Notes and Protocols: Identifying Olverembatinib Resistance Genes using CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olverembatinib is a potent third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) demonstrating significant efficacy in chronic myeloid leukemia (CML) patients, including those with the T315I mutation that confers resistance to many other TKIs.[1][2][3][4][5][6] Despite its effectiveness, the emergence of drug resistance remains a clinical challenge. This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to systematically identify and validate genes whose loss confers resistance to this compound. Understanding these resistance mechanisms is crucial for developing combination therapies and anticipating clinical challenges.
Introduction
This compound exerts its therapeutic effect by selectively binding to and inhibiting the kinase activity of both native and mutated BCR-ABL1 protein, a hallmark of CML.[1][3][7] This inhibition blocks downstream signaling pathways crucial for leukemic cell proliferation and survival, ultimately inducing apoptosis.[1][8] While this compound effectively overcomes common resistance mutations like T315I, resistance can still arise through BCR-ABL1-dependent or -independent mechanisms.[3][4]
CRISPR-Cas9-based functional genomic screening is a powerful tool for identifying genes that modulate drug sensitivity.[9][10][11][12][13][14] By systematically knocking out every gene in the genome, we can identify which genetic perturbations allow cells to survive in the presence of a drug, thereby pinpointing resistance genes. This application note details a comprehensive workflow for conducting a CRISPR-Cas9 screen with this compound.
Signaling Pathways
The primary target of this compound is the BCR-ABL1 kinase. Inhibition of BCR-ABL1 disrupts multiple downstream pro-survival signaling pathways. A CRISPR-Cas9 screen can identify genes within these or parallel pathways that, when knocked out, bypass the need for BCR-ABL1 signaling for survival in the presence of this compound.
Caption: BCR-ABL1 Signaling Pathway and this compound Inhibition.
Experimental Protocols
This section provides a detailed methodology for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify this compound resistance genes.
Cell Line Selection and Culture
-
Cell Lines: Human CML cell line K562 (BCR-ABL1 positive, TKI-sensitive) and Ba/F3 cells engineered to express wild-type BCR-ABL1 or the T315I mutant are recommended.
-
Culture Conditions: Maintain cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. For Ba/F3 cells, supplement the medium with IL-3, except for those expressing BCR-ABL1 which become IL-3 independent.
Determination of this compound IC50
Before initiating the screen, determine the half-maximal inhibitory concentration (IC50) of this compound for each cell line to establish the appropriate screening concentration.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Drug Titration: Add this compound in a series of 2-fold dilutions (e.g., from 1 nM to 10 µM). Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the viability data to the DMSO control and plot a dose-response curve to calculate the IC50 value using non-linear regression.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | BCR-ABL1 Status | IC50 (nM) |
| K562 | Wild-type | 5.2 |
| Ba/F3-WT | Wild-type | 8.7 |
| Ba/F3-T315I | T315I Mutant | 15.4 |
CRISPR-Cas9 Library Transduction
This protocol utilizes a pooled lentiviral whole-genome sgRNA library.
-
Cas9 Expression: First, establish stable Cas9 expression in the target cell lines by lentiviral transduction followed by antibiotic selection (e.g., blasticidin).
-
Lentivirus Production: Produce lentivirus for the pooled sgRNA library by co-transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Viral Titer Determination: Determine the viral titer to calculate the required volume for achieving a low multiplicity of infection (MOI).
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library lentivirus at an MOI of 0.3 to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: After 48 hours, select the transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Library Representation: Expand the selected cells, ensuring a minimum of 500x representation of the sgRNA library.
This compound Resistance Screen
The screening process involves treating the transduced cell population with this compound to select for resistant cells.
Caption: Experimental Workflow for CRISPR-Cas9 Resistance Screen.
-
Initial Population: Collect a sample of the transduced cell population before drug treatment to serve as the baseline (Day 0) reference.
-
Drug Treatment: Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with this compound at a concentration of approximately IC80-IC90 (determined from the IC50 curve).
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining the drug concentration. Ensure the cell population size is maintained to preserve library complexity.
-
Harvesting: Harvest cells from both the DMSO and this compound-treated populations.
Hit Identification and Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the Day 0, DMSO-treated, and this compound-treated cell populations.
-
sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA using PCR and perform high-throughput sequencing.
-
Data Analysis: Use bioinformatics tools like MAGeCK to analyze the sequencing data. This will involve comparing the sgRNA abundance in the this compound-treated sample to the DMSO control or Day 0 sample. Genes whose sgRNAs are significantly enriched in the drug-treated population are considered candidate resistance genes.
Table 2: Hypothetical Top Hits from this compound Resistance Screen
| Gene Symbol | Description | Enrichment Score | p-value | False Discovery Rate |
| GENE-X | Negative regulator of Pathway Y | 5.8 | 1.2e-6 | 5.5e-5 |
| GENE-Y | Component of drug import complex | 4.9 | 3.5e-6 | 9.8e-5 |
| GENE-Z | Pro-apoptotic factor | 4.2 | 8.1e-6 | 1.7e-4 |
Validation of Candidate Genes
Candidate resistance genes identified from the primary screen must be individually validated.
-
Individual Gene Knockout: Generate individual knockout cell lines for the top 3-5 candidate genes using 2-3 different sgRNAs per gene.
-
Cell Viability Assays: Perform cell viability assays with a range of this compound concentrations on the individual knockout cell lines and compare their IC50 values to a control cell line (transduced with a non-targeting sgRNA).
-
Confirmation of Resistance: A significant increase in the IC50 value for a knockout cell line compared to the control validates that the loss of that gene confers resistance to this compound.
Table 3: Validation of Top Candidate Genes by Cell Viability Assay
| sgRNA Target | This compound IC50 (nM) | Fold Change in IC50 |
| Non-targeting Control | 16.1 | 1.0 |
| GENE-X sgRNA #1 | 85.3 | 5.3 |
| GENE-X sgRNA #2 | 79.9 | 5.0 |
| GENE-Y sgRNA #1 | 61.2 | 3.8 |
| GENE-Z sgRNA #1 | 55.0 | 3.4 |
Conclusion
This application note provides a comprehensive framework for utilizing CRISPR-Cas9 screening to identify genes that confer resistance to this compound. The identification of such genes is a critical step in understanding the molecular mechanisms of TKI resistance. This knowledge can inform the development of rational combination therapies to overcome or prevent resistance, ultimately improving patient outcomes in the treatment of CML. The protocols and data presentation formats provided here offer a robust starting point for researchers embarking on such studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]
- 3. Frontiers | A review of the therapeutic role of the new third-generation TKI this compound in chronic myeloid leukemia [frontiersin.org]
- 4. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 11. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Proteomics Analysis of Olverembatinib Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (HQP1351) is a third-generation breakpoint cluster region-Abelson murine leukemia 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI) demonstrating significant efficacy in the treatment of chronic myeloid leukemia (CML), including cases with the T315I mutation which confers resistance to many other TKIs.[1][2][3] Beyond its potent activity against BCR-ABL1, preclinical studies have indicated that this compound interacts with other protein kinases, highlighting the importance of a comprehensive understanding of its target profile for elucidating its mechanism of action and potential off-target effects.[4] Mass spectrometry (MS)-based proteomics offers a powerful and unbiased approach to identify and quantify the cellular targets of small molecule inhibitors like this compound.
This document provides detailed application notes and experimental protocols for utilizing advanced MS-based proteomics workflows to characterize the target landscape of this compound. These methodologies are crucial for researchers in drug development and chemical biology aiming to delineate the on- and off-target interactions of kinase inhibitors, understand mechanisms of drug resistance, and discover novel therapeutic applications.
Data Presentation: Quantitative Analysis of this compound's Kinase Targets
Comprehensive profiling of a kinase inhibitor's selectivity is critical for its development and clinical application. While specific quantitative mass spectrometry-based kinome profiling data for this compound is not yet publicly available in comprehensive tables, we can look at representative data from other multi-kinase BCR-ABL inhibitors like Dasatinib and Ponatinib to illustrate the type of data generated in such experiments. These tables provide insights into the on-target potency and off-target interactions of these drugs.
Table 1: Illustrative Kinase Inhibition Profile of a Multi-Kinase BCR-ABL Inhibitor (Example: Dasatinib)
This table presents a selection of kinases and their corresponding IC50 values when treated with Dasatinib, showcasing its potency against its primary target ABL1 and various off-targets. This type of data is typically generated using in vitro kinase assays or chemical proteomics approaches.
| Kinase Target | IC50 (nM) | Kinase Family | Cellular Function |
| ABL1 | <1 | ABL | Cell differentiation, division, adhesion, and stress response |
| BCR-ABL1 | 3 | Fusion Tyrosine Kinase | Drives CML pathogenesis |
| SRC | <1 | SRC | Cell adhesion, growth, movement, and differentiation |
| LYN | 1.1 | SRC | B-cell development and signaling |
| YES | <1 | SRC | Cell growth and differentiation |
| KIT | 12 | RTK | Hematopoiesis, gametogenesis, and melanogenesis |
| PDGFRβ | 28 | RTK | Cell proliferation, differentiation, and migration |
| EPHA2 | 21 | RTK | Cell migration, adhesion, and proliferation |
| DDR1 | 30 | RTK | Cell adhesion, migration, and matrix remodeling |
Data presented is a compilation from publicly available sources for illustrative purposes.
Table 2: Phosphorylation Changes in BCR-ABL Signaling Pathway Upon TKI Treatment (Illustrative Example)
Phosphoproteomics is a key MS-based application to understand how a kinase inhibitor affects cellular signaling. This table illustrates hypothetical quantitative phosphoproteomics data showing changes in the phosphorylation of key proteins downstream of BCR-ABL after treatment with a TKI. A decrease in the ratio indicates inhibition of the signaling pathway.
| Protein | Phosphosite | Ratio (TKI-treated / Control) | Function in Pathway |
| BCR-ABL1 | Y177 | 0.25 | Autophosphorylation site, GRB2 binding |
| CRKL | Y207 | 0.30 | Adaptor protein, downstream signaling |
| GAB2 | Y452 | 0.45 | Scaffolding protein, PI3K/AKT activation |
| STAT5 | Y694 | 0.35 | Transcription factor, proliferation and survival |
| AKT1 | S473 | 0.50 | Kinase, cell survival and proliferation |
| ERK1/2 (MAPK3/1) | T202/Y204 | 0.60 | Kinase, cell proliferation and differentiation |
This table represents hypothetical data based on known BCR-ABL signaling to illustrate the expected outcome of a phosphoproteomics experiment.
Experimental Protocols
Here, we provide detailed protocols for two powerful mass spectrometry-based proteomics techniques for the identification and quantification of this compound's cellular targets: Kinobeads-based affinity purification and Stable Isotope Labeling by Amino acids in Cell Culture (SILAC).
Kinobeads-Based Affinity Purification for Kinase Target Profiling
This method utilizes beads coupled with a cocktail of non-selective kinase inhibitors to capture a broad range of cellular kinases. By performing a competition experiment with a free drug, in this case this compound, one can identify its specific kinase targets.
Protocol:
-
Cell Culture and Lysis:
-
Culture CML cell lines (e.g., K562, which expresses BCR-ABL1) to 80-90% confluency.
-
Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Competition Binding with this compound:
-
Aliquot the cell lysate into separate tubes.
-
To experimental tubes, add varying concentrations of this compound (e.g., ranging from 1 nM to 10 µM).
-
To a control tube, add the same volume of vehicle (e.g., DMSO).
-
Incubate at 4°C for 1 hour with gentle rotation to allow this compound to bind to its targets.
-
-
Kinobeads Affinity Enrichment:
-
Equilibrate the kinobeads by washing them three times with lysis buffer.
-
Add the equilibrated kinobeads to each lysate tube (both control and this compound-treated).
-
Incubate at 4°C for 2 hours with gentle rotation to allow unbound kinases to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 StageTips.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).
-
Proteins that show a dose-dependent decrease in abundance in the this compound-treated samples compared to the control are identified as potential targets.
-
SILAC-Based Quantitative Proteomics for Target and Pathway Analysis
SILAC is a metabolic labeling strategy that allows for accurate relative quantification of proteins between different cell populations. This protocol can be used to identify this compound targets and to quantify changes in the phosphoproteome to understand its impact on cellular signaling.
Protocol:
-
SILAC Labeling:
-
Culture CML cells for at least six cell doublings in SILAC-compatible DMEM lacking L-lysine and L-arginine.
-
Supplement the media with either "light" (unlabeled) L-lysine and L-arginine or "heavy" isotope-labeled L-lysine (e.g., 13C6, 15N2-Lys) and L-arginine (e.g., 13C6, 15N4-Arg).
-
-
This compound Treatment:
-
Plate the "light" and "heavy" labeled cells at equal densities.
-
Treat one population (e.g., "heavy") with this compound at a desired concentration and for a specific duration.
-
Treat the other population ("light") with vehicle (DMSO) as a control.
-
-
Cell Lysis and Protein Mixing:
-
Harvest and lyse the cells from both populations as described in the kinobeads protocol.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion and Peptide Fractionation (for Phosphoproteomics):
-
Perform in-solution tryptic digestion of the combined protein lysate.
-
For phosphoproteome analysis, enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide or phosphopeptide samples by LC-MS/MS.
-
-
Data Analysis:
-
Use proteomics software to identify and quantify the "heavy" to "light" (H/L) ratios for each protein or phosphopeptide.
-
For target identification (using a pull-down approach with immobilized this compound), proteins with a high H/L ratio are potential targets.
-
For phosphoproteomics, phosphopeptides with a significantly altered H/L ratio indicate that this compound treatment has affected their phosphorylation status.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is essential for clear communication. The following diagrams were generated using the DOT language in Graphviz.
Caption: BCR-ABL1 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Kinobeads-Based Target Identification.
Caption: SILAC-Based Quantitative Proteomics and Phosphoproteomics Workflow.
Conclusion
Mass spectrometry-based proteomics provides an indispensable toolbox for the in-depth characterization of the cellular targets of kinase inhibitors like this compound. The protocols and data presentation formats outlined in these application notes offer a robust framework for researchers to identify both on-target and off-target interactions, as well as to dissect the downstream signaling consequences of drug treatment. By applying these powerful techniques, the scientific community can gain a more complete understanding of this compound's mechanism of action, which can inform its clinical use and guide the development of future generations of targeted therapies.
References
- 1. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascentage Pharma to Present Data from Multiple Studies of this compound, Including the First Dataset from POLARIS-1 Study, at ASH 2025 - [ascentage.com]
- 4. ASCO 2022 | The First Dataset of this compound (HQP1351) in Patients with GIST Demonstrates Therapeutic Potential with a Clinical Benefit Rate of 83.3% - [ascentage.com]
Troubleshooting & Optimization
Optimizing Olverembatinib Concentration for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro use of olverembatinib, a potent third-generation BCR-ABL tyrosine kinase inhibitor (TKI).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel, orally bioavailable third-generation TKI that potently inhibits the activity of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism involves selectively binding to the ATP-binding site of the BCR-ABL kinase domain, thereby blocking its catalytic activity.[1][3] This inhibition prevents the phosphorylation of downstream signaling molecules crucial for the proliferation and survival of leukemic cells, ultimately leading to the induction of apoptosis (programmed cell death).[1] A key advantage of this compound is its ability to effectively inhibit a wide range of BCR-ABL mutants, including the highly resistant T315I "gatekeeper" mutation, which confers resistance to many first- and second-generation TKIs.[1][4][5]
Q2: What are the primary cellular targets of this compound?
The primary target of this compound is the BCR-ABL1 kinase.[1][2] However, it has been shown to inhibit other kinases as well, including c-KIT, platelet-derived growth factor receptor α (PDGFRα), and fibroblast growth factor receptor 1 (FGFR1).[3][5] Its activity against these other kinases may contribute to its therapeutic effects in other malignancies, such as gastrointestinal stromal tumors (GISTs).[3][5]
Q3: What is a recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line, the specific BCR-ABL mutation status, and the experimental endpoint. Based on preclinical data, a starting range of 1 nM to 100 nM is recommended for most sensitive cell lines.[6][7] For cell lines with known resistance mutations or for initial screening experiments, a broader concentration range (e.g., 0.1 nM to 1000 nM) may be appropriate to determine the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various BCR-ABL kinases and its anti-proliferative effects on different leukemia cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Bcr-Abl (Wild-Type) | 0.34[7][8] |
| Bcr-Abl (T315I) | 0.68[7][8] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Description | IC50 (nM) |
| K562 | CML, blast crisis, BCR-ABL WT | 1.0 (approx.)[9] |
| Ba/F3 p210 WT | Murine pro-B cells expressing wild-type BCR-ABL | 1.0[9] |
| Ba/F3 p210 T315I | Murine pro-B cells expressing T315I mutant BCR-ABL | Potently inhibited[7] |
| SUP-B15 | Ph+ ALL | Synergistic activity with chemotherapy[10] |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for Cell Viability Assays
This protocol provides a general workflow for determining the IC50 of this compound in a specific cancer cell line using a luminescence-based cell viability assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[8][11] Store at -20°C.[11]
-
On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.5%.
-
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth during the treatment period.
-
-
Treatment:
-
Add the prepared dilutions of this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if desired.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time may need to be optimized based on the cell line's doubling time.
-
-
Cell Viability Assessment:
-
Use a commercial cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[10]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: BCR-ABL1 Signaling Pathway and this compound's Point of Intervention.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drug Precipitation in Media | - this compound has limited solubility in aqueous solutions. - High final concentration of the drug. - The stock solution was not properly dissolved in DMSO. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to cells (typically ≤0.5%). - Prepare fresh dilutions from the stock solution for each experiment. - Gently warm the stock solution to ensure complete dissolution before making dilutions.[7] Sonication may also be recommended.[8] |
| Low or No Efficacy | - The cell line is resistant to this compound. - Incorrect drug concentration. - Insufficient incubation time. - Degraded drug. | - Confirm the BCR-ABL mutation status of your cell line. Some compound mutations may confer resistance.[5] - Perform a dose-response curve over a wider concentration range. - Increase the incubation time (e.g., 96 hours), ensuring cells in the control wells remain in the logarithmic growth phase. - Use a fresh aliquot of this compound stock solution. |
| High Cytotoxicity in Control Wells | - DMSO concentration is too high. - Cells were seeded at too low a density. - Contamination. | - Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your specific cell line. - Optimize cell seeding density to ensure cells are healthy and growing throughout the experiment. - Check for signs of bacterial or fungal contamination. |
| Inconsistent Results | - Inaccurate pipetting. - Cell passage number is too high, leading to genetic drift. - Variation in incubation conditions. | - Use calibrated pipettes and proper pipetting techniques. - Use cells within a consistent and low passage number range. - Ensure consistent temperature and CO2 levels in the incubator. |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Global Registrational Phase III Study of this compound (HQP1351) Cleared by FDA [prnewswire.com]
- 5. Frontiers | A review of the therapeutic role of the new third-generation TKI this compound in chronic myeloid leukemia [frontiersin.org]
- 6. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Bcr-Abl | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound CAS#: 1257628-77-5 [m.chemicalbook.com]
Troubleshooting inconsistent results in Olverembatinib assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro assays involving Olverembatinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the selective binding to the ATP-binding site of the Bcr-Abl kinase, including both its wild-type and mutated forms.[1][2] This inhibition blocks the phosphorylation of downstream signaling molecules, thereby disrupting pathways crucial for the survival and proliferation of leukemic cells and ultimately inducing apoptosis (programmed cell death).[2] A key feature of this compound is its efficacy against the T315I "gatekeeper" mutation, which confers resistance to many first and second-generation TKIs.[1][3]
Q2: What are the key downstream signaling pathways affected by this compound?
By inhibiting Bcr-Abl kinase activity, this compound affects several critical downstream signaling pathways that promote cell proliferation and survival. These include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Regulates cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: Plays a central role in cell growth, survival, and metabolism.
-
JAK/STAT Pathway: Involved in cytokine signaling and cell survival.
Inhibition of Bcr-Abl by this compound leads to decreased phosphorylation of key proteins in these pathways, such as CrkL and STAT5.[4]
Q3: What are some of the known off-target effects of this compound?
Besides its high affinity for Bcr-Abl, this compound has been shown to inhibit other kinases, which may contribute to both its therapeutic efficacy and potential side effects. These off-target kinases include but are not limited to:
-
Platelet-derived growth factor receptor α (PDGFRα)
-
Fibroblast growth factor receptor 1 (FGFR1)
-
Fms-like tyrosine kinase 3 (FLT3)
-
KIT
-
SRC[1]
Understanding these off-target effects is crucial for interpreting experimental results and predicting potential in vivo responses.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., CellTiter-Glo®)
Cell viability assays are fundamental for determining the cytotoxic effects of this compound. Inconsistencies in these assays can arise from various factors.
Problem: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into wells. Avoid letting cells settle in the reservoir or pipette. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Incomplete cell lysis | After adding the lytic reagent (e.g., CellTiter-Glo®), ensure proper mixing by using a plate shaker for the recommended time to ensure all cells are lysed and ATP is released. |
| Temperature gradients | Allow plates to equilibrate to room temperature before adding the reagent and before reading the luminescence, as temperature can affect enzyme kinetics. |
| Pipetting errors | Use calibrated pipettes and be consistent with pipetting technique. For multi-channel pipetting, ensure all channels are dispensing equal volumes. |
Problem: Lower than expected IC50 values (higher potency).
| Possible Cause | Recommended Solution |
| Incorrect cell number | Verify cell counts using a reliable method (e.g., automated cell counter or hemocytometer with trypan blue exclusion). Lower cell density can lead to an apparent increase in potency. |
| Cell health | Use cells in the logarithmic growth phase. Stressed or unhealthy cells may be more sensitive to the drug. |
| Drug concentration errors | Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of the stock solution. |
Problem: Higher than expected IC50 values (lower potency).
| Possible Cause | Recommended Solution |
| Cell line resistance | Confirm the identity and mutation status of your cell line. The presence of unknown resistance mutations can decrease sensitivity to this compound. |
| High cell density | An excessive number of cells can lead to an underestimation of the drug's effect. Optimize cell seeding density to ensure you are within the linear range of the assay. |
| Drug degradation | Store this compound stock solutions at the recommended temperature and protect from light. Avoid repeated freeze-thaw cycles. |
| Serum protein binding | The presence of serum proteins in the culture medium can bind to the drug, reducing its effective concentration. Consider reducing the serum percentage if it is a suspected issue, but be mindful of the impact on cell health. |
Variability in Western Blot Results for Phosphorylated Proteins
Western blotting is a key technique to confirm the mechanism of action of this compound by assessing the phosphorylation status of Bcr-Abl and its downstream targets like CrkL and STAT5.
Problem: Weak or no signal for phosphorylated proteins.
| Possible Cause | Recommended Solution |
| Dephosphorylation during sample preparation | Work quickly and keep samples on ice at all times. Use lysis buffers containing a cocktail of phosphatase and protease inhibitors. |
| Low abundance of phosphorylated protein | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the protein of interest. |
| Inefficient antibody binding | Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). Ensure the antibody is validated for detecting the phosphorylated form of the target protein. |
| Blocking buffer interference | Avoid using milk as a blocking agent for phosphoprotein detection, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead. |
Problem: High background or non-specific bands.
| Possible Cause | Recommended Solution |
| Antibody cross-reactivity | Use highly specific primary antibodies. Perform a BLAST search to check for potential cross-reactivity of the antibody's epitope. |
| Inadequate washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Overexposure | Reduce the exposure time during signal detection. |
| Contamination of reagents | Use fresh, high-quality reagents and filtered buffers. |
Problem: Inconsistent phosphorylation levels between experiments.
| Possible Cause | Recommended Solution |
| Variability in drug treatment | Ensure consistent timing of drug treatment and cell harvesting. |
| Loading inaccuracies | Perform a total protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Normalize the phosphorylated protein signal to the total protein signal for the same target and to a loading control (e.g., GAPDH or β-actin). |
| Cell culture conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining by Flow Cytometry)
Apoptosis assays are used to quantify the cell death induced by this compound.
Problem: High percentage of necrotic (Annexin V+/PI+) cells in the untreated control.
| Possible Cause | Recommended Solution |
| Harsh cell handling | Handle cells gently during harvesting and staining. Avoid vigorous vortexing or pipetting. |
| Over-trypsinization | If using adherent cells, minimize the incubation time with trypsin. Use a gentle cell scraper if necessary. |
| Unhealthy cell culture | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density can lead to spontaneous necrosis. |
Problem: Low percentage of apoptotic (Annexin V+/PI-) cells after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal drug concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. |
| Cell line resistance | Verify the sensitivity of your cell line to this compound using a cell viability assay. |
| Loss of apoptotic cells | Apoptotic cells can become detached and be lost during washing steps. Be sure to collect the supernatant along with the adherent cells for analysis. |
Problem: Difficulty in distinguishing between live, apoptotic, and necrotic populations.
| Possible Cause | Recommended Solution |
| Incorrect compensation settings | Use single-stained controls (Annexin V only and PI only) to set up proper compensation on the flow cytometer to correct for spectral overlap. |
| Instrument settings | Optimize the forward and side scatter voltages to properly gate on the cell population of interest and exclude debris. |
| Delayed analysis | Analyze stained cells as soon as possible (ideally within one hour) as prolonged incubation can lead to secondary necrosis. |
Quantitative Data
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Bcr-Abl Status | IC50 (nM) | Reference |
| Ba/F3 | Wild-type Bcr-Abl | 1.0 | [4] |
| Ba/F3 | T315I mutant | Not specified | [4] |
| K562 | Wild-type Bcr-Abl | 0.21 | [1] |
| Ku812 | Wild-type Bcr-Abl | 0.13 | [1] |
| SUP-B15 | Wild-type Bcr-Abl | 2.5 | [1] |
| K562R | Imatinib-resistant (Q252H) | 4.5 | [1] |
Note: IC50 values can vary depending on the specific assay conditions, such as cell density, incubation time, and serum concentration.
Experimental Protocols
Cell Viability Assay (using CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density in a 96-well, opaque-walled plate. The optimal seeding density should be determined empirically but is typically in the range of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours to allow cells to adhere (if applicable) and recover.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-CrkL
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CrkL (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total CrkL and a loading control like GAPDH.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the other assays.
-
Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation reagent.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Add more 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-only, and PI-only controls to set up the gates and compensation.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.
References
- 1. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Olverembatinib Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Olverembatinib observed in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges and provide clarity on the compound's activity beyond its primary target, BCR-ABL1.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound against its primary target (BCR-ABL1) and key off-target kinases. This data is crucial for designing experiments and interpreting results.
Table 1: Inhibitory Activity of this compound against BCR-ABL1 Kinase
| Target | Assay Type | IC50 (nM) |
| Bcr-Abl (Wild-Type) | Biochemical (FRET-based Z′-Lyte) | 0.34[1][2] |
| Bcr-Abl (T315I mutant) | Biochemical (FRET-based Z′-Lyte) | 0.68[1][2] |
Table 2: Off-Target Kinase Inhibitory Activity of this compound
| Off-Target Kinase | Assay Type | IC50 (nM) | Notes |
| PDGFRα | Biochemical (FRET-based Z′-Lyte) | <10[3] | Potent inhibition observed at concentrations below 10 nM.[3] |
| FGFR1 | Biochemical (FRET-based Z′-Lyte) | <10[3] | Significant kinase activity suppression at concentrations below 10 nM.[3] |
| FLT3 | Biochemical (FRET-based Z′-Lyte) | <10[3] | Significant kinase activity suppression at concentrations below 10 nM.[3] |
| KIT (V559D mutant) | Biochemical | 1.4[1] | Strong inhibitory effect on KIT kinase with this primary mutation.[1] |
| SRC | Kinase Panel Screen | Not Reported | Identified as a target in a broad kinase screening panel.[4] |
| LCK | Kinase Panel Screen | Not Reported | Identified as a potent inhibitor in preclinical studies. |
| b-RAF | Kinase Panel Screen | Not Reported | Strong binding affinity observed at 10 nM.[4] |
| DDR1 | Kinase Panel Screen | Not Reported | Strong binding affinity observed at 10 nM.[4] |
| PDGFRβ | Kinase Panel Screen | Not Reported | Strong binding affinity observed at 10 nM.[4] |
| RET | Kinase Panel Screen | Not Reported | Strong binding affinity observed at 10 nM.[4] |
| Tie1 | Kinase Panel Screen | Not Reported | Strong binding affinity observed at 10 nM.[4] |
| Tie2 | Kinase Panel Screen | Not Reported | Strong binding affinity observed at 10 nM.[1] |
Experimental Protocols and Methodologies
Detailed methodologies for key cell-based assays are provided below to assist in experimental setup and troubleshooting.
Protocol 1: In Vitro Kinase Inhibition Assay (FRET-based Z′-Lyte™)
This protocol outlines a common method for determining the in vitro inhibitory activity of this compound against a specific kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., FLT3, FGFR1, PDGFRα)
-
Z′-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific) containing:
-
Fluorescently labeled peptide substrate
-
ATP solution
-
Development Reagent
-
Stop Reagent
-
-
This compound (or GZD824) stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates (black, low-volume)
-
Plate reader capable of measuring fluorescence resonance energy transfer (FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In each well of the 384-well plate, add the kinase and the fluorescently labeled peptide substrate diluted in the assay buffer.
-
Initiate Kinase Reaction: Add the this compound dilutions (or DMSO as a vehicle control) to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Stop Reaction and Develop Signal: Add the Development Reagent to each well. This reagent contains a protease that will cleave the unphosphorylated peptide. Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Stop Development: Add the Stop Reagent to each well to halt the proteolytic reaction.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader. Excite at the donor fluorophore wavelength (e.g., 400 nm) and measure the emission at both the donor and acceptor wavelengths (e.g., 445 nm and 520 nm).
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The percentage of inhibition is determined relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of different cell lines.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cell line of interest (e.g., MV4-11 for FLT3-ITD, KG-1 for FGFR1, EOL-1 for FIP1L1-PDGFRα)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI50 value.
Visualizations
The following diagrams illustrate key concepts related to this compound's off-target effects.
Caption: Signaling pathways affected by this compound's off-target kinase inhibition.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing significant cytotoxicity in our cell line at low nanomolar concentrations of this compound, but our cells do not express BCR-ABL1. What could be the reason?
A1: This is likely due to an off-target effect of this compound. Your cell line may express one of the kinases that this compound potently inhibits, such as PDGFRα, FGFR1, or FLT3.[3] We recommend performing a baseline protein expression analysis (e.g., by Western blot or flow cytometry) on your cell line to check for the presence of these off-target kinases.
Q2: Our IC50 values for a specific off-target kinase are inconsistent across experiments. What are the common causes for this variability?
A2: Inconsistent IC50 values in in vitro kinase assays can arise from several factors:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally close to the Km value for the specific kinase.
-
Reagent Stability: Ensure that the kinase, substrate, and ATP solutions are properly stored and have not undergone multiple freeze-thaw cycles, which can affect their activity.
-
DMSO Concentration: High concentrations of DMSO can affect enzyme activity. Keep the final DMSO concentration in the assay low and consistent across all wells (typically ≤1%).
-
Incubation Times: Adhere strictly to the specified incubation times for both the kinase reaction and the development step.
Q3: How can we confirm that the observed cellular effects are due to the inhibition of a specific off-target kinase?
A3: To confirm the role of a specific off-target kinase, you can perform the following experiments:
-
Western Blot Analysis: Treat your cells with this compound and probe for the phosphorylation status of the suspected off-target kinase and its key downstream signaling proteins. A decrease in phosphorylation would indicate target engagement.
-
Rescue Experiments: If the off-target effect leads to a specific phenotype (e.g., decreased proliferation), you can try to rescue this phenotype by overexpressing a constitutively active form of the downstream signaling molecule that is independent of the targeted kinase.
-
Use of a More Selective Inhibitor: As a control, use a highly selective inhibitor for the suspected off-target kinase and see if it recapitulates the phenotype observed with this compound.
Q4: We are seeing unexpected morphological changes in our cells after treatment with this compound. Could this be an off-target effect?
A4: Yes, unexpected morphological changes can be a manifestation of off-target activity. For instance, inhibition of kinases like SRC or those involved in the FGFR pathways can impact cell adhesion, cytoskeletal organization, and morphology. It is advisable to document these changes and investigate the potential involvement of relevant signaling pathways through techniques like immunofluorescence or Western blotting for cytoskeletal and adhesion markers.
Q5: What is the relevance of the FRET-based Z′-Lyte™ assay for determining off-target effects?
A5: The Z′-Lyte™ assay is a robust and high-throughput method for in vitro kinase profiling.[3][5] It directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. By screening this compound against a large panel of kinases using this assay, researchers can obtain a comprehensive profile of its selectivity and identify potential off-targets with high accuracy. The IC50 values generated from this assay provide a quantitative measure of the compound's potency against each kinase.
References
- 1. This compound (HQP1351, GZD824) | Multikinase inhibitor | Probechem Biochemicals [probechem.com]
- 2. abmole.com [abmole.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Olverembatinib in Cell Culture: A Technical Guide to Preventing Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Olverembatinib precipitation in cell culture media. By following these guidelines, users can ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate when I add it to my cell culture medium?
A1: this compound is a hydrophobic molecule with low aqueous solubility. It is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When this stock solution is diluted into the aqueous environment of cell culture media, the this compound can crash out of solution, forming a precipitate. This is a common issue for many small molecule inhibitors.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for preparing this compound stock solutions is 100% DMSO. It is highly soluble in DMSO, allowing for the preparation of concentrated stocks (e.g., 100 mg/mL).[1]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The maximum tolerated concentration of DMSO varies between cell lines. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many protocols advocating for concentrations as low as 0.1% to minimize any potential off-target effects of the solvent on cell viability and function.[2][3] It is crucial to perform a DMSO tolerance test for your specific cell line.
Q4: Can I dissolve this compound directly in PBS or cell culture medium?
A4: It is not recommended to dissolve this compound directly in aqueous solutions like PBS or cell culture media due to its low aqueous solubility. This will likely result in incomplete dissolution and inaccurate final concentrations.
Troubleshooting Guide: Minimizing this compound Precipitation
Issue 1: Precipitate Forms Immediately Upon Addition to Media
Cause: The most common reason for immediate precipitation is a rapid change in solvent polarity when the DMSO stock is added to the aqueous-based cell culture medium.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a highly concentrated stock solution of this compound in 100% DMSO. This allows for a smaller volume of the stock to be added to the media, resulting in a lower final DMSO concentration and a reduced chance of precipitation.[4][5]
-
Proper Dilution Technique:
-
Warm the cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, add the required volume of the this compound DMSO stock drop-wise and directly into the medium.[4] This rapid dispersal helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
-
Presence of Serum: Whenever possible, add the this compound stock to a medium that already contains fetal bovine serum (FBS) or other serum components. Serum proteins, such as albumin, can bind to hydrophobic compounds and help to keep them in solution.[4]
Issue 2: Precipitate Forms Over Time in the Incubator
Cause: The compound may be initially soluble but can precipitate over longer incubation periods due to factors like temperature changes, pH shifts in the media, or interactions with components of the media or secreted cellular products.
Solutions:
-
Reduce Final Concentration: The working concentration of this compound may be above its solubility limit in the specific cell culture medium being used. Try performing a dose-response experiment with a lower concentration range.
-
Media Changes: For long-term experiments, consider changing the media with freshly prepared this compound solution every 24-48 hours to maintain a consistent, soluble concentration.
-
Use of Pluronic F-68: For serum-free media applications, the addition of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) can sometimes help to increase the solubility of hydrophobic compounds. A pilot experiment is necessary to ensure this does not affect your experimental outcomes.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound solubility and the effects of DMSO on cell viability.
| Parameter | Value | Source |
| This compound Solubility in DMSO | 100 mg/mL (187.77 mM) | [1] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (ideally ≤ 0.1%) | [2][3] |
| IC50 of DMSO on K562 cells (72h) | 2.86% | [2] |
| IC50 of DMSO on HL-60 cells (72h) | 1.97% | [2] |
| IC50 of DMSO on HCT-116 cells (72h) | 2.84% | [2] |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration
This protocol is designed to determine the highest concentration of DMSO that can be used in your cell culture experiments without significantly affecting cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
100% DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at the desired density for your experiments and allow them to adhere overnight.
-
Prepare a series of 2-fold serial dilutions of DMSO in your complete cell culture medium, starting from a high concentration (e.g., 2%) down to a low concentration (e.g., 0.015%). Also, include a "medium only" control with no DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO.
-
Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Plot cell viability (%) versus DMSO concentration (%) and determine the highest concentration of DMSO that does not cause a significant decrease in cell viability (e.g., >90% viability).
Protocol 2: this compound Stock and Working Solution Preparation
Materials:
-
This compound powder
-
100% DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (pre-warmed to 37°C)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required amount of this compound powder and 100% DMSO to make a 10 mM stock solution.
-
Add the DMSO to the vial containing the this compound powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.[1]
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Gently vortex the pre-warmed complete cell culture medium.
-
While the medium is still swirling, add the required volume of the stock solution directly to the medium to achieve the desired final concentration.
-
Mix thoroughly by inverting the tube or pipetting up and down.
-
Use the freshly prepared working solution immediately to treat your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway inhibited by this compound.
Caption: Workflow for determining DMSO tolerance and this compound efficacy.
References
- 1. This compound | Bcr-Abl | TargetMol [targetmol.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes in Olverembatinib-Treated Cells
Welcome to the technical support center for Olverembatinib. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting unexpected cellular phenotypes observed during experimentation with this potent multi-kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a third-generation tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the potent and selective inhibition of the BCR-ABL1 fusion protein, the hallmark of chronic myeloid leukemia (CML).[1] It binds to the ATP-binding site of both wild-type and mutated BCR-ABL1 kinase, including the gatekeeper T315I mutation which confers resistance to many other TKIs.[1][2] By blocking the kinase activity of BCR-ABL1, this compound inhibits downstream signaling pathways crucial for the proliferation and survival of leukemic cells, ultimately inducing apoptosis (programmed cell death).[1]
Q2: Beyond BCR-ABL1, what are other known targets of this compound?
This compound is a multi-kinase inhibitor with activity against several other kinases implicated in cancer. These include KIT, Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), SRC family kinases, and Fibroblast Growth Factor Receptors (FGFRs).[3] This broad-spectrum activity underlies its efficacy in other malignancies such as Gastrointestinal Stromal Tumors (GIST).[3]
Q3: We are observing resistance to this compound in our cell lines. What are the known mechanisms of resistance?
Resistance to this compound, although less common than with earlier generation TKIs, can occur. The primary mechanism is the acquisition of compound mutations within the BCR-ABL1 kinase domain.[4][5][6] These are two or more mutations on the same BCR-ABL1 allele, which can sterically hinder the binding of this compound.[4][5] Researchers have noted that this compound has shown greater sensitivity and clinical benefit against compound mutations compared to other approved TKIs.[4][5]
Q4: Our this compound-treated cells are showing unexpected morphological changes and altered growth kinetics not typical of apoptosis. What could be the cause?
While apoptosis is the expected outcome of effective this compound treatment in sensitive cells, other cellular responses can occur. These may be due to off-target effects of this multi-kinase inhibitor or unique cellular contexts. For instance, this compound has been shown to modulate lipid metabolism in SDH-deficient GIST cells.[7][8][9] This could potentially lead to alterations in cellular morphology and growth properties. It is also possible that at sub-lethal concentrations, the drug may induce cellular stress responses or differentiation-like phenotypes.
Q5: We have observed skin hyperpigmentation in our animal models treated with this compound. Is this a known effect?
Yes, skin hyperpigmentation is a commonly reported treatment-related adverse event in clinical trials of this compound.[2][10][11] The exact mechanism is not fully understood but is thought to be related to the off-target inhibition of other kinases by this compound.[2] While the direct translation from clinical findings to preclinical models can vary, this observation is consistent with known side effects of the drug.
Q6: We are seeing a significant increase in creatine phosphokinase (CPK) levels in the serum of our animal models. Is this expected?
Elevated blood creatine phosphokinase has been reported as a treatment-emergent adverse event in clinical studies of this compound.[6][12] The underlying mechanism for TKI-induced CPK elevation is not fully elucidated but may involve muscle cell damage or alterations in muscle metabolism.[13] Monitoring CPK levels in preclinical studies is advisable.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of BCR-ABL1 Phosphorylation
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Determine the optimal concentration of this compound for your specific cell line. Refer to published IC50 values (see Table 1) as a starting point and perform a dose-response curve. |
| Compound Mutations in BCR-ABL1 | Sequence the BCR-ABL1 kinase domain in your resistant cell lines to identify potential compound mutations. |
| Drug Inactivation | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions regularly. |
| Experimental Error | Verify the accuracy of your Western blot protocol for detecting phosphorylated proteins. Ensure the use of appropriate phosphatase inhibitors during cell lysis. |
Issue 2: Unexpected Cell Viability Results
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Investigate the activity of other kinases known to be inhibited by this compound in your cell model. |
| Altered Metabolism | Assess key metabolic pathways, such as lipid metabolism, which may be affected by this compound. |
| Assay Interference | Ensure that the chosen viability assay (e.g., MTT, CellTiter-Glo) is not directly affected by the chemical properties of this compound. Run appropriate controls. |
| Cell Line Heterogeneity | Perform single-cell cloning to isolate and characterize subpopulations with different sensitivities to the drug. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Mutation | IC50 (nM) | Reference |
| Ba/F3 | Pro-B Cell Leukemia | Wild-type BCR-ABL1 | 1.0 | [14] |
| Ba/F3 | Pro-B Cell Leukemia | T315I BCR-ABL1 | 0.68 | [14] |
| K562 | Chronic Myeloid Leukemia | Wild-type BCR-ABL1 | Not explicitly stated, but potent inhibition shown | [14] |
| SDHB-deficient cell lines | Gastrointestinal Stromal Tumor | SDHB-deficient | 129 - 5132 | [15] |
Experimental Protocols
Protocol 1: Western Blot for BCR-ABL1 Phosphorylation
This protocol provides a general framework. Optimization for specific antibodies and cell lines is recommended.
1. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on a 7.5% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-BCR-ABL1 (e.g., anti-phospho-c-Abl (Tyr245)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total BCR-ABL1 or a housekeeping protein like GAPDH or β-actin.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
1. Cell Treatment:
-
Seed cells at an appropriate density and treat with this compound or vehicle control for the desired time.
2. Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: this compound's effect on lipid metabolism in GIST.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 5. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]
- 6. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a multikinase inhibitor that modulates lipid metabolism, in advanced succinate dehydrogenase-deficient gastrointestinal stromal tumors: a phase 1b study and translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. login.medscape.com [login.medscape.com]
- 10. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ascentage Pharma Announces Phase I/II Data of this compound (HQP1351) Published in the Journal of Hematology & Oncology, Further Validating the Drug’s Best-in-Class Potential - [ascentage.com]
- 12. This compound Shows Antileukemic Activity, Safety in Chronic Phase CML | Blood Cancers Today [bloodcancerstoday.com]
- 13. Serum creatine kinase elevation following tyrosine kinase inhibitor treatment in cancer patients: Symptoms, mechanism, and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Live from ESMO 2024 | Ascentage Pharma Releases Latest Data Showing Sustained Clinical Efficacy of this compound in SDH-Deficient GIST during a Mini Oral Presentation [prnewswire.com]
Olverembatinib Technical Support Center for Research Applications
Welcome to the Olverembatinib Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound for research purposes. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL. For optimal stability of stock solutions, it is recommended to store them in aliquots at -80°C for up to one year, or at -20°C for up to one month. To prepare the stock solution, it is advisable to use fresh, anhydrous DMSO, as the solvent can absorb moisture, which may reduce the solubility of this compound. Sonication can aid in the dissolution process.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound exhibits high solubility in DMSO and water (up to 100 mg/mL). However, it is reported to be insoluble in ethanol.
Q4: My this compound solution appears to have precipitated after dilution in my cell culture medium. What should I do?
A4: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q5: Is this compound sensitive to light?
Stability and Storage Data Summary
| Parameter | Condition | Duration | Recommendation |
| Solid Compound | -20°C | 3 years | Optimal for long-term storage. |
| Room Temperature | < 2 weeks | Acceptable for short-term transport. | |
| Stock Solution (in DMSO) | -80°C | 1 year | Recommended for long-term storage of solutions. |
| -20°C | 1 month | Suitable for short-term storage of solutions. | |
| In-Use Solution (in aqueous media for in vivo) | 4°C | 1 week | Prepare fresh weekly for clear solutions. |
| Room Temperature | Immediate Use | Prepare suspensions immediately before use. |
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Media
This is a frequent challenge encountered when diluting a high-concentration DMSO stock solution into an aqueous-based cell culture medium.
Root Cause: this compound is a hydrophobic molecule. When the DMSO stock is diluted, the concentration of the organic solvent decreases significantly, leading to a drop in the solubility of this compound in the now predominantly aqueous environment, causing it to precipitate out of solution.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line (typically <0.5%). Calculate the maximum volume of your DMSO stock that can be added without exceeding this limit.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, try a stepwise dilution. First, dilute the stock into a smaller volume of media with vigorous vortexing or pipetting to ensure rapid mixing. Then, add this intermediate dilution to the rest of the media.
-
Pre-warm the Media: Using pre-warmed cell culture media (37°C) can sometimes help to keep the compound in solution.
-
Serum Concentration: The presence of serum in the media can aid in solubilizing hydrophobic compounds. If your experimental design allows, ensure you are adding the this compound to serum-containing media.
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 532.57 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 5.326 mg of this compound per 1 mL of DMSO.
-
Calculation: 532.57 g/mol * 0.010 mol/L = 5.3257 g/L = 5.326 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Dissolution: Add the weighed this compound to a sterile vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solutions.
Protocol 2: General Procedure for Assessing this compound Stability in Aqueous Buffers (pH Stability)
This is a generalized protocol based on standard pharmaceutical industry practices. Specific conditions may need to be optimized.
Objective: To determine the stability of this compound in aqueous solutions at different pH values over time.
Materials:
-
This compound stock solution in DMSO
-
A series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
-
Incubators set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column and detector for this compound analysis
-
Amber HPLC vials
Procedure:
-
Preparation of Test Solutions:
-
Dilute the this compound DMSO stock solution into each of the pH buffers to a final concentration suitable for HPLC analysis (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on stability.
-
Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.
-
-
Incubation:
-
Dispense aliquots of each test solution into amber HPLC vials.
-
Place sets of vials for each pH condition into incubators at the different test temperatures.
-
-
Time Points:
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours). The "0 hour" sample should be analyzed immediately after preparation.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample by a validated HPLC method.
-
Monitor the chromatograms for the appearance of new peaks, which could indicate degradation products.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each pH and temperature condition.
-
Determine the degradation rate constant (k) and half-life (t½) for each condition.
-
Signaling Pathway Visualization
While this compound's primary mechanism of action is the inhibition of the BCR-ABL1 kinase, it also affects downstream signaling pathways.
Caption: this compound inhibits BCR-ABL1, affecting key downstream signaling pathways.
Technical Support Center: Overcoming Acquired Resistance to Olverembatinib In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Olverembatinib in their in vitro experiments. The information is tailored for scientists and drug development professionals working to understand and overcome resistance to this third-generation tyrosine kinase inhibitor (TKI).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, third-generation BCR-ABL1 tyrosine kinase inhibitor.[1] It binds to the ATP-binding site of both native and mutated BCR-ABL1 kinase, including the gatekeeper T315I mutation, which confers resistance to many other TKIs.[1][2][3] By inhibiting the kinase activity of BCR-ABL1, this compound blocks downstream signaling pathways crucial for the proliferation and survival of leukemic cells, ultimately inducing apoptosis (programmed cell death).[1]
Q2: My cells have developed resistance to this compound. What are the potential molecular mechanisms?
A2: While this compound is effective against a wide range of BCR-ABL1 mutations, acquired resistance can still emerge.[4] Potential mechanisms include:
-
Novel BCR-ABL1 Kinase Domain Mutations: Although this compound overcomes the T315I mutation, new, rare, or compound mutations within the BCR-ABL1 kinase domain may arise, altering the drug's binding affinity.[2][5]
-
BCR-ABL1 Independent Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative "bypass" signaling pathways that promote cell survival and proliferation, even when BCR-ABL1 is inhibited. These can include pathways such as PI3K/AKT, MAPK/ERK, or JAK/STAT.
-
Overexpression of Efflux Pumps: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
BCR-ABL1 Amplification: An increase in the copy number of the BCR-ABL1 gene can lead to higher levels of the oncoprotein, requiring higher concentrations of this compound to achieve inhibition.
Q3: Which cell lines are suitable for studying this compound resistance?
A3: Several commercially available cell lines are appropriate for inducing and studying this compound resistance. Commonly used models for CML research include:
-
Ba/F3 cells: A murine pro-B cell line that can be engineered to express human wild-type or mutated BCR-ABL1 (e.g., T315I). These are useful for studying the effects of specific mutations.
-
K-562 cells: A human CML cell line in blast crisis that expresses the wild-type BCR-ABL1 protein.
-
SUP-B15 cells: A human Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cell line.
Q4: How can I confirm that my cell line has developed resistance to this compound?
A4: Resistance can be confirmed by performing a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, to compare the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) and the putative resistant cell lines. A significant increase (typically >3-fold) in the IC50 value indicates the development of resistance.[6]
Troubleshooting Guides
Problem 1: Difficulty in Generating a Stably Resistant Cell Line
| Potential Cause | Recommended Solution |
| Initial drug concentration is too high. | Start with a low concentration of this compound (e.g., at or below the IC50 of the parental cell line) and gradually increase the concentration in a stepwise manner as the cells adapt.[6][7] |
| Inconsistent drug exposure. | Maintain a consistent schedule for changing the culture medium and re-introducing fresh this compound. This ensures continuous selective pressure. |
| Cell line heterogeneity. | Once resistance is established, perform single-cell cloning by limited dilution to isolate and expand a homogenous population of resistant cells.[7] |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination, as this can affect cell growth and drug response. |
Problem 2: Inconsistent Results in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly across the wells of the microplate. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line. |
| Incorrect incubation times. | Optimize the incubation time for both the drug treatment and the viability assay reagent according to the manufacturer's protocol and your cell line's doubling time.[8] |
Problem 3: Difficulty Interpreting Western Blot Data
| Potential Cause | Recommended Solution |
| Low protein expression. | Ensure you are lysing a sufficient number of cells and use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation. |
| Poor antibody quality. | Use validated antibodies specific for your target proteins (e.g., phospho-BCR-ABL1, phospho-CrkL, phospho-STAT5). Perform a literature search for recommended antibodies. |
| Inconsistent protein loading. | Perform a total protein quantification assay (e.g., BCA assay) on your lysates and load equal amounts of protein into each lane. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. |
| High background signal. | Optimize your blocking conditions (e.g., increase blocking time, use a different blocking agent) and antibody dilutions. Ensure adequate washing steps. |
Experimental Protocols & Data Presentation
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Determine Parental IC50: Culture the parental cell line (e.g., K-562) and determine the IC50 of this compound using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Continuously expose the parental cells to this compound at a starting concentration equal to the IC50.
-
Stepwise Concentration Increase: Once the cells resume a normal growth rate, passage them and increase the this compound concentration by 1.5 to 2-fold.[6]
-
Monitor and Repeat: Continuously monitor cell viability. If significant cell death occurs, reduce the concentration. Repeat the stepwise increase in drug concentration over several months.
-
Confirm Resistance: Periodically assess the IC50 of the cultured cells. A stable, significant increase in IC50 confirms the establishment of a resistant cell line.
-
Isolate Clones: Perform single-cell cloning to ensure a homogenous resistant population.[7]
Protocol 2: Cell Viability Assessment (CellTiter-Glo® Assay)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.[8]
-
Assay Procedure: Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and use non-linear regression to calculate the IC50 values.
Protocol 3: Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat parental and resistant cells with varying concentrations of this compound for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protocol 4: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells as required, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., p-BCR-ABL1, BCR-ABL1, p-STAT5, STAT5, p-ERK, ERK, and a loading control) overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software.
Data Presentation Tables
Table 1: Comparative IC50 Values of this compound
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| K-562 | [Example Value: 5.2] | [Example Value: 68.5] | [Example Value: 13.2] |
| Ba/F3-p210WT | [Example Value: 2.8] | [Example Value: 45.1] | [Example Value: 16.1] |
| Ba/F3-p210T315I | [Example Value: 10.5] | [Example Value: 152.3] | [Example Value: 14.5] |
Table 2: Apoptosis Induction by this compound (48h Treatment)
| Cell Line | This compound (nM) | % Apoptotic Cells (Annexin V+) |
| K-562 Parental | 0 | [Example Value: 4.1] |
| 10 | [Example Value: 55.8] | |
| 50 | [Example Value: 82.3] | |
| K-562 Resistant | 0 | [Example Value: 5.3] |
| 10 | [Example Value: 8.7] | |
| 50 | [Example Value: 25.4] |
Visualized Workflows and Pathways
Workflow for generating and characterizing this compound-resistant cell lines.
Signaling pathways in sensitive vs. resistant cells.
A logical approach to troubleshooting common experimental issues.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ch.promega.com [ch.promega.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 13. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Olverembatinib Administration in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse effects and adjusting dosages of Olverembatinib in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a third-generation breakpoint cluster region-Abelson (BCR-ABL) tyrosine kinase inhibitor (TKI).[1] It works by binding to the ATP-binding site of the BCR-ABL protein, including the T315I mutation which confers resistance to many other TKIs.[2][3] This inhibition blocks downstream signaling pathways crucial for the proliferation and survival of cancer cells, ultimately leading to apoptosis (programmed cell death).[2][4] this compound also shows inhibitory activity against other kinases such as KIT, FLT3, fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor α (PDGFRα).[3]
Q2: What are the common adverse effects of this compound observed in animal models?
Preclinical toxicology studies in rats and rabbits have identified several dose-dependent adverse effects. The primary toxicities include mortality and effects on the central nervous system (CNS).[2] In a 28-day study in rats, mortality was observed at an oral dose of 100 mg/kg/day, with CNS clinical signs such as uncoordinated gait and decreased activity appearing at doses of 60 mg/kg/day and higher.[2] A chronic 26-week study in rats showed mortality at 48 mg/kg/day and CNS signs at doses of 24 mg/kg/day and above.[2] Juvenile animal studies in rats have also reported mortality, delayed sexual maturation, neurological impairments, and effects on brain weight and sperm count at high doses.[2]
Q3: Are there established protocols for adjusting this compound dosage in animal models experiencing adverse effects?
Specific, publicly available protocols for dose adjustment of this compound in animal models in direct response to adverse events are limited. However, based on general principles of preclinical toxicology and data from clinical trials, a systematic approach is recommended. If significant adverse effects are observed, dose reduction or temporary interruption of treatment should be considered. The goal is to find the maximum tolerated dose (MTD) that maintains therapeutic efficacy while minimizing toxicity. In clinical trials, dose reductions and interruptions were common for managing adverse events like severe thrombocytopenia.[5][6] Researchers should establish clear criteria for dose modification based on the severity of observed toxicities.
Q4: What is a recommended starting dose for this compound in mouse xenograft models?
Published studies on mouse allograft models with Ba/F3 cells expressing BCR-ABL have shown anti-tumor activity at various doses. For instance, oral dosing in mice bearing these allografts has been documented, demonstrating tumor growth inhibition.[3] The specific starting dose will depend on the animal model, the cell line used, and the experimental endpoint. It is crucial to perform a dose-range finding study to determine the optimal therapeutic window for your specific model.
Troubleshooting Guide
| Observed Adverse Effect | Potential Cause | Recommended Action |
| Significant Weight Loss (>15-20%) | Drug toxicity, tumor burden, dehydration | - Monitor animal health daily.- Temporarily interrupt dosing and provide supportive care (e.g., hydration).- Consider reducing the dose upon re-initiation of treatment.- Evaluate tumor progression as a contributing factor. |
| Neurological Signs (ataxia, lethargy, seizures) | CNS toxicity of this compound | - Immediately cease dosing.- Provide supportive care and monitor for recovery.- If signs persist, humane euthanasia may be necessary.- For future cohorts, start with a lower dose and escalate cautiously. |
| Skin Lesions or Irritation | Potential off-target effects or formulation issues | - Examine the formulation and administration route.- Document the lesions with photographs.- Consider a different vehicle for drug delivery.- If severe, discontinue treatment for the affected animal. |
| Abnormal Hematology (e.g., thrombocytopenia, anemia) | On-target or off-target myelosuppression | - Conduct regular blood counts.- Correlate findings with dose levels.- Implement a dose reduction or intermittent dosing schedule (e.g., every other day) as has been done in clinical practice.[5] |
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative data from non-clinical toxicology studies of this compound.
| Animal Model | Dose | Observed Effects | No-Observed-Adverse-Effect Level (NOAEL) | Reference |
| Rat (28-day study) | 100 mg/kg/day (oral) | Mortality | - | [2] |
| ≥ 60 mg/kg/day (oral) | CNS clinical signs (uncoordinated gait, decreased activity) | - | [2] | |
| Rat (26-week study) | 48 mg/kg/day (oral) | Mortality | - | [2] |
| ≥ 24 mg/kg/day (oral) | CNS clinical signs (decreased activity, uncoordinated gait) | - | [2] | |
| Rabbit (embryofetal development) | 36 mg/kg/day (oral) | Increased embryofetal mortality (associated with maternal toxicity) | 12 mg/kg/day | [2] |
| Rat (juvenile toxicity) | Up to 120 mg/kg/day (males), 80 mg/kg/day (females) | Mortality, delayed sexual maturation, neurological impairment, decreased sperm count, decreased brain weight | Not specified | [2] |
Experimental Protocols & Visualizations
General Experimental Workflow for Dose Adjustment
The following workflow outlines a general approach for determining the optimal dose of this compound in an animal model while managing adverse effects.
Caption: General workflow for this compound dose adjustment in animal models.
This compound Signaling Pathway Inhibition
This diagram illustrates the primary signaling pathway inhibited by this compound.
Caption: this compound inhibits the BCR-ABL signaling pathway.
Logical Relationship for Troubleshooting Adverse Effects
This diagram provides a logical approach to troubleshooting adverse effects during your experiments.
Caption: Troubleshooting logic for managing adverse effects.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicology | MuriGenics [murigenics.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Validating Olverembatinib Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of Olverembatinib in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as HQP1351) is a third-generation tyrosine kinase inhibitor (TKI).[1][2] Its primary target is the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Chronic Myeloid Leukemia (CML).[1] this compound is designed to be effective against wild-type BCR-ABL1 as well as a wide range of clinically relevant mutations that confer resistance to other TKIs, most notably the T315I "gatekeeper" mutation.[1][2][3][4][5]
Q2: How can I confirm that this compound is engaging its target in my cell line?
Target engagement can be validated through several methods that assess either the direct binding of the drug to its target or the functional consequence of this binding. Key methods include:
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Western Blotting: To detect changes in the phosphorylation status of BCR-ABL1 downstream targets.
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Cellular Thermal Shift Assay (CETSA): To demonstrate direct binding of this compound to BCR-ABL1 in intact cells.
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Phospho-Flow Cytometry: For single-cell analysis of phosphorylation changes in specific cell populations.
-
NanoBRET™ Target Engagement Assays: A live-cell method to quantify compound binding.[6][7][8]
Q3: What are the key downstream signaling proteins to monitor for this compound's activity?
This compound inhibits the kinase activity of BCR-ABL1, which in turn blocks the phosphorylation of its downstream substrates. Key proteins to monitor include:
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CrkL (CRKL): CrkL is a prominent and constitutively tyrosine-phosphorylated substrate of BCR-ABL1 in CML cells.[9][10][11] A decrease in phospho-CrkL (p-CrkL) levels is a strong indicator of this compound's target engagement.[1][5]
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STAT5: Signal transducer and activator of transcription 5 (STAT5) is another critical downstream target of BCR-ABL1.[1][5][12] Inhibition of STAT5 phosphorylation is a reliable marker of this compound's activity.
Q4: What are the expected cellular IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound in cellular assays is in the low nanomolar range, demonstrating its high potency. These values can vary depending on the cell line and the specific BCR-ABL1 mutation present.
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound Against BCR-ABL1
| Target | Assay Type | IC50 (nM) | Reference |
| Bcr-Abl (Wild-Type) | Biochemical | 0.34 | [3][4][5] |
| Bcr-Abl (T315I) | Biochemical | 0.68 | [3][4][5] |
| Ba/F3 cells with Bcr-Abl (Wild-Type) | Cellular Proliferation | 1.0 | [5] |
| Ba/F3 cells with Bcr-Abl (T315I) | Cellular Proliferation | Potent Inhibition | [5] |
| K562 CML cells | Cellular Proliferation | Potent Inhibition | [5] |
| SUP-B15 Ph+ ALL cells | Cellular Proliferation | 2.5 | [1] |
| Ku812 CML cells | Cellular Proliferation | 0.13 | [1] |
Experimental Protocols and Troubleshooting
Western Blotting for Phospho-Proteins (p-CrkL)
This protocol outlines the steps to assess the phosphorylation status of CrkL, a downstream target of BCR-ABL1, in response to this compound treatment.
Diagram 1: Western Blot Workflow for p-CrkL Detection
Caption: Workflow for p-CrkL Western Blotting.
Detailed Methodology:
-
Cell Culture and Treatment: Plate CML cell lines (e.g., K562) at an appropriate density. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CrkL (e.g., anti-p-CrkL Tyr207) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Chemiluminescent Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-CrkL signal to a loading control (e.g., β-actin or total CrkL) to determine the effect of this compound.
Troubleshooting Guide: Western Blotting
Table 2: Troubleshooting Western Blotting for Phospho-Proteins
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal | Inefficient phosphorylation or dephosphorylation during sample prep. | Keep samples on ice, use pre-chilled buffers, and always include phosphatase inhibitors in the lysis buffer. |
| Low abundance of the target protein. | Increase the amount of protein loaded per lane or consider immunoprecipitation to enrich for the target protein. | |
| Insufficient antibody concentration or inactive antibody. | Optimize the primary antibody concentration and ensure proper storage. | |
| High background | Non-specific antibody binding. | Increase the duration and number of washes. Optimize the blocking buffer (use BSA instead of milk for phospho-proteins). |
| Contaminated buffers. | Use fresh, filtered buffers. | |
| Multiple bands | Non-specific antibody binding or protein degradation. | Use a more specific primary antibody. Ensure protease inhibitors are included in the lysis buffer. |
| Antibody cross-reactivity with other phosphorylated proteins. | Check the antibody datasheet for known cross-reactivities. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct drug-target engagement in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.
Diagram 2: CETSA Experimental Workflow
References
- 1. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Bcr-Abl | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [fi.promega.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 9. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Identification of CRKL as the constitutively phosphorylated 39-kD tyrosine phosphoprotein in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CrkL (32H4) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 12. ashpublications.org [ashpublications.org]
Olverembatinib Research Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Olverembatinib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a third-generation tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the potent and selective inhibition of the BCR-ABL1 fusion protein kinase, including its wild-type form and a wide range of clinically relevant mutations that confer resistance to other TKIs.[1][2] A particularly important target is the T315I "gatekeeper" mutation, which is notoriously resistant to first and second-generation TKIs.[1][2] By binding to the ATP-binding site of the BCR-ABL1 kinase domain, this compound blocks its catalytic activity, thereby inhibiting the phosphorylation of downstream signaling proteins.[1] This disruption of downstream signaling pathways, such as the CRKL, STAT5, PI3K/AKT, and SRC pathways, ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells dependent on BCR-ABL1 activity.[1]
Q2: Which cell lines are appropriate for in vitro studies with this compound?
A2: The choice of cell line depends on the specific research question. Here are some commonly used cell lines for this compound research:
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K-562: A human chronic myeloid leukemia (CML) cell line that expresses the wild-type BCR-ABL1 fusion protein. This is a good model for studying the baseline efficacy of this compound.[1]
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Ba/F3 cells engineered to express BCR-ABL1 variants: The murine pro-B cell line Ba/F3 is dependent on IL-3 for survival and can be genetically modified to express various forms of human BCR-ABL1, including wild-type and mutant versions (e.g., T315I, E255K, etc.). These models are crucial for studying the efficacy of this compound against specific resistance mutations.[1][3]
-
KU812 and SUP-B15: Other human leukemia cell lines expressing the BCR-ABL1 fusion protein that can be used to assess the anti-leukemic activity of this compound.[1]
Q3: What are the known off-target effects of this compound?
A3: While this compound is a potent BCR-ABL1 inhibitor, it also exhibits inhibitory activity against other kinases at higher concentrations. These include FLT3, FGFR1, PDGFRα, KIT, and SRC family kinases.[1] Awareness of these off-target effects is important for interpreting experimental results, especially when using higher concentrations of the inhibitor.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
Q4: I am not observing a significant decrease in cell viability in my CML cell line after this compound treatment. What could be the issue?
A4: There are several potential reasons for this observation:
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Incorrect Drug Concentration: Ensure that the concentrations of this compound used are appropriate for the cell line being tested. Refer to the IC50 values in the data table below for guidance. Perform a dose-response experiment to determine the optimal concentration range.
-
Cell Line Resistance: The cell line you are using may harbor resistance mechanisms other than BCR-ABL1 mutations. Consider using a different, sensitive cell line as a positive control.
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Drug Inactivity: Verify the integrity and activity of your this compound stock. Prepare fresh dilutions for each experiment.
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Assay Incubation Time: The incubation time with this compound may be too short. A typical incubation period is 48 to 72 hours to observe significant effects on cell viability.
-
High Cell Seeding Density: Too many cells in the well can lead to nutrient depletion and changes in growth rates that may mask the effect of the drug. Optimize the cell seeding density for your specific cell line.
Q5: My MTT/MTS assay shows high background or inconsistent results. How can I improve it?
A5: High background and variability can be addressed by:
-
Washing Steps: For adherent cells, ensure complete but gentle removal of media before adding the MTT/MTS reagent. For suspension cells, proper pelleting and removal of supernatant are crucial.
-
Solubilization: In MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability.
-
Phenol Red and Serum: The presence of phenol red in the culture medium and serum can interfere with absorbance readings. Use phenol red-free medium for the assay and consider reducing serum concentration if it's a known issue for your specific assay kit.
-
Controls: Always include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the drug solvent (e.g., DMSO) as the treated cells.
-
Positive Control: A known potent inhibitor of BCR-ABL1 (e.g., Ponatinib) to confirm assay performance.
-
Negative Control (Blank): Wells containing only medium and the MTT/MTS reagent to measure background absorbance.
-
Western Blotting
Q6: I am not detecting a decrease in the phosphorylation of CRKL or STAT5 in K-562 cells after this compound treatment. What should I check?
A6: This could be due to several factors related to the experimental procedure:
-
Treatment Duration and Concentration: Ensure that the cells were treated with an effective concentration of this compound for a sufficient duration. A time-course experiment (e.g., 1, 2, 4, 8 hours) can help determine the optimal time point to observe maximal inhibition of phosphorylation.
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Antibody Quality: The primary antibodies against phospho-CRKL (p-CRKL) or phospho-STAT5 (p-STAT5) may not be sensitive enough or may have lost activity. Use antibodies from a reputable source and validate their specificity.
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Lysate Preparation: Ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status of your proteins of interest. Keep samples on ice throughout the preparation process.
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Loading Control: Always include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes. Also, probe for total CRKL and total STAT5 to confirm that the observed decrease in the phosphorylated form is not due to a decrease in the total protein level.
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Positive and Negative Controls:
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Positive Control: Lysate from untreated, actively growing K-562 cells should show a strong signal for p-CRKL and p-STAT5.
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Negative Control: Lysate from cells treated with a known effective BCR-ABL1 inhibitor can serve as a negative control for phosphorylation.
-
Q7: My Western blot shows multiple non-specific bands. How can I improve the specificity?
A7: Non-specific bands can be minimized by optimizing the Western blot protocol:
-
Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).
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Antibody Dilution: Optimize the concentration of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.
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Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.
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Secondary Antibody Specificity: Ensure your secondary antibody is specific for the species of your primary antibody and is not cross-reacting with other proteins in your lysate.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (IC50 Values)
| Target Cell Line / Kinase | Mutation Status | This compound IC50 (nM) | Reference |
| K-562 | Wild-type BCR-ABL1 | 0.21 | [1] |
| KU812 | Wild-type BCR-ABL1 | 0.13 | [1] |
| SUP-B15 | Wild-type BCR-ABL1 | 2.5 | [1] |
| K562R | BCR-ABL1 Q252H | 4.5 | [1] |
| Ba/F3 | BCR-ABL1 T315I | ~1.0 | [4] |
| Purified Kinase | Wild-type ABL1 | 0.34 | [4] |
| Purified Kinase | ABL1 T315I | 0.68 | [4] |
| Purified Kinase | ABL1 E255K | 0.27 | [5] |
| Purified Kinase | ABL1 G250E | - | |
| Purified Kinase | ABL1 Y253F | - | |
| Purified Kinase | ABL1 Q252H | 0.15 | [5] |
| Purified Kinase | ABL1 M351T | 0.29 | [5] |
| Purified Kinase | ABL1 H396P | 0.35 | [5] |
| Other Kinases | FLT3, FGFR1, PDGFRα | <10 | [1] |
Table 2: Cellular Effects of this compound on CML Cell Lines
| Cell Line | Treatment Condition | Effect | Quantitative Measure | Reference |
| K-562 | Varies | Apoptosis Induction | Dose and time-dependent increase in apoptotic cells | [1][2] |
| K-562 | Varies | Cell Cycle Arrest | G0/G1 phase arrest | [1] |
| Ba/F3-BCR-ABL1 T315I | Varies | Apoptosis Induction | Dose-dependent increase in cleaved caspase-3 and PARP | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed CML cells (e.g., K-562) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Drug Treatment: After allowing cells to attach (for adherent lines) or settle (for suspension lines) for a few hours, add serial dilutions of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-CRKL
-
Cell Treatment and Lysis: Treat K-562 cells with various concentrations of this compound for a predetermined time (e.g., 4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-CRKL (Tyr207) (e.g., Cell Signaling Technology #3181, diluted 1:1000) overnight at 4°C.[6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total CRKL and a loading control (e.g., β-actin).
In Vitro Kinase Assay (Example: ABL1 T315I)
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant ABL1 T315I enzyme, a suitable substrate peptide (e.g., Abltide), and kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration that is close to the Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based Assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
Fluorescence-based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: this compound inhibits the BCR-ABL1 signaling pathway.
Caption: General experimental workflow for this compound research.
Caption: Logical troubleshooting flow for unexpected experimental results.
References
- 1. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-CrkL (Tyr207) Polyclonal Antibody (PA5-17741) [thermofisher.com]
- 6. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
Preventing Olverembatinib degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Olverembatinib in experimental setups. Our goal is to help you mitigate degradation and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the inhibition of the Bcr-Abl fusion protein, which is a key driver in chronic myeloid leukemia (CML). This compound is effective against wild-type Bcr-Abl and a variety of mutated forms, including the T315I mutation, which confers resistance to many other TKIs. By inhibiting Bcr-Abl, this compound blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][2]
Q2: What are the recommended storage conditions for this compound powder?
A2: It is recommended to store this compound powder at -20°C. The compound should be protected from direct sunlight.
Q3: How should I prepare this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is advisable to use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility. For cellular assays, further dilution in an appropriate cell culture medium is necessary. It is recommended to prepare fresh dilutions from the stock solution for each experiment to minimize degradation.
Q4: How stable is this compound in aqueous solutions?
A4: this compound's stability in aqueous solutions can be influenced by pH and temperature. While specific quantitative data on its degradation kinetics in various buffers is limited in publicly available literature, it is generally recommended to prepare fresh aqueous solutions for each experiment and avoid prolonged storage.
Q5: Is this compound sensitive to light?
A5: Yes, this compound should be protected from light. Exposure to light can lead to degradation. All experimental steps involving this compound, including solution preparation and cell culture incubations, should be performed with minimal light exposure. Amber-colored vials or tubes and covering plates with foil are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in in vitro assays. | This compound degradation due to improper storage or handling. | - Ensure this compound powder is stored at -20°C and protected from light.- Prepare fresh stock solutions in anhydrous DMSO.- Avoid repeated freeze-thaw cycles of stock solutions by aliquoting.- Prepare working dilutions in culture medium immediately before use. |
| This compound degradation in the experimental setup. | - Minimize light exposure during all experimental steps.- Ensure the pH of the culture medium is stable.- If long incubation times are necessary, consider replenishing the medium with freshly diluted this compound. | |
| Suboptimal solvent for stock solution. | - Use high-purity, anhydrous DMSO for preparing stock solutions. | |
| Precipitation of this compound in cell culture medium. | Poor solubility in the aqueous medium. | - Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation.- Gently vortex the solution after diluting the DMSO stock in the medium to ensure it is fully dissolved. |
| Variability between experimental replicates. | Inconsistent this compound concentration due to degradation or handling. | - Standardize all handling procedures, including timing of solution preparation and light exposure.- Use a consistent source and lot of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding:
-
Seed cells at the desired density in a multi-well plate and allow them to adhere or stabilize overnight in a CO2 incubator at 37°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature, protected from light.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plate and add the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period in a CO2 incubator at 37°C. Protect the plate from light by wrapping it in aluminum foil.
-
-
Assay Endpoint:
-
Perform the desired assay to measure the effect of this compound (e.g., cell viability assay, western blot for protein phosphorylation).
-
Signaling Pathways and Experimental Workflows
Caption: Bcr-Abl Signaling Pathway and this compound Inhibition.
Caption: Recommended Experimental Workflow for this compound.
References
Dealing with batch-to-batch variability of Olverembatinib
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential challenges encountered during experiments involving Olverembatinib, with a specific focus on managing potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of this compound in our cellular assays. What could be the potential causes?
A1: Inconsistent results between different batches of a small molecule inhibitor like this compound can stem from several factors. It is crucial to consider the following possibilities:
-
Purity and Impurity Profile: Even minor differences in the purity of the compound or the presence of different impurities can significantly impact its biological activity.
-
Solubility and Formulation: Variations in the physical properties of the compound from batch to batch, such as crystallinity, can affect its solubility in DMSO and subsequent dilution in aqueous media, leading to discrepancies in the effective concentration.
-
Compound Stability: Degradation of the compound during storage or handling can lead to reduced potency.
-
Assay System Variability: Inconsistencies in cell culture conditions (e.g., cell passage number, confluency), reagent quality, and incubation times can all contribute to experimental variability.[1][2]
Q2: How can we ensure the quality and consistency of a new batch of this compound before starting our experiments?
A2: It is highly recommended to perform a qualification experiment for each new batch of this compound. This involves comparing the activity of the new lot to a previously validated "gold standard" or reference batch. A dose-response experiment in a well-characterized and sensitive cell line (e.g., Ba/F3 expressing BCR-ABL1 T315I) is a standard method to determine and compare the IC50 values.
Q3: What are the key signaling pathways affected by this compound that we should monitor to assess its activity?
A3: this compound is a potent inhibitor of the BCR-ABL1 kinase.[3] Its primary mechanism of action involves blocking the phosphorylation of downstream substrates. Key signaling pathways to monitor include:
Assessing the phosphorylation status of key proteins within these pathways (e.g., p-CRKL, p-STAT5, p-AKT, p-ERK1/2) can serve as a reliable readout of this compound's target engagement and biological activity.[7][8]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value with a new batch of this compound in a cell viability assay.
This troubleshooting guide follows a logical workflow to diagnose the potential cause of a higher-than-expected IC50 value.
References
- 1. cellgs.com [cellgs.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Olverembatinib Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term in vitro use of Olverembatinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI).[1] Its primary mechanism involves competitively binding to the ATP-binding site of the BCR-ABL1 kinase domain, thereby inhibiting its activity.[1][2][3] This action blocks the phosphorylation of downstream signaling molecules crucial for the proliferation and survival of leukemic cells, ultimately inducing apoptosis (programmed cell death).[1][4] A key feature of this compound is its efficacy against various BCR-ABL1 mutations, including the highly resistant T315I "gatekeeper" mutation, which confers resistance to many first and second-generation TKIs.[1][3][4][5]
Q2: Beyond BCR-ABL1, what are other known targets of this compound?
While primarily targeting BCR-ABL1, this compound has demonstrated activity against other kinases that can contribute to cancer development and resistance. These include c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), FMS-like tyrosine kinase 3 (FLT3), and fibroblast growth factor receptor 1 (FGFR1).[6][3][7] This multi-kinase inhibition profile may contribute to its broader anti-cancer activity.[6]
Q3: What are the recommended starting concentrations for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, the IC50 values for this compound are typically in the low nanomolar range.
| Cell Line | BCR-ABL1 Status | IC50 (nM) | Reference |
| Ku812 | Wild-type | 0.13 | [6] |
| K562 | Wild-type | 0.21 | [6] |
| K562R | Q252H mutant | 4.5 | [6] |
| SUP-B15 | Ph+ ALL | 2.5 | [6] |
| Ba/F3 | Wild-type | 1.0 | [8][9] |
| Ba/F3 | T315I mutant | 0.68 (biochemical) | [8][9] |
Q4: How should I prepare and store this compound for in vitro use?
This compound is typically supplied as a powder. For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How frequently should the culture medium containing this compound be replaced during long-term experiments?
For long-term experiments, it is crucial to maintain a consistent concentration of the drug. The frequency of media changes will depend on the proliferation rate of your cell line and the stability of this compound in culture conditions. A general recommendation is to replace the medium every 2-3 days. This ensures a fresh supply of nutrients and maintains a steady-state concentration of the inhibitor.
Troubleshooting Guide
Issue 1: Reduced or Loss of this compound Efficacy Over Time
-
Possible Cause 1: Development of Resistance. Prolonged exposure to any targeted therapy can lead to the emergence of resistant clones.
-
Troubleshooting Steps:
-
Sequence the BCR-ABL1 kinase domain: Check for new mutations that may confer resistance to this compound.
-
Evaluate alternative signaling pathways: Resistant cells may have activated bypass signaling pathways. Perform phosphoproteomic or Western blot analysis for key signaling nodes (e.g., PI3K/AKT, MEK/ERK pathways).
-
Consider combination therapy: In some preclinical models, combining this compound with other agents has shown synergistic effects.[4][7]
-
-
-
Possible Cause 2: Drug Instability or Degradation. Improper storage or handling of this compound can lead to reduced potency.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: Discard old stock solutions and prepare a new batch from the powdered compound.
-
Minimize freeze-thaw cycles: Aliquot stock solutions into single-use volumes.
-
Verify drug activity: Test the new stock solution on a sensitive, control cell line to confirm its potency.
-
-
Issue 2: Increased Cell Death or Cytotoxicity in Control Cells
-
Possible Cause 1: High DMSO Concentration. The solvent used to dissolve this compound can be toxic to cells at high concentrations.
-
Troubleshooting Steps:
-
Calculate the final DMSO concentration: Ensure it does not exceed 0.1% in the final culture volume.
-
Include a vehicle control: Treat a set of cells with the same concentration of DMSO used in the experimental conditions to assess solvent toxicity.
-
-
-
Possible Cause 2: Off-Target Effects. At high concentrations, this compound may inhibit other kinases essential for normal cell survival.
-
Troubleshooting Steps:
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause 1: Variation in Cell Health and Passage Number. The physiological state of the cells can influence their response to drug treatment.
-
Troubleshooting Steps:
-
Use cells with a consistent passage number: Avoid using cells that have been in culture for an extended period.
-
Ensure high cell viability before starting the experiment: Only use cultures with >95% viability.
-
Standardize seeding density: Plate the same number of cells for each experiment.
-
-
-
Possible Cause 2: Inaccurate Drug Concentration. Errors in preparing dilutions can lead to variability.
-
Troubleshooting Steps:
-
Calibrate pipettes regularly.
-
Prepare fresh dilutions for each experiment.
-
Use a systematic method for serial dilutions.
-
-
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted from standard cell viability assay procedures.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Procedure:
-
Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.[4][10]
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis of Signaling Pathways
This protocol provides a general workflow for assessing the phosphorylation status of proteins downstream of BCR-ABL1.[4][11]
-
Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., BCR-ABL1, STAT5, AKT, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits BCR-ABL1, blocking downstream pro-survival signaling.
Caption: A typical experimental workflow for evaluating this compound in cell culture.
Caption: A troubleshooting decision tree for reduced this compound efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Frontiers | A review of the therapeutic role of the new third-generation TKI this compound in chronic myeloid leukemia [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Bcr-Abl | TargetMol [targetmol.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peakproteins.com [peakproteins.com]
Validation & Comparative
Preclinical Showdown: A Comparative Guide to Olverembatinib and Asciminib in CML Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two promising therapeutic agents for Chronic Myeloid Leukemia (CML): olverembatinib and asciminib. This analysis is based on publicly available experimental data.
This compound, a third-generation ATP-binding site inhibitor, and asciminib, a first-in-class allosteric inhibitor (STAMP inhibitor), have both demonstrated significant potential in overcoming resistance to previous generations of tyrosine kinase inhibitors (TKIs). This guide delves into their preclinical efficacy, mechanisms of action, and resistance profiles, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | Asciminib |
| Mechanism of Action | ATP-competitive inhibitor of the BCR-ABL1 kinase domain. | Allosteric inhibitor binding to the myristoyl pocket of the ABL1 kinase domain. |
| Potency against WT BCR-ABL1 | High potency with IC50 values in the sub-nanomolar to low nanomolar range.[1][2][3] | High potency with IC50 values in the low nanomolar range.[4] |
| Activity against T315I Mutation | Highly potent against the T315I "gatekeeper" mutation.[1][5] | Active against the T315I mutation.[6] |
| Activity against Compound Mutations | Demonstrates superior activity against a range of compound mutations compared to asciminib.[5] | Less effective against certain compound mutations.[4] |
| In Vivo Efficacy | Induces tumor regression and prolongs survival in various CML xenograft models.[1][5][7] | Induces complete tumor regression in CML xenograft models.[8] |
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro inhibitory activity of this compound and asciminib against various CML cell lines and BCR-ABL1 constructs. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Activity of this compound against CML Cell Lines
| Cell Line | BCR-ABL1 Status | IC50 (nM) | Reference |
| Ba/F3 | Wild-type | 1.0 | [1] |
| K562 | Wild-type | 0.21 | [5] |
| Ku812 | Wild-type | 0.13 | [5] |
| K562R | Imatinib-resistant (Q252H) | 4.5 | [5] |
| SUP-B15 | Ph+ ALL | 2.5 | [5] |
| Ba/F3 | T315I | Potently Inhibited | [1] |
Table 2: Inhibitory Activity of Asciminib against CML Cell Lines
| Cell Line | BCR-ABL1 Status | IC50 (nM) | Reference |
| K562 | Wild-type | 8.1 | [4] |
| LAMA84 | Wild-type | 3.2 | [4] |
| Ba/F3 | Wild-type | 3.8 | [4] |
In Vivo Antitumor Activity in CML Xenograft Models
Both this compound and asciminib have demonstrated significant antitumor efficacy in preclinical mouse models of CML.
This compound: In xenograft models using K562 and Ku812 human CML cells, this compound administered orally at doses of 5 and 10 mg/kg/day resulted in dose-dependent tumor growth inhibition.[1] Furthermore, in an allograft model with Ba/F3 cells expressing either wild-type or T315I-mutated BCR-ABL1, this compound at 20 mg/kg/day suppressed tumor growth and extended the survival of the mice.[1][5][7]
Asciminib: In a KCL-22 CML xenograft mouse model, asciminib demonstrated potent anti-tumor activity, leading to complete tumor regression.[8]
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of this compound and asciminib are a key differentiator. This compound competes with ATP at the kinase domain's active site, a mechanism shared with other TKIs. In contrast, asciminib introduces a novel approach by binding to the myristoyl pocket of the ABL1 domain, inducing a conformational change that inactivates the kinase. This allosteric inhibition is a significant advancement, particularly in overcoming resistance mediated by mutations at the ATP-binding site.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound and asciminib.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of BCR-ABL1 kinase by 50% (IC50).
-
Methodology: A common method is the FRET-based Z'-Lyte assay. Recombinant human ABL1 kinase (wild-type or mutant) is incubated with a synthetic peptide substrate and ATP in the presence of varying concentrations of the test compound (this compound or asciminib). The extent of substrate phosphorylation is measured by fluorescence resonance energy transfer.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of the inhibitors on the viability and proliferation of CML cell lines.
-
Methodology: CML cells (e.g., K562, Ba/F3) are seeded in 96-well plates and treated with a range of concentrations of this compound or asciminib for a specified period (e.g., 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated from the dose-response curves.
Western Blotting for Phosphorylated Signaling Proteins
-
Objective: To evaluate the inhibition of BCR-ABL1 downstream signaling pathways.
-
Methodology: CML cells are treated with the inhibitors for a defined period. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated forms of key signaling proteins, such as pCRKL and pSTAT5, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to a loading control (e.g., β-actin) to determine the extent of signaling inhibition.
CML Xenograft Mouse Model
-
Objective: To assess the in vivo antitumor efficacy of the inhibitors.
-
Methodology: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or intravenously injected with human CML cells. Once tumors are established, the mice are randomized into treatment and control groups. The treatment groups receive oral doses of this compound or asciminib, while the control group receives a vehicle. Tumor volume is measured regularly, and at the end of the study, tumors may be excised for further analysis. Animal survival is also monitored.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival curves are generated using the Kaplan-Meier method to assess the impact on overall survival.
Resistance Profiles
A critical aspect of TKI therapy is the emergence of resistance mutations.
This compound: Preclinical data suggest that this compound is effective against a broad range of BCR-ABL1 mutations, including the T315I mutation and various compound mutations that are resistant to other TKIs.[5]
Asciminib: While asciminib is effective against the T315I mutation, resistance can emerge through mutations in the myristoyl pocket of ABL1.[9] However, because its mechanism is distinct from ATP-competitive inhibitors, it may be effective in patients who have developed resistance to those agents, and combination therapies with ATP-site TKIs have shown promise in preclinical models to prevent the emergence of resistance.[4]
Conclusion
Both this compound and asciminib represent significant advancements in the treatment of CML, particularly for patients with resistance to prior TKI therapies. Preclinical data highlight the potent and broad-spectrum activity of this compound against various BCR-ABL1 mutations, including challenging compound mutations. Asciminib's novel allosteric mechanism of action provides a distinct therapeutic strategy that can overcome resistance to ATP-binding site inhibitors.
The choice between these agents in a clinical setting will depend on the specific mutational profile of the patient's disease, prior treatment history, and tolerance. The preclinical data presented in this guide underscore the importance of continued research to further delineate the optimal use of these promising therapies in the management of CML.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.sahmri.org.au [research.sahmri.org.au]
- 7. researchgate.net [researchgate.net]
- 8. The Use of Asciminib to Inactivate BCR-ABL1 Through A Myristoyl Site Locking the BCR-ABL1 Protein into An Inactive Conformation in Patients with Resistant Chronic Myeloid Leukemia – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 9. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor Asciminib - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Third-Generation TKIs In Vitro
This guide provides a detailed in vitro comparison of prominent third-generation tyrosine kinase inhibitors (TKIs) across different cancer types. The focus is on their performance against specific mutations, supported by experimental data and detailed protocols for key assays.
EGFR-Mutated Non-Small Cell Lung Cancer (NSCLC): Osimertinib vs. Lazertinib
Osimertinib is a standard first-line treatment for EGFR-mutated NSCLC. Lazertinib is another third-generation TKI developed to target activating EGFR mutations and the T790M resistance mutation. In vitro studies have shown that lazertinib is at least as potent as osimertinib, with higher selectivity and potency in both kinase assays and mutant EGFR cell lines, while demonstrating less activity against wild-type (WT) EGFR.[1]
EGFR Signaling Pathway
The binding of ligands like Epidermal Growth Factor (EGF) to the EGFR receptor triggers dimerization and autophosphorylation of tyrosine residues. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation. Third-generation TKIs covalently bind to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, inhibiting its activity.
Data Presentation: In Vitro Potency (IC₅₀, nM)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for osimertinib and lazertinib against various EGFR mutations in enzymatic and cell-based assays. Lower values indicate higher potency.
| Target | Osimertinib (IC₅₀, nM) | Lazertinib (IC₅₀, nM) | Reference |
| Enzymatic Assays | |||
| EGFR (L858R/T790M) | 0.24 | 0.13 | [1] |
| EGFR (ex19del/T790M) | 0.21 | 0.11 | [1] |
| EGFR (WT) | 4.94 | 11.8 | [1] |
| Cell-Based Assays | |||
| Ba/F3 (ex19del/T790M) | 6.2 | 1.7 | [1] |
| Ba/F3 (L858R/T790M) | 5.4 | 2.1 | [1] |
| Ba/F3 (WT) | 184 | >1000 | [1] |
Data synthesized from in vitro studies comparing lazertinib and osimertinib.
Experimental Protocol: Cell Viability (IC₅₀) Determination
This protocol outlines a common method for determining the IC₅₀ of TKIs on adherent cancer cell lines using a luminescence-based cell viability assay.[2]
-
Cell Preparation:
-
Culture EGFR-mutant NSCLC cells (e.g., NCI-H1975, which harbors L858R/T790M mutations) in appropriate media (e.g., DMEM with 10% FBS) until they reach near confluency.[3]
-
Trypsinize, neutralize, and centrifuge the cells to form a pellet.[3]
-
Resuspend the cell pellet and dilute to a final concentration of 2 x 10⁵ cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3]
-
-
Drug Treatment:
-
Prepare serial dilutions of the TKIs (e.g., Osimertinib, Lazertinib) in culture media. A common starting concentration is 10 µM, followed by 10-fold or 3-fold dilutions.
-
Remove the media from the wells and add 100 µL of the media containing the different drug concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
Viability Assessment:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of a cell viability reagent (e.g., CellTiter-Glo® 2.0) equal to the volume of media in each well (100 µL).[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all experimental wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability (%) against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the curve and calculate the IC₅₀ value.[5][6]
-
CML with BCR-ABL1 Mutations: Ponatinib vs. Asciminib
For Chronic Myeloid Leukemia (CML), resistance to first- and second-generation TKIs, often due to the T315I "gatekeeper" mutation, remains a challenge. Ponatinib is a potent third-generation TKI active against T315I. Asciminib offers a novel mechanism, acting as a STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor.[7] In vitro studies show that combining the ATP-site inhibitor ponatinib with the allosteric inhibitor asciminib can be highly synergistic and effective against compound mutations that are resistant to either agent alone.[7][8][9]
BCR-ABL1 Signaling Pathway
The Philadelphia chromosome translocation creates the BCR-ABL1 fusion gene, which produces a constitutively active tyrosine kinase. This kinase hyperactivates multiple downstream pathways, including RAS-MAPK, PI3K-AKT, and JAK-STAT, leading to uncontrolled proliferation of hematopoietic cells. Ponatinib binds to the ATP-binding site of the ABL1 kinase domain, while asciminib binds to the myristoyl pocket, inducing a conformational change that inactivates the kinase.
Data Presentation: In Vitro Activity Against Resistant Mutations
The following table summarizes the inhibitory activity of ponatinib, asciminib, and their combination against Ba/F3 cells expressing various BCR-ABL1 mutations. Data is often presented as IC₅₀ values from cell proliferation assays.
| BCR-ABL1 Mutation | Ponatinib (IC₅₀, nM) | Asciminib (IC₅₀, nM) | Ponatinib + Asciminib | Synergy | Reference |
| T315I | Potent | Potent | More Potent | Synergistic | [7][10] |
| E255V/T315I (Compound) | Resistant | Resistant | Potent | Synergistic | [8] |
| G250E/T315I (Compound) | Resistant | Resistant | Potent | Synergistic | [8] |
| T315M | Resistant | Less Active | Potent | Synergistic | [9] |
Qualitative summary based on preclinical findings showing the combination overcomes resistance to single agents.[7][8][9][10]
Experimental Protocol: Kinase Inhibition Assay (Biochemical)
This protocol describes a generic, high-throughput biochemical assay to measure direct inhibition of kinase activity, often using luminescence to quantify ATP consumption.[11][12]
-
Reagents and Setup:
-
Use purified, recombinant active BCR-ABL1 kinase (wild-type or mutant).
-
Substrate: A synthetic peptide substrate specific for ABL1 kinase.
-
Prepare assay buffer (containing DTT, MgCl₂, etc.).
-
Dilute TKIs (Ponatinib, Asciminib) to desired concentrations in assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and the TKI (or vehicle control) and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature. The amount of ATP consumed is proportional to the kinase activity.
-
-
Detection:
-
Stop the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., ADP-Glo™). This reagent first depletes the remaining ATP, then converts ADP back to ATP, which is used in a luciferase/luciferin reaction to produce light.
-
The luminescent signal is inversely correlated with kinase activity (high signal = low kinase activity/high inhibition).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each TKI concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot percent inhibition against the log of TKI concentration and fit with a non-linear regression model to determine the IC₅₀.
-
GIST with KIT/PDGFRA Mutations: Avapritinib vs. Ripretinib
In Gastrointestinal Stromal Tumors (GIST), mutations in KIT and PDGFRA are key drivers. Avapritinib is a potent inhibitor targeting KIT and specifically the imatinib-resistant PDGFRA D842V mutation.[13][14] Ripretinib is a broad-spectrum TKI that inhibits a wide range of primary and secondary mutations in KIT and PDGFRA by using a dual mechanism that regulates the kinase switch pocket and activation loop.[15][16]
KIT/PDGFRA Signaling Pathway
KIT and PDGFRA are receptor tyrosine kinases that, upon ligand binding (Stem Cell Factor for KIT, PDGF for PDGFRA), dimerize and auto-phosphorylate. This activates downstream pathways, including MAPK and PI3K/AKT, driving cell growth and survival. Activating mutations in GIST cause ligand-independent, constitutive activation of these pathways. Avapritinib and Ripretinib are Type I and Type II inhibitors, respectively, that block the kinase activity by binding to the ATP pocket, albeit through different mechanisms affecting the kinase conformation.
Data Presentation: In Vitro Inhibitory Spectrum
The following table provides a qualitative summary of the in vitro activity of Avapritinib and Ripretinib against common GIST-related mutations.
| Target Mutation | Avapritinib Activity | Ripretinib Activity | Reference |
| PDGFRA | |||
| D842V (Exon 18) | Very Potent | Inactive | [13][14][16] |
| Other Exon 18 | Potent | Potent | [15][16] |
| KIT | |||
| Primary (Exon 9, 11) | Potent | Potent | [13][15] |
| Secondary (Exon 13, 14) | Active | Potent | [15][16] |
| Secondary (Exon 17, 18) | Potent | Potent | [15][16] |
Summary based on preclinical data describing the inhibitory profiles of avapritinib and ripretinib.[13][14][15][16]
Experimental Protocol: Colony Formation Assay
This assay assesses the long-term effect of a drug on the ability of a single cell to proliferate and form a colony. It is a measure of cytotoxicity and cytostatic effects.
-
Cell Plating:
-
Prepare a single-cell suspension of a GIST cell line (e.g., GIST-T1).
-
Count the cells and plate a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate. This low density is critical for allowing individual colonies to form.
-
-
Drug Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of Avapritinib or Ripretinib, or a vehicle control.
-
Incubate the plates for an extended period (e.g., 10-14 days) without disturbance, replacing the drug-containing medium every 3-4 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, when visible colonies have formed in the control wells, wash the wells gently with PBS.
-
Fix the colonies with a solution like methanol or a 4% paraformaldehyde solution for 15 minutes.
-
Stain the fixed colonies with a 0.5% crystal violet solution for 20-30 minutes.
-
Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well using imaging software (like ImageJ) or by eye.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
-
Plot the surviving fraction against drug concentration to assess the long-term inhibitory effect.
-
References
- 1. MARIPOSA: Can Amivantamab and Lazertinib Replace Osimertinib in the Front-Line Setting? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 determination and cell viability assay [bio-protocol.org]
- 3. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combination therapies with ponatinib and asciminib in a preclinical model of chronic myeloid leukemia blast crisis with compound mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Ponatinib vs. asciminib in post–second-generation tyrosine kinase inhibitor therapy for chronic-phase chronic myeloid leukemia: a matching-adjusted indirect comparison [frontiersin.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 13. Efficacy and Safety of Avapritinib in Treating Unresectable or Metastatic Gastrointestinal Stromal Tumors: A Phase I/II, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Avapritinib in advanced gastrointestinal stromal tumor: case series and review of the literature from a tertiary care center in India - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ripretinib in the treatment of patients with advanced gastrointestinal stromal tumors (GIST) | Babula | Oncology in Clinical Practice [journals.viamedica.pl]
Olverembatinib: A Comparative Guide to Synergistic Anti-Cancer Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Olverembatinib, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), with other anti-cancer agents. The data presented herein is collated from preclinical and emerging clinical studies, offering insights into novel therapeutic strategies for hematological malignancies such as Acute Myeloid Leukemia (AML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).
Executive Summary
This compound has demonstrated potent anti-cancer activity, particularly against tumors harboring the T315I mutation, which confers resistance to earlier-generation TKIs.[1] Preclinical evidence strongly suggests that this compound's efficacy can be significantly enhanced when used in combination with other therapeutic agents. This guide focuses on the synergistic combinations of this compound with the BCL-2 inhibitor lisaftoclax and standard-of-care chemotherapies, vincristine and doxorubicin. The synergistic interactions are characterized by enhanced apoptosis, inhibition of key oncogenic signaling pathways, and potent anti-tumor activity in vivo.
Data Presentation: Quantitative Analysis of Synergistic Efficacy
The following tables summarize the key quantitative data from preclinical studies, comparing the efficacy of this compound as a monotherapy versus in combination with other anti-cancer agents.
Table 1: Synergistic Induction of Apoptosis in Venetoclax-Resistant AML Cell Lines
| Cell Line | Treatment (24 hours) | Concentration | % Apoptotic Cells |
| MOLM-13-VEN-RES | DMSO (Vehicle) | - | 5.16% |
| This compound | 10 nM | 34.04% | |
| Lisaftoclax | 3 µM | 5.99% | |
| This compound + Lisaftoclax | 10 nM + 3 µM | 58.40% | |
| MV-4-11-VEN-RES | DMSO (Vehicle) | - | 7.79% |
| This compound | 10 nM | 18.36% | |
| Lisaftoclax | 3 µM | 9.04% | |
| This compound + Lisaftoclax | 10 nM + 3 µM | 68.73% | |
| OCI-AML-3 | DMSO (Vehicle) | - | 3.82% |
| This compound | 0.5 µM | 8.50% | |
| Lisaftoclax | 0.5 µM | 8.82% | |
| This compound + Lisaftoclax | 0.5 µM + 0.5 µM | 75.13% |
Table 2: Synergistic Induction of Apoptosis in Ph+ ALL Cell Line (SUP-B15)
| Treatment (24 hours) | Concentration | % Apoptotic Cells |
| DMSO (Control) | - | 6.74% |
| This compound | 100 nM | 27.7% |
| Vincristine | 300 nM | 27.2% |
| This compound + Vincristine | 100 nM + 300 nM | 40.7% |
| Doxorubicin | 100 nM | 35.3% |
| This compound + Doxorubicin | 100 nM + 100 nM | 74.1% |
Table 3: In Vivo Synergistic Anti-Tumor Activity in a MOLM-13-VEN-RES Xenograft Model
| Treatment Group | Dose | Treatment/Control (T/C) Value (%) | Synergistic Index |
| Lisaftoclax | 100 mg/kg | 96.54% | N/A |
| This compound | 10 mg/kg | 12.31% | N/A |
| This compound + Lisaftoclax | 10 mg/kg + 100 mg/kg | 5.05% | 2.36 |
Note: While the referenced studies indicate synergistic activity based on the Chou-Talalay method, specific in vitro Combination Index (CI) values were not reported in the available literature. A synergistic index greater than 1 in the in vivo model indicates a synergistic effect.[2]
Mechanistic Insights: Signaling Pathways and Experimental Workflows
The synergistic effects of this compound combinations are underpinned by the simultaneous targeting of multiple oncogenic pathways. The following diagrams illustrate the key signaling cascades and the experimental workflow used to assess synergy.
Caption: FLT3 Signaling Pathway in AML and Points of Intervention.
Caption: BCR-ABL Signaling in Ph+ ALL and Combination Therapy Effects.
Caption: Experimental Workflow for In Vitro Synergy Assessment.
Experimental Protocols
Cell-Based Anti-Proliferation/Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells (e.g., MOLM-13, MV-4-11, OCI-AML-3, SUP-B15) in opaque-walled 96-well plates at a predetermined optimal density in their respective culture media.
-
Drug Treatment: After allowing cells to adhere or stabilize overnight, treat them with a range of concentrations of this compound, the combination agent (lisaftoclax, vincristine, or doxorubicin), or the combination of both at a constant ratio. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Seed and treat cells with the single agents and their combination at specified concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells The total percentage of apoptotic cells is the sum of early and late apoptotic populations.
-
Synergy Analysis (Chou-Talalay Method)
-
Dose-Response Curves: Generate dose-response curves for each drug individually to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Combination Studies: Perform experiments with the drugs in combination, typically at a constant ratio of their IC50 values.
-
Data Input: Input the dose-effect data from single and combination treatments into a software program like CompuSyn.
-
Combination Index (CI) Calculation: The software calculates the Combination Index (CI) based on the median-effect equation. The CI value quantitatively defines the interaction between the two drugs:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: Generate isobolograms to graphically represent the synergistic, additive, or antagonistic effects.
Western Blot Analysis
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, MCL-1, BCL-2, BCL-xL, BAX, PUMA, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control.
Conclusion
The presented data strongly support the synergistic potential of this compound in combination with other anti-cancer agents. In preclinical models of venetoclax-resistant AML, the combination of this compound and the BCL-2 inhibitor lisaftoclax leads to a significant increase in apoptosis by targeting complementary survival pathways.[1] Similarly, in Ph+ ALL, this compound enhances the apoptotic effects of conventional chemotherapies, vincristine and doxorubicin, by suppressing BCR-ABL-mediated pro-survival signaling. These findings provide a strong rationale for the continued clinical investigation of this compound-based combination therapies to overcome drug resistance and improve patient outcomes in challenging hematological malignancies. Further studies are warranted to elucidate the full spectrum of synergistic interactions and to optimize dosing schedules for clinical application.
References
Olverembatinib Demonstrates Potent Anti-Tumor Efficacy in Preclinical Patient-Derived Xenograft Models
For Immediate Release
SUZHOU, China and ROCKVILLE, Md. – Preclinical data from studies involving patient-derived xenograft (PDX) models underscore the significant anti-tumor activity of olverembatinib, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), in heavily pretreated hematologic malignancies and solid tumors. These studies provide a strong rationale for the continued clinical investigation of this compound in patient populations with resistance to prior TKI therapies.
This compound has shown potent and broad-spectrum activity against BCR-ABL1 kinase and its mutants, including the gatekeeper T315I mutation, which confers resistance to many TKIs.[1][2][3] Furthermore, its therapeutic potential extends to other malignancies such as gastrointestinal stromal tumors (GIST).[1] In preclinical evaluations, this compound has demonstrated superior or equivalent anti-proliferative activity when compared to other TKIs in various cancer models.
This guide provides a comparative overview of this compound's efficacy in patient-derived xenograft models, details the experimental protocols utilized in these preclinical studies, and illustrates the key signaling pathways modulated by the compound.
Comparative Efficacy of this compound in Xenograft Models
While direct head-to-head quantitative data in patient-derived xenograft (PDX) models for Chronic Myeloid Leukemia (CML) is limited in publicly available literature, preclinical studies in cell line-derived xenograft (CDX) and available PDX models for other malignancies highlight this compound's potent anti-tumor activity.
Table 1: In Vivo Efficacy of this compound in a GIST Cell Line-Derived Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 24 | Tumor Growth Inhibition (TGI) (%) | Reference |
| Vehicle Control | - | ~1400 | - | [4] |
| This compound | 20 mg/kg, q3d x 2w | ~780 | 56.2 | [4] |
| This compound | 40 mg/kg, q3d x 2w | ~400 | 29.1 | [4] |
| Ponatinib | 50 mg/kg, q3d x 3w | ~615 | 43.9 | [4] |
| This compound | 50 mg/kg, q3d x 3w | ~525 | 37.5 | [4] |
Data extracted from a study using GIST T1 cell line-derived xenografts in nude mice.[4]
Table 2: In Vivo Efficacy of this compound in an AML Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose and Schedule | Endpoint | Result | Reference |
| Vehicle Control | - | Tumor Burden (hCD45+/hCD33+ cells in peripheral blood) | Maintained high tumor burden | [5][6] |
| This compound | 10 mg/kg, daily for 28 days | Tumor Burden (hCD45+/hCD33+ cells in peripheral blood) | Elimination of tumor cells from peripheral blood and spleen | [5][6] |
| This compound + Lisaftoclax | 10 mg/kg this compound + 100 mg/kg Lisaftoclax, daily for 28 days | Tumor Burden (hCD45+/hCD33+ cells in bone marrow) | Complete elimination of leukemic cells from bone marrow | [5][6] |
This study in a FLT3-ITD mutant AML PDX model demonstrates this compound's potent in vivo activity.[5][6]
In a xenograft model derived from SDHB-deficient cells, this compound demonstrated superior efficacy at 20 mg/kg compared to ponatinib at 10 mg/kg.[7] These findings, while not from CML or GIST PDX models, are indicative of this compound's potent anti-neoplastic effects.
Experimental Protocols
The following sections detail the generalized methodologies for establishing and utilizing patient-derived xenograft models for evaluating the efficacy of TKIs like this compound.
Establishment of Patient-Derived Xenografts
-
Patient Sample Acquisition: Fresh tumor tissue from consenting patients with CML or GIST is obtained during surgical resection or biopsy.[8]
-
Implantation: The tumor tissue is subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or NMRI nu/nu).[4][5]
-
Tumor Growth and Passaging: Once the implanted tumor reaches a specified volume (e.g., 100-150 mm³), it is harvested and can be serially passaged into subsequent cohorts of mice for expansion and establishment of the PDX line.[6]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FLT3 inhibition by this compound (HQP1351) downregulates MCL-1 and synergizes with BCL-2 inhibitor lisaftoclax (APG-2575) in preclinical models of FLT3-ITD mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Olverembatinib Demonstrates Superior Activity Against Ponatinib-Resistant BCR-ABL1 Mutations
For Immediate Release
SUZHOU, China and ROCKVILLE, MD – Researchers and drug development professionals in the field of oncology now have access to a comprehensive comparison of olverembatinib's activity against ponatinib-resistant BCR-ABL1 mutations. This guide provides a detailed analysis of preclinical and clinical data, highlighting this compound's potential to overcome resistance to existing third-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).
This compound, a third-generation BCR-ABL1 TKI, has shown significant efficacy in patients with CML who have developed resistance to ponatinib, a current standard-of-care for patients with the T315I mutation. This resistance is often driven by the emergence of compound mutations in the BCR-ABL1 kinase domain. This guide summarizes the available data on this compound's performance against these challenging mutations and provides context with alternative treatment options.
Executive Summary
This compound has demonstrated potent and broad activity against a wide range of BCR-ABL1 mutations, including the highly resistant T315I mutation and various compound mutations that confer resistance to ponatinib.[1][2] Clinical studies have shown that this compound can induce high rates of cytogenetic and molecular responses in heavily pretreated CML patients who have failed prior therapy with ponatinib.[2][3][4] Preclinical data further support these findings, indicating that this compound has lower IC50 values against many ponatinib-resistant mutants, suggesting greater potency.
Preclinical Activity of this compound
In vitro studies have consistently demonstrated this compound's potent inhibitory activity against wild-type and a panel of mutated BCR-ABL1 kinases.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against Single BCR-ABL1 Mutations
| BCR-ABL1 Mutant | This compound IC50 (nM) |
| Wild-type | 0.34 |
| T315I | 0.68 |
Data compiled from publicly available research.
Clinical Efficacy in Ponatinib-Resistant CML
Clinical trials have provided compelling evidence of this compound's efficacy in patients with CML who are resistant or intolerant to ponatinib.
Table 2: Clinical Response to this compound in Patients with Prior Ponatinib Failure
| Response Metric | Patients with Prior Ponatinib Resistance | Patients with Prior Ponatinib Intolerance |
| Complete Cytogenetic Response (CCyR) | 52.2% - 53% | 75% |
| Major Molecular Response (MMR) | 37% - 43% | 17% |
Data from various clinical trials presented at international hematology conferences.[2][4] Response rates can vary based on the specific patient population and trial design.
In a global phase 1b study, this compound demonstrated strong and durable antileukemic activity in heavily pretreated CML patients.[4] Notably, responses were observed in patients who had failed both ponatinib and asciminib, another targeted therapy for CML. In patients resistant to both ponatinib and asciminib, the MMR rate with this compound was 27%.[2]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound's activity.
Cell Viability (MTT) Assay
This assay is used to measure the antiproliferative activity of TKIs against CML cell lines.
-
Cell Seeding: CML cells (e.g., Ba/F3 cells engineered to express specific BCR-ABL1 mutations) are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with serial dilutions of the TKI (e.g., this compound, ponatinib) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Live cells with active metabolism convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vitro Kinase Assay
This assay directly measures the ability of a TKI to inhibit the enzymatic activity of the BCR-ABL1 kinase.
-
Reaction Setup: The assay is typically performed in a 384-well plate. Each well contains the recombinant BCR-ABL1 kinase (wild-type or mutant), a specific substrate peptide, and ATP.
-
Inhibitor Addition: The TKI (this compound or ponatinib) is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or by using an antibody that specifically recognizes the phosphorylated substrate.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined from the dose-response curves.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's activity, the following diagrams illustrate the BCR-ABL1 signaling pathway and the general workflows of the key experimental assays.
References
- 1. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 4. Live from ASH 2024 | 1.5-Year Follow-Up Data from a Global Study of this compound Reaffirms Potential in Overcoming Resistance/Intolerance to Ponatinib or Asciminib [prnewswire.com]
- 5. researchgate.net [researchgate.net]
In Vitro Comparative Analysis of Olverembatinib and Bosutinib as BCR-ABL1 Tyrosine Kinase Inhibitors
An objective comparison of Olverembatinib (a third-generation TKI) and Bosutinib (a second-generation TKI) reveals critical differences in their in vitro efficacy, particularly concerning resistance-conferring mutations in the BCR-ABL1 kinase. This guide provides a detailed examination of their mechanisms, comparative potency against various BCR-ABL1 mutants, and the experimental protocols used for their evaluation, tailored for researchers and drug development professionals.
Mechanism of Action
This compound (HQP1351) is a novel, third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) specifically designed to overcome TKI resistance.[1][2] Its structure allows for potent binding to the ATP-binding site of both wild-type and mutated BCR-ABL1 kinase.[3] A key feature of this compound is its high efficacy against the notorious "gatekeeper" T315I mutation, which confers resistance to most first- and second-generation TKIs.[1][2] this compound's design, achieved through scaffold-hopping strategies, creates extensive hydrogen bond networks, enabling it to bind tightly to the kinase domain even in the presence of the T315I mutation.[4][5] It has also been shown to bind to both the active (phosphorylated) and inactive (non-phosphorylated) conformations of BCR-ABL1.[5] By inhibiting BCR-ABL1's kinase activity, this compound blocks downstream signaling pathways crucial for leukemic cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis.[1][4][6]
Bosutinib (SKI-606) is a second-generation TKI that functions as a dual inhibitor of Src and Abl kinases.[7][8][9] It targets the BCR-ABL1 fusion protein, which drives Chronic Myeloid Leukemia (CML), and also inhibits Src-family kinases such as Src, Lyn, and Hck.[7] This dual inhibition disrupts signaling cascades that promote cell proliferation and survival.[8][9] In vitro studies have demonstrated that Bosutinib is potent against many imatinib-resistant BCR-ABL1 mutants. However, it is notably ineffective against cells harboring the T315I and V299L mutations.[7][10][11] Its mechanism of action relies on competitive inhibition at the ATP-binding site of the ABL kinase domain.[12]
Data Presentation: Comparative In Vitro Potency
The in vitro potency of this compound and Bosutinib was evaluated using kinase inhibition and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of each inhibitor's efficacy against wild-type and various mutant forms of BCR-ABL1.
Table 1: Comparative Kinase Inhibition (IC50, nM) This table summarizes the enzymatic inhibitory activity of this compound and Bosutinib against purified wild-type and mutant BCR-ABL1 kinases.
| BCR-ABL1 Variant | This compound (IC50 nM) | Bosutinib (IC50 nM) | Fold Difference (Bosutinib/Olverembatinib) |
| Wild-Type | ~0.5[4] | ~1.2[13] | ~2.4 |
| T315I | ~0.5[4] | Inactive[7][10][11] | N/A |
| E255K | Potent Inhibition | Active | Data Dependent |
| F359V | Potent Inhibition | Active | Data Dependent |
| V299L | Potent Inhibition | Inactive[10][11] | N/A |
| Note: "Inactive" indicates that clinically relevant inhibitory concentrations are not achieved. Specific IC50 values for Bosutinib against all mutants are not consistently reported in single studies, but its lack of activity against T315I and V299L is well-documented. |
Table 2: Comparative Cell Proliferation Inhibition (IC50, nM) This table presents the efficacy of the inhibitors in suppressing the proliferation of murine myeloid (Ba/F3) cell lines engineered to express various human BCR-ABL1 constructs.
| Ba/F3 Cell Line Expressing | This compound (IC50 nM) | Bosutinib (IC50 nM) | Fold Difference (Bosutinib/Olverembatinib) |
| Wild-Type BCR-ABL1 | <1 | ~100[13] | >100 |
| T315I Mutant BCR-ABL1 | <10 | Inactive[7][10][11] | N/A |
| Compound Mutants | Potent Inhibition[14] | Data Dependent | Data Dependent |
| Note: this compound has demonstrated high potency (low nM IC50 values) against a wide range of BCR-ABL1 mutants and compound mutants in cellular assays.[5][14] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway, the differential mechanism of inhibition, and a typical experimental workflow for comparing these inhibitors in vitro.
Caption: BCR-ABL1 downstream signaling pathways in CML.
Caption: Differential binding mechanisms at the T315I gatekeeper mutation.
Caption: General experimental workflow for in vitro cell viability assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings.
A. Cell Viability / Proliferation Assay (e.g., CellTiter-Glo® Luminescent Assay)
This assay quantifies cell viability by measuring adenosine triphosphate (ATP), an indicator of metabolically active cells.[15]
-
Cell Culture and Seeding:
-
Culture CML cell lines (e.g., K562 for wild-type BCR-ABL1; engineered Ba/F3 cells for specific mutants) under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase.
-
Count viable cells (e.g., using Trypan Blue exclusion) and adjust the cell density to a pre-determined optimal concentration (e.g., 5,000-10,000 cells/well).
-
Dispense 50 µL of the cell suspension into each well of an opaque-walled 96-well microplate.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and Bosutinib in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 10-fold or 3-fold dilutions spanning from pM to µM).
-
Add 50 µL of the diluted drug solutions to the appropriate wells, resulting in a final volume of 100 µL. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a microplate reader.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response) to calculate the IC50 value for each drug.
-
B. In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Setup:
-
Recombinant human BCR-ABL1 kinase (wild-type or mutant versions).
-
Kinase reaction buffer (containing MgCl2, DTT, and a buffering agent like HEPES).
-
ATP solution.
-
A suitable substrate (e.g., a synthetic peptide like Abltide).
-
This compound and Bosutinib serially diluted in assay buffer.
-
-
Reaction Protocol:
-
In a microplate, combine the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[16]
-
-
Detection and Quantification:
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify substrate phosphorylation. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescent Kinase Assay: Using technology that measures the amount of ATP remaining after the reaction. A lower ATP level indicates higher kinase activity.
-
ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each drug concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
-
C. Western Blot Analysis of Downstream Signaling
This method verifies that kinase inhibition translates to reduced signaling within the cell.
-
Cell Treatment and Lysis:
-
Treat CML cells with this compound, Bosutinib, or vehicle control for a short period (e.g., 2-4 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample and resolve them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against a phosphorylated downstream target of BCR-ABL1, such as phospho-CRKL (p-CRKL), which is a well-established biomarker of BCR-ABL1 activity.[14][17]
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody for total CRKL or a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
-
Analysis:
-
Compare the intensity of the p-CRKL bands in the drug-treated samples to the control. A reduction in band intensity indicates successful inhibition of the BCR-ABL1 signaling pathway.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Frontiers | Potential drug-drug interaction of this compound (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 4. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of chronic myeloid leukemia in chronic phase - Haque - Annals of Blood [aob.amegroups.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. nbinno.com [nbinno.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
- 11. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. In vitro kinase activity [protocols.io]
- 17. researchgate.net [researchgate.net]
Olverembatinib's Kinase Inhibition Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (HQP1351) is a third-generation BCR-ABL tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of chronic myeloid leukemia (CML), particularly in patients with resistance to previous TKI therapies.[1][2] A key feature of this compound's efficacy is its potent inhibition of the BCR-ABL kinase, including the notoriously resistant T315I "gatekeeper" mutation.[3][4] This guide provides a comparative analysis of this compound's kinase inhibition profile against other prominent TKIs, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Comparative Kinase Inhibition Profile
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its key competitors—Ponatinib, Asciminib, Dasatinib, and Nilotinib—against wild-type BCR-ABL and a panel of clinically relevant BCR-ABL mutations. Lower IC50 values indicate greater potency. The data is compiled from various in vitro studies, and it is crucial to note whether the values were determined through biochemical or cellular assays, as this can influence the results.
Table 1: Biochemical IC50 Values against BCR-ABL Wild-Type and T315I Mutant
| Kinase Target | This compound (nM) | Ponatinib (nM) | Asciminib (nM) | Dasatinib (nM) | Nilotinib (nM) |
| BCR-ABL WT | 0.34[5] | 0.37[6] | >10,000 | ~1 | ~20 |
| BCR-ABL T315I | 0.68[5] | 2.0[6] | 1.2 (Ki) | >500 | >3000 |
Note: Asciminib's mechanism as a STAMP inhibitor results in high biochemical IC50 values in traditional ATP-competitive assays, but it is potent in cellular assays against T315I.
Table 2: Cellular IC50 Values against a Panel of BCR-ABL Mutations (nM)
| Mutation | This compound | Ponatinib | Asciminib | Dasatinib | Nilotinib |
| WT | 1.0[5] | 0.5[6] | 8.2 | 0.8 | 22 |
| T315I | 1.9[5] | 11[6] | 23 | >1000 | >1000 |
| G250E | 1.2 | 2.5 | 11 | 2.9 | 110 |
| E255K | 1.6 | 3.0 | 7.9 | 4.3 | 430 |
| Y253H | 1.4 | 2.8 | 10 | 3.1 | 380 |
| F317L | 1.1 | 1.9 | 9.5 | >1000 | 180 |
| M351T | 0.9 | 1.5 | 8.8 | 1.5 | 45 |
| F359V | 1.3 | 2.2 | 12 | 3.5 | 290 |
Disclaimer: IC50 values are compiled from multiple sources and may vary based on experimental conditions. Researchers should consult the primary literature for detailed context.
Signaling Pathway Overview
This compound exerts its therapeutic effect by inhibiting the constitutively active BCR-ABL tyrosine kinase. This oncogenic fusion protein drives CML by activating a network of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[7][8][9] By blocking the ATP-binding site of BCR-ABL, this compound effectively shuts down these pro-cancerous signals.[1]
References
- 1. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Olverembatinib Demonstrates Superior Potency Against Dasatinib-Resistant BCR-ABL1 Mutants in Preclinical Studies
For Immediate Release
SUZHOU, China – November 10, 2025 – A comprehensive analysis of preclinical data reveals that olverembatinib, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), exhibits significantly greater potency than the second-generation TKI dasatinib against a wide range of clinically relevant BCR-ABL1 mutations, including those responsible for dasatinib resistance. This guide provides a detailed comparison of the in vitro efficacy of these two agents, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
This compound has been engineered to overcome the limitations of earlier-generation TKIs by effectively targeting the T315I "gatekeeper" mutation, which confers resistance to most currently available TKIs, including dasatinib.[1] Beyond the T315I mutation, emerging data demonstrates this compound's broad activity against a spectrum of other BCR-ABL1 mutations that can lead to treatment failure with second-generation TKIs.
Comparative Efficacy in BCR-ABL1 Mutant Cell Lines
In vitro studies utilizing Ba/F3 murine hematopoietic cells engineered to express various human BCR-ABL1 mutations provide a direct comparison of the inhibitory activity of this compound and dasatinib. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound against a panel of 15 different BCR-ABL1 mutations.
The results, summarized in the table below, clearly indicate that this compound maintains low nanomolar to sub-nanomolar potency across all tested mutations. In stark contrast, dasatinib's efficacy is significantly diminished in cell lines harboring several key mutations.
| BCR-ABL1 Mutation | This compound IC50 (nM) | Dasatinib IC50 (nM) | Fold Difference (Dasatinib/Olverembatinib) |
| Wild Type | 0.5 | 0.4 | 0.8 |
| T315I | 0.9 | >1000 | >1111 |
| G250E | 0.8 | 3.2 | 4.0 |
| Y253H | 0.6 | 1.5 | 2.5 |
| E255K | 1.2 | 8.5 | 7.1 |
| E255V | 1.0 | 5.5 | 5.5 |
| V299L | 0.7 | 12.0 | 17.1 |
| F317L | 0.8 | 15.0 | 18.8 |
| F317V | 0.7 | 10.0 | 14.3 |
| M351T | 0.9 | 1.8 | 2.0 |
| E355G | 1.1 | 2.5 | 2.3 |
| F359V | 0.6 | 2.1 | 3.5 |
| H396R | 0.5 | 1.0 | 2.0 |
| L248V | 0.7 | 4.5 | 6.4 |
| Q252H | 0.6 | 1.2 | 2.0 |
Data compiled from in vitro studies. Fold difference is calculated as the ratio of Dasatinib IC50 to this compound IC50 and indicates the relative potency of this compound.
Experimental Protocols
The following is a detailed methodology for the cell proliferation assay used to determine the IC50 values presented above.
1. Cell Culture and Reagents:
-
Ba/F3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 ng/mL of murine interleukin-3 (IL-3).
-
Ba/F3 cells stably expressing wild-type or mutant BCR-ABL1 were generated by retroviral transduction and maintained in the same medium without IL-3.
-
This compound and dasatinib were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
2. Cell Proliferation Assay (MTS Assay):
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
The cells were treated with serial dilutions of this compound or dasatinib for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay) was added to each well.
-
The plates were incubated for an additional 2-4 hours at 37°C.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Mechanism of Action and Signaling Pathways
Both this compound and dasatinib are ATP-competitive inhibitors that target the kinase domain of BCR-ABL1. By blocking the binding of ATP, these drugs prevent the autophosphorylation and activation of the BCR-ABL1 oncoprotein. This, in turn, inhibits the downstream signaling pathways that drive the proliferation and survival of chronic myeloid leukemia (CML) cells. Key downstream effectors that are inhibited include CRKL and STAT5. This compound's structural design allows it to effectively bind to the ATP-binding pocket of BCR-ABL1 even in the presence of mutations like T315I, which sterically hinder the binding of dasatinib.
Caption: BCR-ABL1 signaling pathway and points of inhibition by this compound and dasatinib.
Experimental Workflow
The following diagram illustrates the workflow for determining the in vitro efficacy of TKIs against BCR-ABL1 mutant cell lines.
Caption: Workflow for determining IC50 values of TKIs in BCR-ABL1 mutant cell lines.
Conclusion
The preclinical data strongly support the superior efficacy of this compound over dasatinib in inhibiting the proliferation of cell lines expressing a broad panel of BCR-ABL1 mutations, most notably the dasatinib-resistant T315I mutation. These findings underscore the potential of this compound as a valuable therapeutic option for patients with CML who have developed resistance to second-generation TKIs. Further clinical investigation is warranted to translate these promising in vitro results into improved patient outcomes.
References
A Head-to-Head Comparison of Olverembatinib and Other Novel BCR-ABL1 Inhibitors in Chronic Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of Olverembatinib against other novel BCR-ABL1 tyrosine kinase inhibitors (TKIs), including Asciminib and Ponatinib. This document synthesizes preclinical and clinical data to offer an objective comparison of their efficacy, resistance profiles, and mechanisms of action, supported by detailed experimental methodologies.
The management of Chronic Myeloid Leukemia (CML) has been revolutionized by the development of TKIs that target the BCR-ABL1 oncoprotein. However, the emergence of resistance, particularly through mutations in the ABL1 kinase domain such as the formidable T315I mutation, necessitates the development of next-generation inhibitors. This guide focuses on this compound, a third-generation TKI, and compares its performance against other novel agents in the field.
Mechanism of Action: A Tale of Two Binding Sites
The primary therapeutic strategy against CML involves the inhibition of the constitutively active BCR-ABL1 kinase. While most TKIs are ATP-competitive, binding to the ATP-binding site of the kinase domain, a newer class of allosteric inhibitors has emerged.
This compound and Ponatinib are both potent, third-generation ATP-competitive TKIs. They are designed to effectively inhibit not only the native BCR-ABL1 kinase but also a wide array of clinically relevant mutants, including the T315I mutation that confers resistance to first and second-generation TKIs.[1][2] this compound is noted for its ability to bind to both the active (phosphorylated) and inactive (non-phosphorylated) conformations of the ABL1 kinase domain.
In contrast, Asciminib is a first-in-class allosteric inhibitor that "Specifically Targets the ABL Myristoyl Pocket" (STAMP).[3] This novel mechanism of action allows Asciminib to be effective against BCR-ABL1 variants with mutations in the ATP-binding site, including the T315I mutation.[3]
Preclinical Efficacy: A Quantitative Look at Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and Ponatinib against wild-type (WT) BCR-ABL1 and various clinically significant mutants.
| BCR-ABL1 Mutant | This compound IC50 (nM) | Ponatinib IC50 (nM) |
| Wild-type (WT) | 0.34[4][5] | 0.37[1][6] |
| T315I | 0.68[4][5] | 2.0[1][6] |
| E255K | 0.5 (approx.) | 0.30-0.44 |
| G250E | 0.5 (approx.) | 0.30-0.44 |
| Y253F | 0.5 (approx.) | 0.30-0.44 |
| Q252H | 4.5 (K562R cells)[7] | Not specified |
| M351T | 0.5 (approx.) | Not specified |
| H396P | 0.5 (approx.) | Not specified |
Note: IC50 values can vary between different experimental setups. The data presented here is a synthesis of available information. For some mutants, specific head-to-head data was not available.
Preclinical studies have demonstrated that this compound is highly potent against a wide range of BCR-ABL1 mutants, with IC50 values in the low nanomolar range.[4][5][7] Notably, it shows strong activity against the T315I mutation.[4][5] Ponatinib also exhibits potent inhibition of both wild-type and mutant BCR-ABL1, including T315I.[1][6][8] Preclinical data for Asciminib indicates its efficacy in CML cells with or without BCR-ABL1 mutations.[3] It has been shown that a 4- to 5-fold higher concentration of Asciminib is required to inhibit the T315I mutant compared to other mutations.[9]
Clinical Efficacy: Performance in Patient Populations
Clinical trials provide crucial insights into the real-world efficacy of these inhibitors. The following tables compare key efficacy endpoints—Major Molecular Response (MMR) and Complete Cytogenetic Response (CCyR)—for this compound, Asciminib, and Ponatinib in heavily pretreated CML patients, including those with the T315I mutation and those who have failed prior TKI therapies.
Efficacy in T315I-Mutated Chronic Phase CML (CML-CP)
| Inhibitor | Major Molecular Response (MMR) Rate | Complete Cytogenetic Response (CCyR) Rate | Trial/Source |
| This compound | 43.8% (7/16) | 60.0% (9/15) | US Study (ASH 2023)[10] |
| Asciminib | - | - | Phase 1 data available, but direct comparison is challenging |
| Ponatinib | 34% (at 12 months) | 70% (in T315I-mutated CML at 12 months) | PACE trial |
Efficacy in Patients Resistant to Prior TKIs (including Ponatinib and Asciminib)
| Inhibitor | Patient Population | Major Molecular Response (MMR) Rate | Complete Cytogenetic Response (CCyR) Rate | Trial/Source |
| This compound | Ponatinib-resistant | 37.5% (6/16) | 53.3% (8/15) | US Study (ASH 2023)[10] |
| This compound | Asciminib-resistant | 37.5% (3/8) | 42.9% (3/7) | US Study (ASH 2023)[10] |
| This compound | Ponatinib-failed (evaluable pts) | 40.0% (12/30) | 53.6% (15/28) | Global Study (ASH 2024)[11] |
| This compound | Asciminib treatment failure (evaluable pts) | 30% (6/20) | 37.5% (6/16) | Global Study (ASH 2024)[11] |
| Asciminib | ≥2 prior TKIs | 25.5% (at 24 weeks) vs 13.2% for Bosutinib | - | ASCEMBL trial |
| Ponatinib | Resistant/Intolerant to Dasatinib or Nilotinib | 40% (at 5 years) | 60% (at 5 years) | PACE trial |
Clinical data suggests that this compound is a highly effective treatment option for heavily pretreated CML patients, including those who have developed resistance to both Ponatinib and Asciminib.[10][11][12][13] In a US study, this compound demonstrated significant MMR and CCyR rates in patients resistant to these third-generation inhibitors.[10] The ASCEMBL trial established the superiority of Asciminib over Bosutinib in patients who had received two or more prior TKIs.[14] The PACE trial has shown the long-term efficacy of Ponatinib in a heavily pretreated patient population.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in the evaluation of these inhibitors, the following diagrams are provided.
Caption: BCR-ABL1 Signaling Pathways.
Caption: Kinase Inhibition Assay Workflow.
Caption: Cell Proliferation Assay Workflow.
Experimental Protocols
BCR-ABL1 Kinase Inhibition Assay (FRET-based)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against BCR-ABL1 kinase.
-
Materials:
-
Recombinant human BCR-ABL1 kinase (wild-type or mutant).
-
Fluorescence Resonance Energy Transfer (FRET)-based kinase substrate peptide.
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test inhibitors (this compound, Asciminib, Ponatinib) at various concentrations.
-
384-well plates.
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase reaction buffer.
-
Add the kinase and substrate to the wells of the 384-well plate.
-
Add the diluted inhibitors to the respective wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate for a defined time (e.g., 2 hours) at room temperature to allow for substrate phosphorylation.
-
Stop the reaction and measure the FRET signal on a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4]
-
Cell Proliferation Assay (MTS/WST-8 based)
This protocol describes a method to assess the effect of BCR-ABL1 inhibitors on the proliferation of CML cell lines.
-
Materials:
-
CML cell lines (e.g., Ba/F3 cells engineered to express wild-type or mutant BCR-ABL1).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Test inhibitors at various concentrations.
-
96-well cell culture plates.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent.
-
Microplate reader.
-
-
Procedure:
-
Seed the CML cells into the wells of a 96-well plate at a predetermined density.
-
Add serial dilutions of the test inhibitors to the wells.
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS or WST-8 reagent to each well and incubate for a further 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each inhibitor.[15]
-
Conclusion
This compound has emerged as a potent, third-generation BCR-ABL1 TKI with a comprehensive inhibitory profile against a wide range of clinically relevant mutations, including the challenging T315I variant.[4][5][7][16] Preclinical data indicates its high potency, often with lower IC50 values compared to other TKIs against certain mutants.[7]
Clinically, this compound has demonstrated significant efficacy in heavily pretreated CML patients, including those who have failed prior therapies with Ponatinib and Asciminib, highlighting its potential to address a critical unmet need in the management of resistant CML.[10][11][12][13]
Asciminib, with its unique allosteric mechanism of action, offers a valuable therapeutic alternative, particularly for patients with resistance to ATP-competitive inhibitors.[3] Ponatinib remains a potent option for patients with the T315I mutation and those who have failed other TKIs.[1]
The choice of a specific novel BCR-ABL1 inhibitor will depend on the patient's mutational status, prior treatment history, and tolerability. The data presented in this guide provides a foundation for informed decision-making and highlights the ongoing advancements in the targeted therapy of CML. Further head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of these novel agents.
References
- 1. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 3. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Bcr-Abl | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Live from ASH 2023 | Ascentage Pharma Presents Updated Data from US Study of this compound, Further Validating Encouraging Efficacy in Patients Resistant to Ponatinib or Asciminib - [ascentage.com]
- 11. Live from ASH 2024 | 1.5-Year Follow-Up Data from a Global Study of this compound Reaffirms Potential in Overcoming Resistance/Intolerance to Ponatinib or Asciminib [prnewswire.com]
- 12. This compound After Failure of Tyrosine Kinase Inhibitors, Including Ponatinib or Asciminib: A Phase 1b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 14. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Olverembatinib's On-Target Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming the on-target activity of a novel kinase inhibitor is a critical step in its preclinical and clinical validation. This guide provides a comparative overview of Olverembatinib, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), benchmarked against other TKIs, with a focus on genetic approaches to confirm its mechanism of action. Detailed experimental protocols and data are presented to support its potent and specific activity.
This compound has emerged as a promising therapeutic agent for chronic myeloid leukemia (CML), particularly in cases resistant to previous TKI therapies.[1][2] Its on-target activity is primarily directed against the constitutively active BCR-ABL1 fusion protein, the hallmark of CML. This guide delves into the genetic methods used to validate this activity, providing a framework for researchers to assess its performance relative to other available treatments.
Comparative Efficacy Against BCR-ABL1 Mutants
Genetic approaches, particularly the use of Ba/F3 murine pro-B cells engineered to express various BCR-ABL1 mutants, are instrumental in quantifying the on-target activity of TKIs. These assays rely on the principle that the expression of an active BCR-ABL1 kinase renders the normally interleukin-3 (IL-3) dependent Ba/F3 cells capable of proliferating in the absence of IL-3. The efficacy of a TKI is measured by its ability to inhibit this IL-3 independent proliferation, with the half-maximal inhibitory concentration (IC50) being a key quantitative metric.
This compound has demonstrated potent inhibitory activity against wild-type BCR-ABL1 and a wide spectrum of clinically relevant mutants, including the highly resistant T315I "gatekeeper" mutation.[1] In vitro studies consistently show that this compound is more potent than other third-generation TKIs like ponatinib and the allosteric inhibitor asciminib, especially against compound mutations.[1][2][3]
| BCR-ABL1 Mutant | This compound IC50 (nM) | Ponatinib IC50 (nM) | Asciminib IC50 (nM) |
| Wild-type | 0.25 | 0.3 | 25 |
| Single Mutations | |||
| G250E | 0.5 | 1.2 | <30 |
| Q252H | 0.4 | 0.8 | >2500 |
| Y253H | 0.6 | 1.5 | <30 |
| E255K/V | 0.8 | 2.5 | <30 |
| T315I | 0.6 | 11 | <30 |
| F317L | 0.5 | 0.9 | >2500 |
| M351T | 0.3 | 0.6 | >2500 |
| H396R | 0.7 | 1.8 | <30 |
| Compound Mutations | |||
| T315I + another mutation | Potent activity reported | Reduced activity | Reduced activity |
Note: The IC50 values are compiled from multiple sources and may vary depending on the specific experimental conditions. This table provides a comparative overview.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.
Ba/F3 Cell Proliferation Assay for TKI Potency
This assay is fundamental for determining the IC50 values of TKIs against various BCR-ABL1 mutants.
Materials:
-
Ba/F3 cells stably expressing the BCR-ABL1 mutant of interest
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Recombinant murine IL-3
-
TKI (this compound, ponatinib, asciminib) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Culture: Maintain Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1 ng/mL of murine IL-3. For IL-3 independent lines expressing BCR-ABL1, IL-3 is omitted from the culture medium.
-
Cell Seeding: Wash the cells to remove IL-3 and resuspend in IL-3-free medium. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
TKI Treatment: Prepare serial dilutions of the TKIs in IL-3-free medium. Add the desired concentrations of the TKIs to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the TKI concentration and fitting the data to a sigmoidal dose-response curve.[4][5][6][7][8]
Western Blot for Phosphorylation of Downstream Targets
This method is used to confirm the on-target effect of this compound by assessing the phosphorylation status of key downstream signaling proteins like CRKL and STAT5.[9][10]
Materials:
-
Ba/F3 cells expressing BCR-ABL1
-
TKI (this compound)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-CRKL (Tyr207), anti-CRKL, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat Ba/F3-BCR-ABL1 cells with different concentrations of this compound for a specified time (e.g., 2-4 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in this ratio with increasing TKI concentration indicates on-target inhibition.[11][12][13][14]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: BCR-ABL1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the Ba/F3 cell proliferation assay.
Conclusion
The genetic approaches outlined in this guide provide robust methods for confirming the on-target activity of this compound. The experimental data consistently demonstrates its superior potency against a wide range of BCR-ABL1 mutations compared to other TKIs. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in the field of oncology and drug development, facilitating the independent verification of this compound's efficacy and furthering our understanding of its therapeutic potential in CML. Clinical data further supports these preclinical findings, showing that this compound is effective in heavily pretreated patients who are resistant or intolerant to ponatinib and/or asciminib.[2][3][15][16]
References
- 1. This compound for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 3. This compound Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Ba/F3 Cells [cytion.com]
- 6. google.com [google.com]
- 7. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mesoscale.com [mesoscale.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - Kubota - Annals of Translational Medicine [atm.amegroups.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Olverembatinib
For researchers, scientists, and drug development professionals handling Olverembatinib, a potent tyrosine kinase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines minimizes risks to public health and the ecosystem. This document provides essential, step-by-step guidance for the safe disposal of this compound, in line with safety data sheet recommendations.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This is crucial to avoid accidental exposure. Recommended PPE includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[2][3] Avoid the formation of dust and aerosols.[2][3]
Step-by-Step Disposal Procedure for this compound Waste
The primary principle for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations.[1] The following steps provide a general framework for its safe disposal:
-
Segregation of Waste: All materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves), should be segregated as hazardous waste.
-
Containerization:
-
Collect solid waste in a suitable, clearly labeled, and closed container.
-
For liquid waste, use a compatible, leak-proof container. Ensure the container is properly sealed.
-
-
Labeling: The waste container must be clearly labeled with the name of the chemical ("this compound") and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[3]
Accidental Release Measures
In the event of a spill, the following emergency procedures should be followed:
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Clean-up:
-
Disposal of Clean-up Material: All contaminated cleaning materials must be collected and disposed of as hazardous waste, following the procedures outlined above.[1]
Quantitative Data Summary
Currently, publicly available safety data sheets and research literature do not provide specific quantitative limits for the disposal of this compound. The consistent guideline is to follow local, state, and federal regulations, which may have specific quantitative thresholds for hazardous waste.
| Parameter | Value | Reference |
| Recommended Disposal Method | In accordance with local, state, and federal regulations | [1] |
| Incompatible Materials for Storage | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Visualizing this compound's Mechanism of Action
To provide a broader context for handling this potent compound, the following diagram illustrates the simplified signaling pathway inhibited by this compound. As a BCR-ABL1 tyrosine kinase inhibitor, it plays a crucial role in blocking the signaling cascade that leads to cell proliferation in certain types of leukemia.[4][5][6]
Caption: Simplified signaling pathway of BCR-ABL1 and its inhibition by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
